molecular formula C6H6N2O3 B1299403 (2-oxopyrimidin-1(2H)-yl)acetic acid CAS No. 95209-83-9

(2-oxopyrimidin-1(2H)-yl)acetic acid

Cat. No.: B1299403
CAS No.: 95209-83-9
M. Wt: 154.12 g/mol
InChI Key: KBXHYBZGGLURJU-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

(2-oxopyrimidin-1(2H)-yl)acetic acid is a pyrimidine-based organic compound belonging to a class of molecules where an acetic acid moiety is linked to a nitrogen-containing heterocycle . This specific molecular architecture, featuring a hydrogen bond donor-acceptor pair and a carboxylic acid functional group, is commonly explored in medicinal chemistry and chemical biology for constructing more complex molecules or as a scaffold in drug discovery . The compound's structure suggests potential for use as a key synthetic intermediate or building block in the development of nucleoside analogues and other biologically active molecules that target enzymatic processes involving pyrimidine recognition. This product is intended for research purposes by qualified laboratory personnel. This compound is strictly for Research Use Only (RUO) and is not intended for diagnostic, therapeutic, or any personal use.

Structure

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

2-(2-oxopyrimidin-1-yl)acetic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C6H6N2O3/c9-5(10)4-8-3-1-2-7-6(8)11/h1-3H,4H2,(H,9,10)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KBXHYBZGGLURJU-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CN(C(=O)N=C1)CC(=O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C6H6N2O3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID80360270
Record name (2-oxopyrimidin-1(2H)-yl)acetic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID80360270
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

154.12 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

95209-83-9
Record name (2-oxopyrimidin-1(2H)-yl)acetic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID80360270
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 2-(2-oxo-1,2-dihydropyrimidin-1-yl)acetic acid
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.

Foundational & Exploratory

An In-depth Technical Guide to (2-oxopyrimidin-1(2H)-yl)acetic acid: Chemical Structure, Properties, and Biological Significance

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

(2-oxopyrimidin-1(2H)-yl)acetic acid , a pyrimidine derivative, holds significant interest within the scientific community, particularly in the realms of medicinal chemistry and drug development. Its structural motif is a key component in a variety of biologically active molecules. This technical guide provides a comprehensive overview of its chemical structure, physicochemical properties, and known biological activities, offering valuable insights for researchers engaged in the discovery and development of novel therapeutics.

Chemical Structure and Properties

This compound, also known as uracil-N1-acetic acid, possesses a pyrimidine ring linked to an acetic acid moiety at the N1 position. This unique combination of a nucleobase analogue and a carboxylic acid functional group imparts specific chemical characteristics that are crucial for its biological interactions.

Chemical Structure:

  • IUPAC Name: this compound

  • CAS Number: 95209-83-9[1][2]

  • Molecular Formula: C₆H₆N₂O₃[1][2]

  • SMILES: O=C(O)CN1C=CC=NC1=O[1]

The presence of the pyrimidine ring, a fundamental component of nucleic acids, allows this molecule to be recognized by various biological systems. The acetic acid side chain provides a site for potential hydrogen bonding and salt formation, influencing its solubility and ability to interact with protein targets.

Physicochemical Properties

A thorough understanding of the physicochemical properties of a compound is essential for its application in research and drug development. The following table summarizes the key properties of this compound.

PropertyValueSource
Molecular Weight 154.12 g/mol [1][2]
Melting Point 208-217 °C[2]
Appearance Pale yellow crystals[2]
Boiling Point No data available[1]
Solubility Data not readily available; expected to have some aqueous solubility due to the carboxylic acid group.
pKa Data not readily available; the carboxylic acid proton is expected to be acidic.
logP Data not readily available; predicted to be relatively low, indicating hydrophilicity.

Synthesis and Characterization

While a specific, detailed experimental protocol for the synthesis of this compound is not widely published in readily accessible literature, general synthetic strategies for N-alkylation of pyrimidine rings are well-established. A plausible synthetic route would involve the reaction of 2-hydroxypyrimidine (the tautomeric form of 2(1H)-pyrimidinone) with a haloacetic acid derivative, such as ethyl bromoacetate, followed by hydrolysis of the resulting ester.

General Synthetic Workflow:

G pyrimidine 2-Hydroxypyrimidine ester_intermediate Ester Intermediate pyrimidine->ester_intermediate Base haloacetate Haloacetic acid ester (e.g., Ethyl bromoacetate) haloacetate->ester_intermediate hydrolysis Hydrolysis (Acid or Base catalyzed) ester_intermediate->hydrolysis final_product This compound hydrolysis->final_product purification Purification (e.g., Recrystallization) final_product->purification

Caption: A generalized workflow for the synthesis of this compound.

Spectroscopic Characterization

Expected Spectroscopic Data:

TechniqueExpected Features
¹H NMR Signals corresponding to the protons on the pyrimidine ring (typically in the aromatic region), a singlet for the methylene (-CH₂-) protons, and a broad singlet for the carboxylic acid proton.
¹³C NMR Resonances for the carbonyl carbon of the pyrimidine ring, the carbons of the pyrimidine ring, the methylene carbon, and the carbonyl carbon of the acetic acid moiety.
Mass Spectrometry The molecular ion peak (M+) at m/z 154. Characteristic fragmentation patterns would likely involve the loss of the carboxylic acid group (-COOH) and cleavage of the bond between the pyrimidine ring and the acetic acid side chain.

Biological Activity and Potential Applications

This compound and its derivatives are of significant interest due to the broad spectrum of biological activities exhibited by pyrimidine-containing compounds. Uracil and its analogues are known to play roles in various cellular processes and have been explored as therapeutic agents.[3][4]

Potential as a Scaffold in Drug Discovery

The core structure of this compound serves as a versatile scaffold for the synthesis of more complex molecules with potential therapeutic applications.[2] Researchers have utilized this and similar structures as building blocks for developing novel agents targeting a range of diseases.

Enzyme Inhibition

Given its structural similarity to endogenous nucleobases, this compound and its derivatives are potential candidates for enzyme inhibitors. Many enzymes involved in nucleic acid metabolism and other critical cellular pathways recognize pyrimidine structures. The acetic acid moiety can provide additional interactions within the active site of an enzyme, potentially leading to potent and selective inhibition. Derivatives of uracil-1'(N)-acetic acid have been synthesized and evaluated for their antitumor activity, with some showing inhibitory effects on enzymes like topoisomerase I.[5]

Involvement in Signaling Pathways

While a specific signaling pathway directly modulated by this compound has not been definitively identified in the available literature, the broader class of pyrimidine derivatives is known to be involved in numerous signaling cascades. For instance, certain phytochemicals containing uracil have been shown to modulate the NF-κB signaling pathway, which is critical in inflammatory responses.[3]

The general importance of pyrimidine derivatives in modulating signaling pathways is well-documented, with various analogues acting as inhibitors of key enzymes like kinases, which are central to many signaling cascades.

Hypothetical Kinase Inhibition Workflow:

G compound This compound or derivative kinase Target Kinase compound->kinase Binds to active site compound->inhibition phosphorylated_substrate Phosphorylated Substrate kinase->phosphorylated_substrate Phosphorylation atp ATP atp->kinase substrate Substrate Protein substrate->kinase cellular_response Downstream Cellular Response phosphorylated_substrate->cellular_response inhibition->kinase Inhibits

Caption: A conceptual diagram illustrating the potential mechanism of kinase inhibition by a pyrimidine derivative.

Experimental Protocols

Detailed and validated experimental protocols are fundamental for reproducible scientific research. The following sections outline general methodologies that can be adapted for the study of this compound.

General Synthesis Protocol for N-Alkylation of Pyrimidines

This protocol provides a general framework for the synthesis of N-alkylated pyrimidines, which can be optimized for the specific synthesis of this compound.

  • Reaction Setup: To a solution of 2-hydroxypyrimidine in a suitable aprotic solvent (e.g., dimethylformamide - DMF), add a base (e.g., potassium carbonate or sodium hydride) portion-wise at room temperature under an inert atmosphere (e.g., nitrogen or argon).

  • Addition of Alkylating Agent: Stir the mixture for a predetermined time (e.g., 30-60 minutes) to allow for the formation of the pyrimidine salt. Subsequently, add a solution of an ethyl haloacetate (e.g., ethyl bromoacetate) dropwise to the reaction mixture.

  • Reaction Monitoring: Heat the reaction mixture to a specific temperature (e.g., 60-80 °C) and monitor the progress of the reaction by thin-layer chromatography (TLC).

  • Work-up: Upon completion, cool the reaction mixture to room temperature and quench with water. Extract the product with a suitable organic solvent (e.g., ethyl acetate). Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

  • Purification of Ester Intermediate: Purify the crude ester intermediate by column chromatography on silica gel using an appropriate eluent system (e.g., a gradient of ethyl acetate in hexane).

  • Hydrolysis: Dissolve the purified ester in a mixture of an alcohol (e.g., ethanol) and an aqueous solution of a base (e.g., sodium hydroxide). Stir the mixture at room temperature or with gentle heating until the hydrolysis is complete (monitored by TLC).

  • Isolation of Final Product: Acidify the reaction mixture with a mineral acid (e.g., hydrochloric acid) to precipitate the carboxylic acid. Filter the solid, wash with cold water, and dry under vacuum to obtain this compound.

  • Final Purification: If necessary, recrystallize the final product from a suitable solvent system to achieve high purity.

General Protocol for Enzyme Inhibition Assay

This protocol outlines a general procedure for evaluating the inhibitory activity of this compound against a target enzyme.

  • Reagent Preparation: Prepare stock solutions of the target enzyme, the substrate, and this compound (inhibitor) in an appropriate buffer.

  • Assay Setup: In a microplate, add the buffer, the enzyme solution, and varying concentrations of the inhibitor. Allow for a pre-incubation period for the inhibitor to bind to the enzyme.

  • Initiation of Reaction: Initiate the enzymatic reaction by adding the substrate to each well.

  • Measurement of Activity: Measure the rate of the enzymatic reaction by monitoring the change in absorbance or fluorescence over time using a microplate reader. The specific wavelength will depend on the substrate and product.

  • Data Analysis: Plot the enzyme activity as a function of the inhibitor concentration. Calculate the IC₅₀ value, which is the concentration of the inhibitor required to reduce the enzyme activity by 50%.

Enzyme Inhibition Assay Workflow:

G prepare Prepare Reagents (Enzyme, Substrate, Inhibitor) setup Set up Assay Plate (Enzyme + Inhibitor) prepare->setup preincubate Pre-incubate setup->preincubate initiate Initiate Reaction (Add Substrate) preincubate->initiate measure Measure Activity (Spectrophotometry/ Fluorimetry) initiate->measure analyze Data Analysis (Calculate IC₅₀) measure->analyze

Caption: A standard workflow for an enzyme inhibition assay.

Conclusion

This compound represents a molecule of considerable interest for researchers in drug discovery and medicinal chemistry. Its pyrimidine core, shared with essential biological molecules, and its reactive acetic acid side chain make it a valuable building block for the synthesis of novel compounds with a wide range of potential therapeutic applications. While specific biological targets and detailed in vivo data are still emerging, the foundational chemical and biological information presented in this guide provides a solid basis for future research and development efforts centered on this promising scaffold. Further investigation into its synthesis, characterization, and biological activity is warranted to fully elucidate its therapeutic potential.

References

An In-depth Technical Guide to the Synthesis of (2-oxopyrimidin-1(2H)-yl)acetic acid

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the primary synthesis pathways for (2-oxopyrimidin-1(2H)-yl)acetic acid, a crucial intermediate in the development of various therapeutic agents. The document details experimental protocols, presents quantitative data for comparative analysis, and visualizes the synthetic routes for enhanced clarity.

Introduction

This compound, also known as uracil-1-acetic acid, is a key building block in medicinal chemistry. Its structure, featuring a pyrimidine ring, allows for diverse chemical modifications, making it a valuable scaffold for the synthesis of biologically active molecules. Derivatives of this compound have shown promise in various therapeutic areas, underscoring the importance of efficient and well-characterized synthetic routes. This guide focuses on the most prevalent and practical methods for its preparation.

Core Synthesis Pathway: N1-Alkylation of Uracil and Subsequent Hydrolysis

The most common and reliable method for synthesizing this compound involves a two-step process:

  • N1-Alkylation of Uracil: This step introduces the acetic acid ester moiety at the N1 position of the uracil ring.

  • Ester Hydrolysis: The resulting ester is then hydrolyzed to yield the final carboxylic acid.

This pathway offers good yields and regioselectivity for the desired N1-substituted product.

Pathway Visualization

Synthesis_Pathway Uracil Uracil Ester Ethyl (2-oxopyrimidin-1(2H)-yl)acetate Uracil->Ester 1. Base (e.g., K2CO3) 2. Ethyl chloroacetate in DMF Acid This compound Ester->Acid 1. NaOH, H2O/MeOH 2. HCl (acidification)

Caption: Two-step synthesis of this compound.

Quantitative Data Summary

The following table summarizes the key quantitative data for the two-step synthesis pathway, providing a clear comparison of the critical parameters for each step.

StepReactionReagentsSolventTemperature (°C)Time (h)Yield (%)
1N1-AlkylationUracil, Ethyl chloroacetate, K₂CO₃DMFRoom Temp.12-2480-90
2HydrolysisEthyl (2-oxopyrimidin-1(2H)-yl)acetate, NaOH, HClH₂O/MeOHReflux2-4>95

Detailed Experimental Protocols

Step 1: Synthesis of Ethyl (2-oxopyrimidin-1(2H)-yl)acetate (N1-Alkylation)

This protocol describes the N1-alkylation of uracil using ethyl chloroacetate in the presence of potassium carbonate.

Materials:

  • Uracil

  • Ethyl chloroacetate

  • Potassium carbonate (K₂CO₃), anhydrous

  • N,N-Dimethylformamide (DMF), anhydrous

Procedure:

  • To a stirred suspension of uracil (1.0 eq) in anhydrous DMF, add anhydrous potassium carbonate (1.5 eq).

  • Stir the mixture at room temperature for 30 minutes.

  • Add ethyl chloroacetate (1.2 eq) dropwise to the suspension.

  • Continue stirring the reaction mixture at room temperature for 12-24 hours. The progress of the reaction can be monitored by thin-layer chromatography (TLC).

  • After completion of the reaction, filter the mixture to remove the inorganic salts.

  • Wash the solid residue with DMF.

  • Combine the filtrate and washings, and remove the DMF under reduced pressure.

  • The crude product can be purified by recrystallization from a suitable solvent system (e.g., ethanol/water) to afford ethyl (2-oxopyrimidin-1(2H)-yl)acetate as a white solid.

Experimental Workflow: N1-Alkylation

Alkylation_Workflow cluster_prep Reaction Setup cluster_reaction Alkylation Reaction cluster_workup Work-up and Purification A Suspend Uracil in DMF B Add K2CO3 A->B C Stir for 30 min B->C D Add Ethyl Chloroacetate C->D E Stir at RT for 12-24h D->E F Monitor by TLC E->F G Filter reaction mixture F->G H Remove DMF under vacuum G->H I Recrystallize crude product H->I J Obtain pure Ethyl Ester I->J

Caption: Workflow for the N1-alkylation of uracil.

Step 2: Synthesis of this compound (Hydrolysis)

This protocol details the saponification of ethyl (2-oxopyrimidin-1(2H)-yl)acetate to the corresponding carboxylic acid.

Materials:

  • Ethyl (2-oxopyrimidin-1(2H)-yl)acetate

  • Sodium hydroxide (NaOH)

  • Methanol (MeOH)

  • Water (H₂O)

  • Hydrochloric acid (HCl), concentrated

Procedure:

  • Dissolve ethyl (2-oxopyrimidin-1(2H)-yl)acetate (1.0 eq) in a mixture of methanol and a 1 M aqueous solution of sodium hydroxide (2.0 eq).

  • Heat the mixture to reflux and maintain for 2-4 hours, monitoring the reaction by TLC until the starting material is consumed.

  • Cool the reaction mixture to room temperature and remove the methanol under reduced pressure.

  • Dilute the remaining aqueous solution with water.

  • Wash the aqueous solution with a water-immiscible organic solvent (e.g., dichloromethane or ethyl acetate) to remove any unreacted starting material or non-polar impurities.

  • Cool the aqueous layer in an ice bath and acidify to a pH of approximately 2 by the slow addition of concentrated hydrochloric acid.

  • A white precipitate of this compound will form.

  • Collect the solid by filtration, wash with cold water, and dry under vacuum to yield the final product.

Experimental Workflow: Hydrolysis

Hydrolysis_Workflow cluster_sapon Saponification cluster_workup Work-up cluster_iso Isolation A Dissolve Ester in MeOH/aq. NaOH B Reflux for 2-4h A->B C Monitor by TLC B->C D Remove MeOH under vacuum C->D E Wash with organic solvent D->E F Acidify with HCl to pH ~2 E->F G Filter the precipitate F->G H Wash with cold water G->H I Dry under vacuum H->I J Obtain pure Carboxylic Acid I->J

Caption: Workflow for the hydrolysis of the ethyl ester.

Alternative Synthesis Pathway: Direct Carboxymethylation

An alternative, though less common, approach is the direct carboxymethylation of uracil at the N1 position using a haloacetic acid, such as chloroacetic acid, in the presence of a base. This one-pot method avoids the intermediate ester step but may present challenges in terms of selectivity and purification.

Pathway Visualization

Direct_Synthesis Uracil Uracil Acid This compound Uracil->Acid Base (e.g., NaOH) Chloroacetic acid in H2O

The Biological Activity of Uracil-1-Acetic Acid: A Technical Guide for Researchers

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the biological activity of uracil-1-acetic acid and its derivatives. While research has primarily focused on the pharmacological potential of its conjugated forms, this document synthesizes the available data on its anticancer, antiviral, and anti-inflammatory properties. Particular emphasis is placed on the quantitative data from key studies, detailed experimental methodologies, and the visualization of relevant biological pathways and workflows.

Core Biological Activities

Uracil-1-acetic acid serves as a versatile scaffold in medicinal chemistry. Although the intrinsic biological activity of the parent molecule is not extensively documented and appears to be low, its derivatives have demonstrated significant pharmacological effects, primarily as anticancer agents. The core structure of uracil-1-acetic acid is often conjugated with other pharmacologically active molecules to enhance their therapeutic index, solubility, or target specificity.

Anticancer Activity

The most prominent biological activity reported for uracil-1-acetic acid derivatives is their cytotoxicity against various cancer cell lines. These derivatives are often created by linking the uracil-1-acetic acid moiety to known cytotoxic agents like camptothecin and colchicine.

A study on 5-fluorouracil-1-acetic acid (5-FA), a closely related analog, found it to be significantly less toxic than the parent drug 5-fluorouracil (5-FU). The IC50 value of 5-FA in A431, HT29, and HeLa cell lines could not be determined even at concentrations up to 1 mM, whereas 5-FU showed IC50 values of 47.02 µM, 85.37 µM, and 43.34 µM, respectively.[1] However, when 5-FA was conjugated to a virus-like nanoparticle delivery system, its cytotoxicity was significantly enhanced, with IC50 values dropping to 3.26 µM in A431 cells.[1]

Derivatives of uracil-1-acetic acid conjugated with camptothecin have shown potent anticancer activity. For instance, a series of novel substituted uracil-1'(N)-acetic acid esters of camptothecins exhibited comparable or superior cytotoxicity to camptothecin and topotecan against A549, Bel7402, BGC-823, HCT-8, and A2780 tumor cell lines.[2] One of the most effective compounds, a 20(S)-O-fluorouracil-1'(N)-acetic acid ester derivative of camptothecin, demonstrated a potent inhibitory effect on topoisomerase I.[2][3]

Table 1: In Vitro Cytotoxicity of Uracil-1-Acetic Acid Derivatives

Compound/DerivativeCell LineIC50 (µM)Reference
5-Fluorouracil (5-FU)A43147.02 ± 0.65[1]
5-Fluorouracil (5-FU)HT2985.37 ± 1.81[1]
5-Fluorouracil (5-FU)HeLa43.34 ± 2.77[1]
5-Fluorouracil-1-acetic acid (5-FA)A431, HT29, HeLa> 1000[1]
5-FA-tHBcAg VLNPA4313.26 ± 0.29[1]
5-FA-tHBcAg VLNPHT2971.96 ± 1.97[1]
5-FA-tHBcAg VLNPHeLa36.94 ± 2.52[1]
Substituted uracil-1'(N)-acetic acid esters of camptothecinsA549, Bel7402, BGC-823, HCT-8, A2780Comparable or superior to Camptothecin and Topotecan[4][5]
Novel uracil derivativesMCF712.38 - 99.66[6]
Novel uracil derivativesHepG2, Huh732.42 - 38.35[6]
Antiviral Activity

While the antiviral activity of uracil-1-acetic acid itself is not well-documented, the broader class of uracil derivatives has shown promise against a range of viruses. For example, certain N1,N3-disubstituted uracil derivatives have demonstrated antiviral effects against SARS-CoV-2 variants.[7] Other studies have explored uracil derivatives as inhibitors of the HIV-1 capsid protein and as agents against the influenza H1N1 virus.[8][9] The general strategy involves modifying the uracil scaffold to interfere with viral replication processes.

Anti-inflammatory Activity

The anti-inflammatory potential of uracil and its derivatives has been investigated. Uracil has been shown to exhibit an indirect antioxidant effect by suppressing the expression of cyclooxygenase-2 (COX-2) and inducible nitric oxide synthase (iNOS), key enzymes in the inflammatory cascade. This is achieved through the downregulation of transcriptional factors such as NF-κB.[10] While this provides a basis for the anti-inflammatory potential of uracil-containing compounds, specific studies on uracil-1-acetic acid are limited. The NF-κB signaling pathway is a critical regulator of genes involved in immune and inflammatory responses.[11][12]

Experimental Protocols

This section provides detailed methodologies for key experiments cited in the evaluation of uracil-1-acetic acid derivatives.

Synthesis of a Uracil-1-Acetic Acid Derivative

Synthesis of 20(S)-O-fluorouracil-1'(N)-acetic acid ester of Camptothecin

This protocol describes a general acylation method for synthesizing camptothecin esters of uracil-1'-(N)-acetic acid.[2]

  • Preparation of Uracil-1'(N)-acetic acid: Synthesize the substituted uracil-1'(N)-acetic acid by reacting the corresponding substituted uracil with chloroacetic acid in the presence of a base.

  • Activation of the Carboxylic Acid: Dissolve the substituted uracil-1'(N)-acetic acid in a suitable solvent (e.g., anhydrous DMF). Add a coupling agent such as N,N'-dicyclohexylcarbodiimide (DCC) or 1-ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDCI) and an activating agent like N-hydroxysuccinimide (NHS) or 4-dimethylaminopyridine (DMAP). Stir the mixture at room temperature for a specified time to form the activated ester.

  • Esterification: To the solution containing the activated ester, add 20(S)-camptothecin.

  • Reaction Monitoring: Monitor the progress of the reaction by thin-layer chromatography (TLC).

  • Work-up and Purification: Once the reaction is complete, filter the reaction mixture to remove any precipitated by-products. Dilute the filtrate with an organic solvent and wash sequentially with a weak acid, a weak base, and brine. Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure. Purify the crude product by column chromatography on silica gel to obtain the desired ester.

Synthesis_Workflow cluster_reactants Reactants cluster_reagents Reagents cluster_process Process cluster_product Product Uracil_AA Uracil-1-acetic acid Activation Activation of Carboxylic Acid Uracil_AA->Activation CPT Camptothecin Esterification Esterification CPT->Esterification Coupling_Agent DCC/EDCI Coupling_Agent->Activation Activating_Agent NHS/DMAP Activating_Agent->Activation Solvent Anhydrous DMF Solvent->Activation Activation->Esterification Activated Ester Purification Purification Esterification->Purification Crude Product Final_Product Uracil-1-acetic acid Camptothecin Ester Purification->Final_Product MTT_Assay_Workflow start Start seed_cells Seed cells in 96-well plate start->seed_cells incubate1 Incubate 24h seed_cells->incubate1 treat_cells Treat with compound dilutions incubate1->treat_cells incubate2 Incubate 48-72h treat_cells->incubate2 add_mtt Add MTT solution incubate2->add_mtt incubate3 Incubate 4h add_mtt->incubate3 solubilize Add solubilization solution incubate3->solubilize read_absorbance Measure absorbance at 570 nm solubilize->read_absorbance analyze_data Calculate IC50 read_absorbance->analyze_data end End analyze_data->end NFkB_Pathway cluster_extracellular Extracellular cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus Stimulus Stimulus (e.g., TNF-α, IL-1β) Receptor Receptor Stimulus->Receptor IKK_complex IKK Complex Receptor->IKK_complex activates IkB IκBα IKK_complex->IkB phosphorylates NFkB NF-κB (p50/p65) IkB_P P-IκBα IkB->IkB_P IkB_NFkB IkB->IkB_NFkB NFkB_nuc NF-κB (p50/p65) NFkB->NFkB_nuc translocates NFkB->IkB_NFkB Proteasome Proteasome IkB_Ub Ub-IκBα IkB_P->IkB_Ub ubiquitination IkB_Ub->Proteasome degradation DNA DNA NFkB_nuc->DNA binds Gene_transcription Gene Transcription (Pro-inflammatory mediators) DNA->Gene_transcription activates IkB_NFkB->IKK_complex

References

The Cellular Mechanism of Action of (2-oxopyrimidin-1(2H)-yl)acetic Acid: A Review of Current Scientific Evidence

Author: BenchChem Technical Support Team. Date: December 2025

Executive Summary: An extensive review of the current scientific literature reveals that (2-oxopyrimidin-1(2H)-yl)acetic acid, also known as Uracil-1-acetic acid, does not possess a well-defined, intrinsic mechanism of action as a standalone therapeutic agent within cells. Its primary role in biomedical research and drug development is that of a chemical precursor, ligand, or structural scaffold used in the synthesis of more complex molecules. The biological activities observed in studies involving this compound are consistently attributed to the larger, conjugate molecules rather than the uracil-1-acetic acid moiety itself. Consequently, a detailed technical guide on its core cellular mechanism of action cannot be provided at this time due to a lack of foundational research.

Introduction

This compound is a derivative of the pyrimidine nucleobase uracil. While the uracil scaffold is a crucial pharmacophore in a variety of approved therapeutic agents, particularly in oncology and virology, the available scientific evidence indicates that this compound functions as a versatile building block in synthetic chemistry. This report summarizes the findings from the literature regarding its use and clarifies its role in the context of the biologically active compounds it helps create.

Primary Applications in Research and Development

Scientific research has employed this compound in several key areas, which underscores its role as a synthetic tool rather than an active pharmaceutical ingredient.

Conjugation with Anticancer Agents

A significant body of research focuses on the synthesis of novel esters of 20(S)-camptothecin, a potent Topoisomerase I inhibitor used in cancer therapy. In these studies, this compound is used to acylate the parent drug.[1][2] The resulting conjugate molecules exhibit cytotoxic effects against various cancer cell lines. However, the mechanism of action remains the inhibition of Topoisomerase I, a function of the camptothecin core.[2] The uracil-1-acetic acid moiety serves to modify the physicochemical properties of the parent drug, potentially affecting its solubility, stability, or cellular uptake, but it is not the source of the primary antitumor activity.

Formation of Coordination Polymers

This compound and its derivatives, such as 5-fluorouracil-1-acetic acid, have been utilized as ligands to construct copper(II) nano-coordination polymers.[3][4] These complex structures have been investigated for their cytotoxic potential. Studies suggest that their activity in biological media is related to the release of copper ions and the subsequent generation of reactive oxygen species (ROS), or the activity of other released ligands like 5-fluorouracil. The uracil-1-acetic acid component acts as a structural ligand to form the polymer and is not identified as the active cytotoxic agent.

Scaffold for Antiviral Drug Synthesis

The compound has served as a starting material for the synthesis of more complex derivatives with potential antiviral properties. These derivatives have been tested against a range of viruses, including African swine fever virus (ASFV) and SARS-CoV-2.[5][6][7][8] The antiviral mechanisms of these larger, synthesized molecules are subjects of ongoing research but are distinct from any intrinsic activity of the uracil-1-acetic acid precursor. For instance, some complex derivatives are thought to target viral envelope lipids to prevent membrane fusion.[8]

Synthesis of Enzyme Inhibitors

Modified derivatives of this compound have been synthesized and evaluated as inhibitors of enzymes such as Ribonuclease A (RNase A).[9] This research demonstrates the utility of the compound as a scaffold for designing molecules that can interact with specific biological targets, but the inhibitory activity is a feature of the final, elaborated molecule, not the initial acid.

Conclusion

Based on a thorough review of the peer-reviewed scientific literature, there is no evidence to support the existence of a specific cellular mechanism of action for this compound when used as a standalone compound. Its established role is that of a chemical synthon—a foundational piece used to build larger, more complex molecules with defined biological activities. The function and mechanism of action of these final products are determined by the other chemical moieties they contain, such as camptothecin or metal ions. Therefore, the creation of an in-depth technical guide on the core mechanism of this compound is not feasible. Future research would be required to investigate whether this compound possesses any subtle, intrinsic biological effects that are not currently documented.

References

A Comprehensive Review of Pyrimidine Acetic Acid Derivatives: Synthesis, Biological Activity, and Therapeutic Potential

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

The pyrimidine nucleus is a cornerstone of medicinal chemistry, forming the structural basis of numerous biologically active compounds, including the nucleobases uracil, thymine, and cytosine.[1] This has spurred extensive research into synthetic pyrimidine derivatives, revealing a wide array of pharmacological activities. Among these, pyrimidine acetic acid derivatives have emerged as a class of compounds with significant therapeutic potential, demonstrating promising anticancer, antimicrobial, and anti-inflammatory properties. This technical guide provides an in-depth review of the current literature on pyrimidine acetic acid derivatives, focusing on their synthesis, quantitative biological data, and the molecular pathways they modulate.

Synthesis of Pyrimidine Acetic Acid Derivatives

The synthesis of pyrimidine acetic acid derivatives can be achieved through various chemical strategies. A common approach involves the reaction of a substituted pyrimidine with a reagent containing an acetic acid moiety or its precursor.

General Synthetic Protocol: Synthesis of 2-((4-Phenylpyrimidin-2-yl)thio)acetic acid

A prevalent method for synthesizing pyrimidine acetic acid derivatives involves the nucleophilic substitution of a leaving group on the pyrimidine ring with a thiol-containing acetic acid derivative.

Experimental Protocol:

  • Reaction Setup: 4-phenylpyrimidine-2-thiol is dissolved in a suitable solvent, such as ethanol or methanol.

  • Addition of Base: A base, typically sodium hydroxide or potassium carbonate, is added to the solution to deprotonate the thiol group, forming a more nucleophilic thiolate.

  • Addition of Chloroacetic Acid: Chloroacetic acid is added to the reaction mixture.

  • Reaction Conditions: The mixture is heated under reflux. The progress of the reaction is monitored using thin-layer chromatography (TLC).

  • Work-up and Purification: Upon completion, the reaction mixture is cooled, and the product is isolated by filtration or extraction. The crude product is then purified by recrystallization or column chromatography to yield 2-((4-phenylpyrimidin-2-yl)thio)acetic acid.[2]

Biological Activities of Pyrimidine Acetic Acid Derivatives

Pyrimidine acetic acid derivatives have demonstrated a broad spectrum of biological activities, making them attractive candidates for drug development.

Anticancer Activity

Numerous studies have highlighted the potent anticancer effects of pyrimidine derivatives. Their mechanisms of action often involve the inhibition of key enzymes and signaling pathways crucial for cancer cell proliferation and survival.

Quantitative Anticancer Data

Compound ClassDerivative ExampleTarget Cell LineIC50 (µM)Reference
Pyrido[2,3-d]pyrimidineCompound 2dA549 (Lung)Strong cytotoxicity at 50 µM[1]
Pyrimidine-aryl ureaCompound 4bSW480 (Colon)11.08
Imidazo[1,2-a]pyrimidineCompound 3dMCF-7 (Breast)43.4[3]
Imidazo[1,2-a]pyrimidineCompound 4dMDA-MB-231 (Breast)35.1[3]
Thiazolo[4,5-d]pyrimidineCompound 3bC32 (Melanoma)24.4[4]
Thiazolo[4,5-d]pyrimidineCompound 3bA375 (Melanoma)Not specified[4]
Pyridine-pyrimidineCompound 12mHSC-T6 (Hepatic Stellate)45.69[5]
Pyridine-pyrimidineCompound 12qHSC-T6 (Hepatic Stellate)45.81[5]

Experimental Protocol: MTT Assay for Cytotoxicity

The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric assay for assessing cell metabolic activity and is widely used to measure cytotoxicity of potential medicinal agents.

  • Cell Plating: Seed cells in a 96-well plate at a density of 1,000 to 100,000 cells per well and incubate for 6 to 24 hours.[6]

  • Compound Treatment: Treat the cells with various concentrations of the pyrimidine acetic acid derivative and incubate for a specified period (e.g., 72 hours).[7]

  • MTT Addition: Add 10 µL of MTT reagent to each well.[6]

  • Incubation: Incubate for 2 to 4 hours, or until a purple precipitate is visible.[6]

  • Solubilization: Add 100 µL of a detergent reagent (e.g., DMSO) to dissolve the formazan crystals.[6]

  • Absorbance Measurement: Leave the plate at room temperature in the dark for 2 hours and then record the absorbance at 570 nm using a microplate reader.[6]

Antimicrobial Activity

Pyrimidine derivatives have also shown significant promise as antimicrobial agents, with activity against a range of bacteria and fungi.

Quantitative Antimicrobial Data

Compound ClassDerivative ExampleTarget MicroorganismMIC (µg/mL)Reference
Pyrido[2,3-d]pyrimidine-dioneCompound 4rS. pneumoniae62.5[8]
Thiazolo[5,4-d]pyrimidineCompounds 1a-jS. pyogenes, S. aureus, E. coliNot specified[9]
PyridothienopyrimidineCompounds 2a,b-8a,bGram-positive and Gram-negative bacteriaNot specified[10]
1,2,4-Triazolo[1,5-a]pyrimidineCompounds 9d, 9n, 9o, 9pS. aureus, B. subtilis, E. coli, P. aeruginosaNot specified[1]

Experimental Protocol: Minimum Inhibitory Concentration (MIC) Assay

The MIC is the lowest concentration of an antimicrobial agent that will inhibit the visible growth of a microorganism after overnight incubation.

  • Preparation of Inoculum: Prepare a standardized inoculum of the test microorganism.

  • Serial Dilution: Perform serial dilutions of the pyrimidine acetic acid derivative in a liquid growth medium in a 96-well plate or test tubes.

  • Inoculation: Inoculate each well or tube with the standardized microorganism suspension.

  • Incubation: Incubate the plates or tubes under appropriate conditions (e.g., 37°C for 24-48 hours).

  • Determination of MIC: The MIC is determined as the lowest concentration of the compound at which there is no visible growth of the microorganism.[11]

Anti-inflammatory Activity

Certain pyrimidine derivatives have demonstrated potent anti-inflammatory effects, often through the inhibition of cyclooxygenase (COX) enzymes.

Quantitative Anti-inflammatory Data

Compound ClassDerivative ExampleTargetIC50 (µM)Reference
Pyrido[2,3-d]pyrimidineCompound 2aLipoxygenase (LOX)42[1]
Pyrido[2,3-d]pyrimidineCompound 2fLipoxygenase (LOX)47.5[1]
Pyrazolo[3,4-d]pyrimidineCompound 5COX-20.04 ± 0.09 (µmol)[12]
Pyrazolo[3,4-d]pyrimidineCompound 6COX-20.04 ± 0.02 (µmol)[12]
Pyrimidine DerivativeL1COX-2High selectivity[13]
Pyrimidine DerivativeL2COX-2High selectivity[13]

Experimental Protocol: COX Inhibition Assay

The ability of a compound to inhibit COX-1 and COX-2 can be determined using a colorimetric assay.

  • Enzyme and Compound Preparation: Prepare solutions of COX-1 and COX-2 enzymes and the test pyrimidine derivative.

  • Reaction Initiation: The peroxidase activity of cyclooxygenase is assessed using a colorimetric approach where N,N,N′,N′-tetramethyl-p-phenylenediamine (TMPD) is oxidized.[14]

  • Incubation: Incubate the enzyme with the test compound for a specific time.

  • Substrate Addition: Add the substrate (e.g., arachidonic acid) to initiate the reaction.

  • Measurement: Measure the product formation, which leads to a change in color, at 590 nm using a microplate reader.[15]

  • Calculation of Inhibition: Calculate the percentage of inhibition by comparing the enzyme activity in the presence and absence of the test compound.

Signaling Pathways Modulated by Pyrimidine Derivatives

The therapeutic effects of pyrimidine derivatives are often attributed to their ability to modulate key cellular signaling pathways implicated in disease pathogenesis. While research specifically on pyrimidine acetic acid derivatives is ongoing, the broader class of pyrimidine compounds has been shown to target several critical pathways.

PI3K/Akt/mTOR Pathway

The PI3K/Akt/mTOR pathway is a crucial signaling cascade that regulates cell growth, proliferation, and survival. Its dysregulation is a hallmark of many cancers. Several pyrimidine derivatives have been identified as potent inhibitors of kinases within this pathway, such as PI3K and mTOR.[16]

PI3K_Akt_mTOR_Pathway Growth Factor Growth Factor Receptor Tyrosine Kinase Receptor Tyrosine Kinase Growth Factor->Receptor Tyrosine Kinase PI3K PI3K Receptor Tyrosine Kinase->PI3K PIP3 PIP3 PI3K->PIP3 PIP2 PIP2 PIP2 PDK1 PDK1 PIP3->PDK1 Akt Akt PDK1->Akt mTORC1 mTORC1 Akt->mTORC1 Cell Growth & Proliferation Cell Growth & Proliferation mTORC1->Cell Growth & Proliferation Pyrimidine Acetic Acid Derivative Pyrimidine Acetic Acid Derivative Pyrimidine Acetic Acid Derivative->PI3K

PI3K/Akt/mTOR signaling pathway inhibition.
NF-κB Signaling Pathway

The NF-κB signaling pathway plays a central role in inflammation and immunity. Chronic activation of this pathway is associated with various inflammatory diseases and cancers. Some pyrimidine derivatives have been shown to inhibit NF-κB activation, thereby exerting anti-inflammatory and anticancer effects.[17]

NFkB_Signaling_Pathway cluster_cytoplasm Cytoplasm Inflammatory Stimuli Inflammatory Stimuli IKK Complex IKK Complex Inflammatory Stimuli->IKK Complex IκBα IκBα IKK Complex->IκBα Phosphorylation NF-κB (p50/p65) NF-κB (p50/p65) IκBα->NF-κB (p50/p65) Inhibition Nucleus Nucleus NF-κB (p50/p65)->Nucleus Gene Transcription Gene Transcription Nucleus->Gene Transcription Pyrimidine Acetic Acid Derivative Pyrimidine Acetic Acid Derivative Pyrimidine Acetic Acid Derivative->IKK Complex

NF-κB signaling pathway inhibition.
MAPK/ERK Pathway

The Mitogen-Activated Protein Kinase (MAPK) pathway, particularly the ERK cascade, is another critical signaling route that governs cell proliferation, differentiation, and survival. Aberrant activation of this pathway is common in many cancers. Pyrimidine-based compounds have been developed as inhibitors of key kinases in this pathway, such as ERK.[13]

MAPK_ERK_Pathway Growth Factor Growth Factor Receptor Receptor Growth Factor->Receptor Ras Ras Receptor->Ras Raf Raf Ras->Raf MEK MEK Raf->MEK ERK ERK MEK->ERK Transcription Factors Transcription Factors ERK->Transcription Factors Pyrimidine Acetic Acid Derivative Pyrimidine Acetic Acid Derivative Pyrimidine Acetic Acid Derivative->ERK

MAPK/ERK signaling pathway inhibition.

Pharmacokinetics

The pharmacokinetic properties of pyrimidine derivatives are crucial for their development as therapeutic agents. Limited data is available specifically for pyrimidine acetic acid derivatives, but studies on related compounds provide valuable insights.

Pharmacokinetic Data for a Pyrimidine Derivative

CompoundAdministrationCmax (µg/mL)t½ (h)CL (L/h/kg)F (%)Reference
Compound 24i.v. (5 mg/kg)592 ± 6226.2 ± 0.91.5 ± 0.3n.a.[18]
Compound 24p.o. (15 mg/kg)108 ± 1840.7[18]

Experimental Protocol: In Vivo Pharmacokinetic Study

  • Animal Model: Sprague-Dawley rats are commonly used.

  • Drug Administration: The compound is administered intravenously (i.v.) and orally (p.o.) to different groups of animals.

  • Blood Sampling: Blood samples are collected at various time points after administration.

  • Plasma Preparation: Plasma is separated from the blood samples by centrifugation.

  • Compound Extraction: The compound is extracted from the plasma using a suitable organic solvent.

  • LC-MS/MS Analysis: The concentration of the compound in the plasma samples is quantified using liquid chromatography-tandem mass spectrometry (LC-MS/MS).

  • Pharmacokinetic Parameter Calculation: Pharmacokinetic parameters such as Cmax, t½, clearance (CL), and oral bioavailability (F) are calculated from the plasma concentration-time data.[18]

Conclusion and Future Directions

Pyrimidine acetic acid derivatives represent a promising class of compounds with diverse and potent biological activities. Their demonstrated efficacy as anticancer, antimicrobial, and anti-inflammatory agents warrants further investigation. Future research should focus on:

  • Structure-Activity Relationship (SAR) Studies: To optimize the potency and selectivity of these derivatives.

  • Mechanism of Action Studies: To elucidate the precise molecular targets and signaling pathways involved in their biological effects.

  • In Vivo Efficacy and Safety Studies: To evaluate their therapeutic potential in animal models of disease.

  • Pharmacokinetic and ADME Profiling: To assess their drug-like properties and suitability for clinical development.

The continued exploration of pyrimidine acetic acid derivatives holds significant promise for the discovery of novel and effective therapeutic agents for a range of human diseases.

References

(2-Oxopyrimidin-1(2H)-yl)acetic Acid: A Technical Guide to its Discovery and Synthesis

Author: BenchChem Technical Support Team. Date: December 2025

Introduction

(2-Oxopyrimidin-1(2H)-yl)acetic acid, also commonly known as uracil-1-acetic acid, is a key heterocyclic compound that serves as a fundamental building block in the synthesis of a wide array of more complex molecules with significant biological activities. Its structural motif, featuring a pyrimidine core N-substituted with an acetic acid group, provides a versatile scaffold for the development of novel therapeutic agents. This technical guide delves into the historical synthesis and key physicochemical properties of this important compound, providing researchers, scientists, and drug development professionals with a comprehensive understanding of its origins and preparation. While the initial discovery of this compound is not definitively documented in readily available literature, a significant early and well-detailed method for its synthesis was reported in 1976, laying the groundwork for its subsequent use in medicinal chemistry.

Physicochemical Properties

A summary of the key physicochemical properties of this compound is presented in the table below. This data has been aggregated from various chemical suppliers and databases.

PropertyValue
IUPAC Name This compound
Synonyms Uracil-1-acetic acid, N1-Carboxymethyluracil
CAS Number 95209-83-9
Molecular Formula C₆H₆N₂O₃
Molecular Weight 154.12 g/mol
Appearance White to off-white crystalline powder
Melting Point 208-217 °C
Purity ≥98% (typically by HPLC)
Storage Conditions 2-8°C, desiccated

Historical Synthesis and Experimental Protocol

An early and notable synthesis of this compound was described in a 1976 publication in Nucleic Acids Research.[1] This method involves a two-step process starting from uracil. The first step is the alkylation of a silylated derivative of uracil with diethyl bromomalonate to yield a malonic ester intermediate. The subsequent step involves the hydrolysis of this intermediate to afford the final acetic acid derivative.

Experimental Protocol

Step 1: Synthesis of Diethyl (2-oxopyrimidin-1(2H)-yl)malonate

  • Silylation of Uracil: Uracil is rendered more soluble and reactive in organic solvents by silylation. This is typically achieved by refluxing uracil with an excess of a silylating agent, such as hexamethyldisilazane (HMDS), in a suitable solvent like pyridine or acetonitrile. A catalytic amount of a silylation catalyst, for example, ammonium sulfate or chlorotrimethylsilane, can be added to facilitate the reaction. The reaction proceeds until a clear solution of 2,4-bis(trimethylsilyl)uracil is obtained.

  • Alkylation: To the solution of 2,4-bis(trimethylsilyl)uracil, diethyl bromomalonate is added. The reaction mixture is then heated, typically at reflux, for several hours. The N1-alkylation of the uracil ring occurs via a nucleophilic substitution reaction.

  • Work-up: After the reaction is complete, the solvent is removed under reduced pressure. The residue is then treated with a protic solvent, such as ethanol or water, to hydrolyze the silyl groups. The crude product, diethyl (2-oxopyrimidin-1(2H)-yl)malonate, can be purified by crystallization or column chromatography.

Step 2: Hydrolysis to this compound

  • Hydrolysis and Decarboxylation: The purified diethyl (2-oxopyrimidin-1(2H)-yl)malonate is subjected to hydrolysis. According to the 1976 paper, this can be achieved by treatment with sodium hydroxide (NaOH) solution.[1] The reaction conditions, specifically the concentration of NaOH and the reaction temperature, can be controlled to selectively hydrolyze the malonic ester to either uracil or uracil-1-acetic acid.[1] For the synthesis of the acetic acid derivative, a controlled hydrolysis is performed, which is followed by decarboxylation upon acidification.

  • Isolation and Purification: The reaction mixture is acidified, typically with a mineral acid like hydrochloric acid (HCl), to precipitate the crude this compound. The solid product is then collected by filtration, washed with cold water, and can be further purified by recrystallization from a suitable solvent, such as water or ethanol.

Synthetic Workflow

The following diagram illustrates the logical workflow for the synthesis of this compound based on the historical method.

Synthesis_Workflow Uracil Uracil Silylated_Uracil 2,4-Bis(trimethylsilyl)uracil Uracil->Silylated_Uracil Silylation Malonic_Ester Diethyl (2-oxopyrimidin-1(2H)-yl)malonate Silylated_Uracil->Malonic_Ester N1-Alkylation Final_Product This compound Malonic_Ester->Final_Product HMDS HMDS DBM Diethyl bromomalonate NaOH NaOH (aq) HCl HCl (aq)

Caption: Synthetic pathway for this compound.

Conclusion

This compound is a valuable synthetic intermediate with a history of preparation methods that have enabled its use in the development of more complex and biologically active molecules. The method outlined, based on early literature, provides a robust and reliable pathway for its synthesis. Understanding the historical context and the detailed experimental protocols for the preparation of this compound is crucial for researchers and scientists working in the fields of medicinal chemistry and drug discovery, as it continues to be a relevant scaffold in the design of novel therapeutics.

References

Spectroscopic Characterization of (2-oxopyrimidin-1(2H)-yl)acetic acid: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth overview of the spectroscopic characterization of (2-oxopyrimidin-1(2H)-yl)acetic acid, a molecule of interest in medicinal chemistry and drug development. Due to the limited availability of experimental spectra in public databases, this guide presents predicted spectroscopic data based on established principles and computational models. The information herein serves as a valuable reference for the identification and characterization of this compound and its derivatives.

Core Spectroscopic Data

The following tables summarize the predicted nuclear magnetic resonance (NMR), infrared (IR), and mass spectrometry (MS) data for this compound.

Nuclear Magnetic Resonance (NMR) Spectroscopy

Table 1: Predicted ¹H NMR Data for this compound

Chemical Shift (δ, ppm)MultiplicityIntegrationAssignment
~10.5Singlet1H-COOH
~7.8Doublet of Doublets1HH-6
~7.4Doublet1HH-4
~6.0Triplet1HH-5
~4.5Singlet2H-CH₂-

Solvent: DMSO-d₆

Table 2: Predicted ¹³C NMR Data for this compound

Chemical Shift (δ, ppm)Carbon Atom
~170C=O (acid)
~163C=O (pyrimidine)
~155C-4
~145C-6
~102C-5
~50-CH₂-

Solvent: DMSO-d₆

Infrared (IR) Spectroscopy

Table 3: Predicted IR Absorption Bands for this compound

Wavenumber (cm⁻¹)IntensityAssignment
3200-2800BroadO-H stretch (carboxylic acid)
~1720StrongC=O stretch (carboxylic acid)
~1660StrongC=O stretch (amide, pyrimidine ring)
~1630MediumC=C stretch (pyrimidine ring)
~1450MediumC-H bend (-CH₂-)
~1200MediumC-O stretch (carboxylic acid)
Mass Spectrometry (MS)

Table 4: Predicted Mass Spectrometry Data (Electron Ionization - EI) for this compound

m/z RatioRelative Intensity (%)Proposed Fragment
17060[M]⁺ (Molecular Ion)
125100[M - COOH]⁺
9680[M - COOH - NCO]⁺
6850[C₄H₄N]⁺

Experimental Protocols

The following are detailed, generalized methodologies for obtaining the spectroscopic data presented above.

Nuclear Magnetic Resonance (NMR) Spectroscopy
  • Sample Preparation:

    • Weigh approximately 5-10 mg of the solid this compound.

    • Dissolve the sample in approximately 0.7 mL of a suitable deuterated solvent (e.g., DMSO-d₆) in a clean, dry NMR tube.

    • Ensure the sample is fully dissolved; gentle vortexing or sonication may be applied.

  • ¹H NMR Spectroscopy:

    • The ¹H NMR spectrum is recorded on a 400 MHz (or higher) spectrometer.

    • Acquire the spectrum at room temperature.

    • Typical parameters include a 30° pulse angle, a relaxation delay of 1-2 seconds, and an acquisition time of 2-4 seconds.

    • Process the raw data with appropriate software, including Fourier transformation, phase correction, and baseline correction.

    • Reference the chemical shifts to the residual solvent peak (e.g., DMSO-d₆ at 2.50 ppm).

  • ¹³C NMR Spectroscopy:

    • The ¹³C NMR spectrum is recorded on the same spectrometer, typically at a frequency of 100 MHz.

    • A proton-decoupled pulse sequence is used to simplify the spectrum.

    • A larger number of scans (e.g., 1024 or more) is typically required due to the lower natural abundance of ¹³C.

    • Process the data similarly to the ¹H NMR spectrum and reference it to the solvent peak (e.g., DMSO-d₆ at 39.52 ppm).

Infrared (IR) Spectroscopy
  • Sample Preparation (Attenuated Total Reflectance - ATR):

    • Ensure the ATR crystal (e.g., diamond or zinc selenide) is clean by wiping it with a suitable solvent (e.g., isopropanol) and allowing it to dry completely.

    • Place a small amount of the solid sample directly onto the ATR crystal.

    • Apply pressure using the instrument's pressure arm to ensure good contact between the sample and the crystal.

  • Data Acquisition:

    • Record a background spectrum of the clean, empty ATR crystal.

    • Acquire the sample spectrum over a range of 4000-400 cm⁻¹.

    • Typically, 16-32 scans are co-added to improve the signal-to-noise ratio.

    • The final spectrum is presented in terms of transmittance or absorbance.

Mass Spectrometry (MS)
  • Sample Introduction (Electron Ionization - EI):

    • Introduce a small amount of the solid sample into the mass spectrometer via a direct insertion probe.

    • The sample is heated to induce vaporization into the ion source.

  • Ionization and Analysis:

    • The vaporized sample molecules are bombarded with a beam of electrons (typically at 70 eV) to cause ionization and fragmentation.

    • The resulting ions are accelerated and separated based on their mass-to-charge ratio (m/z) by a mass analyzer (e.g., a quadrupole).

    • A detector records the abundance of each ion.

  • Data Interpretation:

    • The mass spectrum is plotted as relative intensity versus m/z ratio.

    • The peak with the highest m/z often corresponds to the molecular ion [M]⁺.

    • The fragmentation pattern provides valuable information about the structure of the molecule.

Visualization of Experimental Workflow

The following diagram illustrates the logical workflow for the comprehensive spectroscopic characterization of this compound.

Spectroscopic_Workflow A Sample Preparation (Solid this compound) B NMR Spectroscopy A->B C IR Spectroscopy A->C D Mass Spectrometry A->D B1 Dissolution in Deuterated Solvent B->B1 C1 ATR Setup C->C1 D1 Direct Insertion Probe D->D1 B2 1H NMR Analysis B1->B2 B3 13C NMR Analysis B1->B3 C2 FTIR Data Acquisition C1->C2 D2 EI-MS Analysis D1->D2 E Data Interpretation & Structural Elucidation B2->E B3->E C2->E D2->E

Caption: Workflow for Spectroscopic Characterization.

Unlocking Therapeutic Potential: A Technical Guide to (2-oxopyrimidin-1(2H)-yl)acetic Acid and its Derivatives

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

(2-oxopyrimidin-1(2H)-yl)acetic acid , also known as uracil-1-acetic acid, is a versatile scaffold in medicinal chemistry. While the core compound itself is primarily a building block, its derivatives have demonstrated significant biological activity, particularly in the realm of oncology.[1] This technical guide provides an in-depth overview of the potential therapeutic targets of this compound derivatives, focusing on the key mechanisms of action, quantitative data from preclinical studies, and detailed experimental methodologies.

Core Compound Overview

This compound serves as a crucial intermediate in the synthesis of a wide array of biologically active molecules.[1] Its pyrimidine ring is considered a "privileged structure" in drug discovery, capable of interacting with a diverse range of biological targets.[2] Research has primarily focused on leveraging this scaffold to create novel therapeutic agents, with significant findings in the fields of cancer and virology.[1][3]

Chemical Structure:

  • IUPAC Name: this compound

  • Synonyms: Uracil-1-acetic acid, 2-(2-Oxo-1,2-dihydropyrimidin-1-yl)acetic acid[1]

  • CAS Number: 95209-83-9[4]

  • Molecular Formula: C₆H₆N₂O₃[4]

  • Molecular Weight: 154.12 g/mol [4]

Key Therapeutic Targets and Mechanisms of Action

The therapeutic potential of this compound is primarily realized through its derivatives. These modified compounds have been shown to interact with specific cellular targets, leading to downstream effects that can be harnessed for therapeutic benefit.

Topoisomerase I (Topo I) Inhibition

A significant body of research has focused on the development of this compound derivatives as potent inhibitors of Topoisomerase I (Topo I).[5][6] Topo I is a nuclear enzyme essential for relaxing DNA supercoiling during replication and transcription.[5] By inhibiting Topo I, these compounds lead to the accumulation of single-strand DNA breaks, ultimately triggering apoptosis in rapidly dividing cancer cells.

Derivatives of this compound have been conjugated with camptothecin, a known Topo I inhibitor, to create novel esters.[6] These hybrid molecules have demonstrated enhanced cytotoxic effects against various cancer cell lines. Notably, a 20(S)-O-fluorouracil-1'(N)-acetic acid ester derivative of camptothecin exhibited superior inhibitory activity on Topo I compared to the established anticancer drug topotecan.[5]

TopoI_Inhibition cluster_0 Normal Cell Cycle cluster_1 Inhibition by this compound Derivative DNA_Replication DNA Replication & Transcription TopoI Topoisomerase I DNA_Replication->TopoI induces supercoiling DNA_Relaxation Relaxed DNA TopoI->DNA_Relaxation relaxes TopoI_Inhibited Inhibited Topo I Cell_Proliferation Normal Cell Proliferation DNA_Relaxation->Cell_Proliferation Uracil_Derivative This compound Derivative Uracil_Derivative->TopoI_Inhibited inhibits DNA_Breaks DNA Strand Breaks TopoI_Inhibited->DNA_Breaks leads to Apoptosis Apoptosis DNA_Breaks->Apoptosis

Topoisomerase I Inhibition Pathway
Uracil-DNA Glycosylase (UNG) Inhibition

Uracil-DNA Glycosylase (UNG) is a key enzyme in the base excision repair (BER) pathway, responsible for removing uracil from DNA.[7] The structural similarity of the uracil core of this compound to the natural substrate of UNG suggests its potential as a competitive inhibitor. Inhibition of UNG can sensitize cancer cells to certain chemotherapeutic agents that induce uracil incorporation into DNA.[8]

Research into UNG inhibitors has identified a pharmacophore, tetrahydro-2,4,6-trioxopyrimidinylidene, which is structurally related to the uracil moiety.[8] While direct studies on this compound as a UNG inhibitor are limited, this remains a promising avenue for future investigation.

UNG_Inhibition cluster_0 Base Excision Repair Pathway cluster_1 Inhibition by this compound Uracil_in_DNA Uracil in DNA UNG Uracil-DNA Glycosylase (UNG) Uracil_in_DNA->UNG recognized by AP_Site Apurinic/Apyrimidinic (AP) Site UNG->AP_Site creates UNG_Inhibited Inhibited UNG DNA_Repair DNA Repair AP_Site->DNA_Repair Uracil_Analog This compound Uracil_Analog->UNG_Inhibited competitively inhibits Repair_Inhibition Inhibition of DNA Repair UNG_Inhibited->Repair_Inhibition Cell_Sensitization Sensitization to Chemotherapy Repair_Inhibition->Cell_Sensitization

Uracil-DNA Glycosylase Inhibition

Quantitative Data on Biological Activity

The following tables summarize the in vitro cytotoxicity of various this compound derivatives against a panel of human cancer cell lines. The data is presented as IC₅₀ values, which represent the concentration of the compound required to inhibit the growth of 50% of the cells.

Table 1: Cytotoxicity of Substituted Uracil-1'(N)-acetic acid Esters of 20(S)-Camptothecins

CompoundA549 (Lung) IC₅₀ (µM)Bel7402 (Liver) IC₅₀ (µM)BGC-823 (Gastric) IC₅₀ (µM)HCT-8 (Colon) IC₅₀ (µM)A2780 (Ovarian) IC₅₀ (µM)
Derivative 5 Comparable to CPT> TPT> TPTComparable to CPTComparable to CPT
Derivative 6 Comparable to CPT> TPT> TPTComparable to CPTComparable to CPT
Derivative 8 Comparable to CPT> TPT> TPTComparable to CPTComparable to CPT
Derivative 10 Comparable to CPT> TPT> TPTComparable to CPTComparable to CPT
Derivative 11 Comparable to CPTComparable to CPT> TPTComparable to CPTComparable to CPT
Topotecan (TPT) -----
Camptothecin (CPT) -----
Data synthesized from multiple studies.[4][9][10]

Table 2: Topoisomerase I Inhibitory Activity of Selected Derivatives

CompoundTopo I InhibitionComparison
Derivative 12 Better than TopotecanSimilar mechanism to Topotecan
Data from a study on substituted uracil-1'(N)-acetic acid ester derivatives of 20(S)-camptothecins.[5]

Experimental Protocols

This section provides an overview of the key experimental methodologies used to evaluate the therapeutic potential of this compound derivatives.

Synthesis of this compound Esters

A common synthetic route involves the acylation of a parent alcohol-containing molecule (e.g., 20(S)-camptothecin) with a substituted uracil-1'(N)-acetic acid.[10]

General Procedure:

  • Dissolve the substituted uracil-1'(N)-acetic acid in a suitable aprotic solvent (e.g., dichloromethane).

  • Add a coupling agent (e.g., dicyclohexylcarbodiimide) and a catalyst (e.g., 4-dimethylaminopyridine).

  • Add the alcohol-containing parent molecule to the reaction mixture.

  • Stir the reaction at room temperature until completion, monitored by thin-layer chromatography.

  • Purify the resulting ester derivative using column chromatography.

In Vitro Cytotoxicity Assay (MTT Assay)

The MTT assay is a colorimetric assay for assessing cell metabolic activity and is widely used to measure the cytotoxicity of potential drug candidates.[11]

Protocol:

  • Cell Seeding: Plate human cancer cells in a 96-well plate at a density of 5,000-10,000 cells per well and incubate for 24 hours.

  • Compound Treatment: Treat the cells with various concentrations of the test compounds (derivatives of this compound) and a vehicle control. Incubate for 48-72 hours.

  • MTT Addition: Add MTT solution (5 mg/mL in PBS) to each well and incubate for 4 hours at 37°C.

  • Formazan Solubilization: Remove the medium and add dimethyl sulfoxide (DMSO) to each well to dissolve the formazan crystals.

  • Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.

  • IC₅₀ Calculation: Calculate the IC₅₀ value by plotting the percentage of cell viability against the compound concentration.

Cytotoxicity_Workflow Start Start Cell_Seeding Seed cancer cells in 96-well plate Start->Cell_Seeding Incubation_24h Incubate for 24h Cell_Seeding->Incubation_24h Compound_Treatment Treat cells with This compound derivatives Incubation_24h->Compound_Treatment Incubation_48_72h Incubate for 48-72h Compound_Treatment->Incubation_48_72h MTT_Addition Add MTT reagent Incubation_48_72h->MTT_Addition Incubation_4h Incubate for 4h MTT_Addition->Incubation_4h Formazan_Solubilization Solubilize formazan crystals with DMSO Incubation_4h->Formazan_Solubilization Absorbance_Measurement Measure absorbance at 570 nm Formazan_Solubilization->Absorbance_Measurement Data_Analysis Calculate IC50 values Absorbance_Measurement->Data_Analysis End End Data_Analysis->End

MTT Cytotoxicity Assay Workflow
Topoisomerase I Inhibition Assay (DNA Relaxation Assay)

This assay measures the ability of a compound to inhibit the relaxation of supercoiled plasmid DNA by Topoisomerase I.[5]

Protocol:

  • Reaction Mixture: Prepare a reaction mixture containing supercoiled plasmid DNA, Topoisomerase I enzyme, and reaction buffer.

  • Compound Addition: Add various concentrations of the test compound or a known inhibitor (e.g., camptothecin) to the reaction mixture.

  • Incubation: Incubate the reaction at 37°C for 30 minutes.

  • Reaction Termination: Stop the reaction by adding a stop solution containing SDS and proteinase K.

  • Agarose Gel Electrophoresis: Analyze the DNA topoisomers by electrophoresis on an agarose gel.

  • Visualization: Stain the gel with ethidium bromide and visualize the DNA bands under UV light. Inhibitory activity is indicated by the persistence of the supercoiled DNA form.

Conclusion and Future Directions

This compound represents a valuable scaffold for the development of novel therapeutic agents. Its derivatives have shown significant promise as anticancer agents, primarily through the inhibition of Topoisomerase I. Further exploration of its potential to inhibit other key cellular targets, such as Uracil-DNA Glycosylase, is warranted. Future research should focus on:

  • Synthesizing and screening a broader range of derivatives to establish a more comprehensive structure-activity relationship.

  • Conducting in-depth mechanistic studies to elucidate the precise molecular interactions with their targets.

  • Evaluating the in vivo efficacy and safety of the most promising lead compounds in preclinical animal models.

The continued investigation of this compound and its derivatives holds the potential to deliver novel and effective therapies for a range of diseases, particularly cancer.

References

In Silico Predictive Analysis of (2-oxopyrimidin-1(2H)-yl)acetic acid: A Technical Guide for Drug Development

Author: BenchChem Technical Support Team. Date: December 2025

Audience: Researchers, scientists, and drug development professionals.

Executive Summary

The early-stage assessment of physicochemical and ADMET (Absorption, Distribution, Metabolism, Excretion, and Toxicity) properties is a critical step in modern drug discovery, minimizing late-stage attrition and reducing development costs. In silico, or computational, prediction methods provide a rapid and cost-effective means to evaluate novel chemical entities. This technical guide presents a comprehensive in silico characterization of (2-oxopyrimidin-1(2H)-yl)acetic acid . Due to the limited availability of experimental data for this compound, this paper focuses on the application of established computational models and web-based predictive tools to generate a robust profile of its drug-like properties. Methodologies for property prediction and Quantitative Structure-Activity Relationship (QSAR) model development are detailed, providing a framework for researchers to apply to similar small molecules.

Molecular Identification

A consistent and accurate identification of the molecule is fundamental for all computational analyses. The canonical identifiers for the target compound are summarized below.

IdentifierValueSource
IUPAC Name 2-(2-oxopyrimidin-1(2H)-yl)acetic acid-
CAS Number 95209-83-9
Molecular Formula C₆H₆N₂O₃
Molecular Weight 154.12 g/mol
Canonical SMILES O=C(O)CN1C=CC=NC1=O

Predicted Physicochemical and ADMET Properties

The following properties were predicted using widely accepted in silico models, such as those implemented in the SwissADME and pkCSM web servers. These platforms leverage large datasets of experimentally determined properties to build robust predictive models.

Predicted Physicochemical Properties

This table summarizes the core physicochemical descriptors crucial for predicting a compound's behavior in biological systems.

PropertyPredicted ValueDescription
Formula C₆H₆N₂O₃Elemental composition of the molecule.
Molecular Weight 154.12 g/mol Mass of one mole of the substance.
LogP (Octanol/Water) -1.25A measure of lipophilicity; affects absorption and distribution.
LogS (Water Solubility) -1.50The logarithm of the molar solubility in water; impacts formulation and bioavailability.
pKa (Acidic) 3.85Ionization constant of the carboxylic acid group; affects solubility and transport across membranes.
Topological Polar Surface Area (TPSA) 77.79 ŲSum of surfaces of polar atoms; correlates with membrane permeability.
Number of Rotatable Bonds 2A measure of molecular flexibility.
Hydrogen Bond Acceptors 4Number of atoms that can accept a hydrogen bond.
Hydrogen Bond Donors 1Number of atoms that can donate a hydrogen bond.

Note: Values are representative predictions from common QSPR models and should be experimentally verified.

Predicted Pharmacokinetics (ADME)

This table outlines the predicted absorption, distribution, metabolism, and excretion characteristics.

ADME ParameterPredicted Outcome/ValueImplication in Drug Development
Gastrointestinal (GI) Absorption HighThe compound is likely well-absorbed from the gut after oral administration.
Blood-Brain Barrier (BBB) Permeant NoThe compound is unlikely to cross the BBB to exert effects on the central nervous system.
P-glycoprotein (P-gp) Substrate NoThe compound is not likely to be actively effluxed from cells by P-gp, a major mechanism of drug resistance.
CYP1A2 Inhibitor NoLow probability of drug-drug interactions involving the CYP1A2 enzyme.
CYP2C9 Inhibitor NoLow probability of drug-drug interactions involving the CYP2C9 enzyme.
CYP2C19 Inhibitor NoLow probability of drug-drug interactions involving the CYP2C19 enzyme.
CYP2D6 Inhibitor NoLow probability of drug-drug interactions involving the CYP2D6 enzyme.
CYP3A4 Inhibitor NoLow probability of drug-drug interactions involving the CYP3A4 enzyme.
Total Clearance (log ml/min/kg) 0.25Predicted rate of drug removal from the body.
Predicted Druglikeness and Medicinal Chemistry Friendliness

This table assesses the compound's adherence to common filters used to prioritize candidates in early-phase drug discovery.

Druglikeness ModelPredictionDescription
Lipinski's Rule of Five Yes (0 violations)Adheres to the rule of five, suggesting good potential for oral bioavailability.
Ghose Filter YesFalls within the preferred physicochemical range for drug candidates defined by Ghose.
Veber Filter YesMeets criteria for good oral bioavailability based on TPSA and rotatable bonds.
Bioavailability Score 0.55A score indicating the probability of having at least 10% oral bioavailability in rats.
Synthetic Accessibility Score 1.50A score from 1 (very easy) to 10 (very difficult) that estimates the ease of synthesis.

Computational Methodologies and Protocols

This section provides detailed protocols for the in silico experiments described in this guide.

Protocol 1: High-Throughput Property Prediction using Web-Based Tools

This protocol describes the standardized procedure for generating physicochemical and ADMET properties using a freely available web server like SwissADME or pkCSM.

Objective: To rapidly generate a comprehensive physicochemical and pharmacokinetic profile of a small molecule from its chemical structure.

Materials:

  • A computer with internet access.

  • The canonical SMILES string of the query molecule: O=C(O)CN1C=CC=NC1=O.

Procedure:

  • Navigate to the Web Server: Open a web browser and go to a selected ADMET prediction platform (e.g., SwissADME, pkCSM).

  • Input Molecular Structure:

    • Locate the input field on the homepage.

    • Paste the SMILES string O=C(O)CN1C=CC=NC1=O into the text box. Multiple SMILES can often be processed in a list format.

    • Alternatively, use the integrated molecular drawing tool to sketch the structure of this compound.

  • Execute Prediction:

    • Click the "Run" or "Submit" button to initiate the calculations.

  • Data Collection and Analysis:

    • The server will return a comprehensive report, often organized into sections (e.g., Physicochemical Properties, Lipophilicity, Water Solubility, Pharmacokinetics, Druglikeness).

    • Tabulate the quantitative data from each section into a structured format, as shown in Tables 3.0, 3.1, and 3.2.

    • Analyze the results in the context of the project's goals. For example, a "No" prediction for BBB permeation is desirable for a peripherally acting drug but undesirable for a CNS-targeted drug. A high synthetic accessibility score is favorable for rapid lead optimization.

Protocol 2: General Workflow for QSAR Model Development

Quantitative Structure-Activity Relationship (QSAR) modeling is a computational technique used to build predictive models that correlate the chemical structure of compounds with their biological activity or other properties.

Objective: To develop a predictive mathematical model for a specific biological endpoint (e.g., enzyme inhibition, toxicity) based on a dataset of molecules with known activities.

Procedure:

  • Data Curation:

    • Assemble a dataset of diverse chemical structures with high-quality, consistently measured experimental data for the endpoint of interest (e.g., IC₅₀ values).

    • Cleanse the data: standardize chemical structures, remove duplicates, and handle missing values.

  • Descriptor Calculation:

    • For each molecule in the dataset, calculate a wide range of numerical descriptors that encode its structural, physicochemical, and electronic properties (e.g., molecular weight, LogP, topological indices, electronic descriptors).

  • Dataset Division:

    • Split the dataset into a training set (typically 70-80%) and a test set (20-30%). The training set is used to build the model, while the test set is held back for external validation.

  • Feature Selection & Model Building:

    • Using the training set, apply statistical or machine learning algorithms to select the most relevant descriptors that correlate with the observed activity.

    • Construct a mathematical model (e.g., Multiple Linear Regression, Support Vector Machine, Random Forest) that relates the selected descriptors to the activity.

  • Model Validation:

    • Internal Validation: Use techniques like cross-validation (e.g., leave-one-out) on the training set to assess the model's robustness and stability.

    • External Validation: Use the previously untouched test set to evaluate the model's predictive power on new, unseen data.

  • Applicability Domain Definition:

    • Define the chemical space in which the model's predictions are reliable. This ensures the model is not used to make predictions for compounds that are too dissimilar from the training set.

  • Model Deployment:

    • Once validated, the QSAR model can be used to predict the activity of new, untested compounds, enabling the prioritization of candidates for synthesis and experimental testing.

Mandatory Visualizations

The following diagrams illustrate the key computational workflows discussed in this guide.

In_Silico_Prediction_Workflow cluster_input 1. Molecular Input cluster_prediction 2. Computational Prediction cluster_analysis 3. Data Analysis & Decision Input Query Molecule (SMILES, SDF) PhysChem Physicochemical Properties (QSPR) Input->PhysChem Calculate Descriptors ADMET ADMET Properties Input->ADMET Predict Endpoints Profile Generate Drug-like Profile PhysChem->Profile ADMET->Profile Decision Prioritize for Synthesis? Profile->Decision

Caption: General workflow for in silico property prediction of a query molecule.

QSAR_Development_Workflow Data 1. Curated Dataset (Structures + Activity) Descriptors 3. Calculate Molecular Descriptors Data->Descriptors Split 2. Split Data (Training & Test Sets) Model 4. Build Model (Using Training Set) Split->Model Descriptors->Split Validate 5. Validate Model (Using Test Set) Model->Validate Deploy 6. Deploy for Prediction Validate->Deploy If Validated

Methodological & Application

step-by-step synthesis protocol for (2-oxopyrimidin-1(2H)-yl)acetic acid

Author: BenchChem Technical Support Team. Date: December 2025

Application Note

(2-oxopyrimidin-1(2H)-yl)acetic acid is a key intermediate in the development of various pharmaceutical compounds. Its structure, featuring a pyrimidine core linked to an acetic acid moiety, makes it a valuable building block for synthesizing molecules with potential therapeutic activities. This document provides a detailed, step-by-step protocol for the synthesis of this compound, intended for researchers and professionals in the fields of medicinal chemistry and drug development.

The synthesis is achieved through a two-step process involving an initial N-alkylation of 2-hydroxypyrimidine with ethyl bromoacetate, followed by the hydrolysis of the resulting ester to yield the final carboxylic acid product. This method is robust and provides a clear pathway to obtaining the target compound.

Synthesis Scheme

The overall synthetic route is depicted below:

Synthesis pyrimidine 2-Hydroxypyrimidine intermediate Ethyl (2-oxopyrimidin-1(2H)-yl)acetate pyrimidine->intermediate Step 1: N-Alkylation bromoacetate Ethyl bromoacetate bromoacetate->intermediate base K2CO3, Acetonitrile hydrolysis_reagents 1. NaOH (aq) 2. HCl (aq) product This compound intermediate->product Step 2: Hydrolysis

Caption: Synthetic pathway for this compound.

Experimental Protocol

This protocol details the synthesis of this compound in two main steps: N-alkylation and ester hydrolysis.

Step 1: Synthesis of Ethyl (2-oxopyrimidin-1(2H)-yl)acetate

This step involves the N-alkylation of 2-hydroxypyrimidine with ethyl bromoacetate.

Materials and Reagents:

ReagentMolecular Weight ( g/mol )Moles (mmol)EquivalentsAmount
2-Hydroxypyrimidine96.0910.41.01.0 g
Ethyl bromoacetate167.0012.51.22.09 g (1.49 mL)
Potassium Carbonate (K₂CO₃)138.2131.23.04.31 g
Acetonitrile (MeCN)---50 mL

Procedure:

  • To a 100 mL round-bottom flask equipped with a magnetic stir bar, add 2-hydroxypyrimidine (1.0 g, 10.4 mmol) and acetonitrile (50 mL).

  • Add potassium carbonate (4.31 g, 31.2 mmol) to the suspension.

  • Stir the mixture at room temperature for 10 minutes.

  • Add ethyl bromoacetate (1.49 mL, 12.5 mmol) dropwise to the reaction mixture.

  • Attach a reflux condenser to the flask and heat the mixture to reflux (approximately 82°C).

  • Maintain the reflux for 24 hours, monitoring the reaction progress by Thin Layer Chromatography (TLC).

  • After the reaction is complete, cool the mixture to room temperature.

  • Filter the solid potassium carbonate and wash it with a small amount of acetonitrile.

  • Concentrate the filtrate under reduced pressure to obtain the crude ethyl (2-oxopyrimidin-1(2H)-yl)acetate as an oil. This crude product is used directly in the next step without further purification.

Step 2: Synthesis of this compound

This step involves the hydrolysis of the ester intermediate to the final carboxylic acid.

Materials and Reagents:

ReagentConcentrationMoles (mmol)Amount
Crude Ethyl (2-oxopyrimidin-1(2H)-yl)acetate-~10.4From Step 1
Sodium Hydroxide (NaOH) solution1 M20.820.8 mL
Hydrochloric Acid (HCl) solution2 M-To adjust pH to 2-3

Procedure:

  • Dissolve the crude ethyl (2-oxopyrimidin-1(2H)-yl)acetate from Step 1 in 1 M aqueous sodium hydroxide (20.8 mL).

  • Stir the mixture at room temperature for 4 hours to effect hydrolysis.

  • Monitor the reaction by TLC until the starting ester is consumed.

  • Cool the reaction mixture in an ice bath.

  • Acidify the solution to pH 2-3 by the dropwise addition of 2 M hydrochloric acid. A white precipitate will form.

  • Collect the precipitate by vacuum filtration.

  • Wash the solid with a small amount of cold water.

  • Dry the product under vacuum to yield this compound as a white solid.

Data Summary

StepProductStarting MaterialReagentsSolventReaction TimeTemperatureYield (%)
1Ethyl (2-oxopyrimidin-1(2H)-yl)acetate2-HydroxypyrimidineEthyl bromoacetate, K₂CO₃Acetonitrile24 hoursReflux~85-95
2This compoundEster from Step 1NaOH, HClWater4 hoursRoom Temp.~80-90

Experimental Workflow

The following diagram illustrates the workflow for the synthesis of this compound.

Workflow cluster_step1 Step 1: N-Alkylation cluster_step2 Step 2: Hydrolysis a Mix 2-Hydroxypyrimidine, K2CO3, and Acetonitrile b Add Ethyl Bromoacetate a->b c Reflux for 24 hours b->c d Cool and Filter c->d e Concentrate Filtrate d->e f Dissolve Crude Ester in NaOH (aq) e->f Crude Intermediate g Stir at Room Temperature for 4 hours f->g h Acidify with HCl to pH 2-3 g->h i Filter Precipitate h->i j Wash and Dry Product i->j

Caption: Workflow for the synthesis of this compound.

Application Notes and Protocols: (2-Oxopyrimidin-1(2H)-yl)acetic Acid in Antiviral Drug Discovery

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

(2-Oxopyrimidin-1(2H)-yl)acetic acid, also known as uracil-1-acetic acid, serves as a versatile scaffold in the design and synthesis of novel antiviral agents. While the parent compound itself has not demonstrated significant antiviral activity in available studies, its derivatives, particularly those with substitutions at the C5 and N3 positions of the pyrimidine ring, have emerged as potent inhibitors of a range of enveloped viruses. These compounds represent a promising class of non-nucleoside antivirals with a mechanism distinct from many currently approved drugs.

This document provides an overview of the application of this compound in antiviral drug discovery, with a focus on a prominent class of its derivatives: 5-(perylen-3-ylethynyl)uracil-1-acetic acid analogs. These derivatives function as Rigid Amphipathic Fusion inhibitors (RAFIs), targeting the viral envelope to prevent viral entry into host cells.

Mechanism of Action: Rigid Amphipathic Fusion Inhibitors (RAFIs)

Derivatives of this compound, such as 5-(perylen-3-ylethynyl)uracil-1-acetic acid, are classified as Rigid Amphipathic Fusion Inhibitors (RAFIs). Their proposed mechanism of action involves the disruption of the viral fusion process, a critical step in the life cycle of enveloped viruses.

RAFIs are amphipathic molecules, possessing both hydrophobic and hydrophilic regions. The lipophilic perylene group is thought to insert into the lipid bilayer of the viral envelope. This insertion is believed to physically hinder the conformational changes in viral glycoproteins that are necessary for the fusion of the viral and host cell membranes. By preventing membrane fusion, these compounds effectively block viral entry and subsequent replication.[1]

An additional proposed mechanism for some RAFI derivatives is photosensitization. The perylene moiety is a known photosensitizer, and upon exposure to light, it can generate singlet oxygen.[2][3][4] This highly reactive species can oxidize lipids in the viral membrane, altering its biophysical properties and further inhibiting fusion.

Below is a diagram illustrating the proposed mechanism of action of RAFI derivatives.

RAFI_Mechanism cluster_virus_approach Viral Approach cluster_fusion Viral Fusion (No Inhibitor) cluster_inhibition Inhibition by RAFI Enveloped_Virus Enveloped Virus Host_Cell Host Cell Enveloped_Virus->Host_Cell Attachment Membrane_Fusion Membrane Fusion Fusion_Proteins_Active->Membrane_Fusion Inhibition Inhibition of Fusion Viral_Entry Viral Entry Membrane_Fusion->Viral_Entry Attachment Attachment Attachment->Fusion_Proteins_Active RAFI RAFI Derivative Viral_Envelope Viral Envelope RAFI->Viral_Envelope Insertion Viral_Envelope->Inhibition

Mechanism of RAFI-mediated antiviral activity.

Quantitative Antiviral Activity Data

Derivatives of this compound have demonstrated potent antiviral activity against a variety of enveloped viruses. The following tables summarize the in vitro efficacy of selected derivatives against Tick-Borne Encephalitis Virus (TBEV) and Herpes Simplex Virus (HSV).

Table 1: Antiviral Activity of 5-(Perylen-3-ylethynyl)uracil-1-acetic Acid Derivatives against Tick-Borne Encephalitis Virus (TBEV)

Compound IDEC₅₀ (nM)CC₅₀ (µM)Selectivity Index (SI)
cm1UY11 3>100>33,333
cm1pUY11 1>100>100,000
Ramified Cluster 9f 3>100>33,333

EC₅₀ (50% effective concentration) is the concentration of the compound that inhibits viral replication by 50%. CC₅₀ (50% cytotoxic concentration) is the concentration that reduces the viability of host cells by 50%. The Selectivity Index (SI) is the ratio of CC₅₀ to EC₅₀.

Table 2: Antiviral Activity of Other Pyrimidine Derivatives against Herpes Simplex Virus Type 1 (HSV-1)

Compound ClassCompound IDEC₅₀ (µM)CC₅₀ (µM)Selectivity Index (SI)
Styryl-pyrimidine 5d2.4>160>66.6
Pyrazolopyridine AM-570.70>600>857.1

Experimental Protocols

General Synthesis of 5-Substituted Uracil-1-acetic Acid Derivatives

The following protocol is a representative example for the synthesis of 5-substituted uracil-1-acetic acid derivatives, which can be adapted for various analogs.

Synthesis_Workflow Start Start: 5-Iodouracil Step1 Step 1: N1-Alkylation with Ethyl Bromoacetate Start->Step1 K₂CO₃, DMF Step2 Step 2: Sonogashira Coupling with a Terminal Alkyne Step1->Step2 Pd(PPh₃)₄, CuI, Et₃N Step3 Step 3: Saponification Step2->Step3 LiOH, THF/H₂O End End Product: 5-Alkynyl-uracil-1-acetic acid Step3->End

General synthetic workflow for 5-substituted uracil-1-acetic acid derivatives.

Materials:

  • 5-Iodouracil

  • Ethyl bromoacetate

  • Potassium carbonate (K₂CO₃)

  • Dimethylformamide (DMF)

  • Terminal alkyne (e.g., 3-ethynylperylene)

  • Tetrakis(triphenylphosphine)palladium(0) (Pd(PPh₃)₄)

  • Copper(I) iodide (CuI)

  • Triethylamine (Et₃N)

  • Lithium hydroxide (LiOH)

  • Tetrahydrofuran (THF)

  • Water (H₂O)

  • Standard glassware and purification supplies (silica gel for chromatography)

Procedure:

  • N1-Alkylation:

    • To a solution of 5-iodouracil in DMF, add potassium carbonate and ethyl bromoacetate.

    • Stir the reaction mixture at room temperature for 12-24 hours.

    • Monitor the reaction by thin-layer chromatography (TLC).

    • Upon completion, quench the reaction with water and extract the product with a suitable organic solvent (e.g., ethyl acetate).

    • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

    • Purify the crude product by silica gel column chromatography to obtain ethyl 5-iodouracil-1-acetate.

  • Sonogashira Coupling:

    • Dissolve ethyl 5-iodouracil-1-acetate and the terminal alkyne in a mixture of THF and triethylamine.

    • Degas the solution with argon or nitrogen for 15-20 minutes.

    • Add tetrakis(triphenylphosphine)palladium(0) and copper(I) iodide to the reaction mixture.

    • Stir the reaction at room temperature or with gentle heating until completion (monitored by TLC).

    • Filter the reaction mixture through a pad of celite and concentrate the filtrate.

    • Purify the crude product by silica gel column chromatography to yield the ethyl 5-alkynyl-uracil-1-acetate.

  • Saponification:

    • Dissolve the ethyl ester from the previous step in a mixture of THF and water.

    • Add lithium hydroxide and stir the mixture at room temperature for 2-4 hours.

    • Monitor the hydrolysis by TLC.

    • Upon completion, acidify the reaction mixture with a dilute acid (e.g., 1M HCl) to precipitate the product.

    • Collect the solid by filtration, wash with water, and dry under vacuum to obtain the final 5-alkynyl-uracil-1-acetic acid derivative.

Cytopathic Effect (CPE) Reduction Assay for Antiviral Activity Screening

This protocol is a standard method for evaluating the ability of a compound to inhibit virus-induced cell death.

Materials:

  • Host cell line susceptible to the virus of interest (e.g., Vero cells for TBEV or HSV)

  • Cell culture medium (e.g., DMEM supplemented with fetal bovine serum and antibiotics)

  • Virus stock of known titer

  • Test compounds dissolved in a suitable solvent (e.g., DMSO)

  • 96-well cell culture plates

  • Cell viability reagent (e.g., CellTiter-Glo®, MTT, or Neutral Red)

  • Plate reader for absorbance or luminescence detection

Procedure:

  • Cell Seeding:

    • Seed the 96-well plates with host cells at a density that will result in a confluent monolayer after 24 hours of incubation.

    • Incubate the plates at 37°C in a humidified CO₂ incubator.

  • Compound Preparation and Addition:

    • Prepare serial dilutions of the test compounds in cell culture medium.

    • Remove the medium from the cell monolayers and add the compound dilutions to the respective wells.

    • Include wells with medium only (cell control) and wells with medium containing the solvent (vehicle control).

  • Virus Infection:

    • Infect the cells by adding a pre-determined amount of virus (multiplicity of infection, MOI) to all wells except the cell control wells.

    • Include wells with virus and no compound (virus control).

  • Incubation:

    • Incubate the plates at 37°C in a humidified CO₂ incubator for a period sufficient for the virus to cause significant cytopathic effect in the virus control wells (typically 2-5 days).

  • Quantification of Cell Viability:

    • At the end of the incubation period, assess cell viability using a chosen reagent according to the manufacturer's instructions.

    • For example, if using an MTT assay, add the MTT solution to each well and incubate for a few hours. Then, add a solubilizing agent and read the absorbance at the appropriate wavelength.

  • Data Analysis:

    • Calculate the percentage of cell viability for each compound concentration relative to the cell control.

    • Plot the percentage of viability against the compound concentration and determine the EC₅₀ (from infected wells) and CC₅₀ (from uninfected wells) values using a suitable software.

    • Calculate the Selectivity Index (SI = CC₅₀ / EC₅₀).

Conclusion

This compound is a valuable and synthetically accessible scaffold for the development of novel antiviral agents. Its derivatives, particularly the 5-(perylen-3-ylethynyl)uracil-1-acetic acid analogs, have demonstrated potent, broad-spectrum activity against enveloped viruses by acting as rigid amphipathic fusion inhibitors. The high selectivity indices observed for these compounds highlight their potential as promising candidates for further preclinical and clinical development. The experimental protocols provided herein offer a foundation for the synthesis and evaluation of new derivatives based on this promising chemical scaffold.

References

Application of (2-oxopyrimidin-1(2H)-yl)acetic Acid as a Metal Complexing Agent: Application Notes and Protocols

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

(2-Oxopyrimidin-1(2H)-yl)acetic acid, also known as uracil-1-acetic acid, and its derivatives have emerged as versatile ligands in coordination chemistry. Their ability to form stable complexes with a wide range of metal ions has led to significant interest in their potential applications, particularly in the fields of medicinal chemistry and materials science. These metal complexes often exhibit enhanced biological activities compared to the free ligands, demonstrating potential as anticancer, antibacterial, and antifungal agents. This document provides detailed application notes and experimental protocols for the synthesis, characterization, and evaluation of metal complexes based on this compound.

Application Notes

The coordination of this compound to metal centers can occur through various binding modes, primarily involving the carboxylate oxygen atoms and the nitrogen or oxygen atoms of the pyrimidine ring. This versatility allows for the formation of diverse structural motifs, from mononuclear complexes to coordination polymers.

Anticancer Applications

Metal complexes of this compound and its derivatives have shown promising cytotoxic activity against various cancer cell lines. The proposed mechanism of action often involves the generation of reactive oxygen species (ROS) within the cancer cells. This increase in intracellular ROS can lead to oxidative stress, mitochondrial dysfunction, and ultimately trigger apoptosis (programmed cell death). The metal ion in the complex is believed to play a crucial role in these redox processes.

Antimicrobial Applications

The antimicrobial properties of these metal complexes are another area of active research. The mechanism of action is thought to involve multiple targets in microbial cells. These can include the disruption of the bacterial cell wall and membrane integrity, leading to increased permeability and cell lysis. Furthermore, these complexes can interact with and damage cellular components such as DNA, inhibiting replication and leading to cell death. The chelation of the metal ion to the ligand can enhance the lipophilicity of the complex, facilitating its transport across the microbial cell membrane.

Other Potential Applications

Recent studies have also explored the use of these complexes in other areas. For instance, certain copper(II) complexes of 5-fluorouracil-1-acetic acid have demonstrated potential as humidity sensors due to color changes associated with single-crystal to single-crystal transformations upon dehydration and rehydration.

Quantitative Data

The following tables summarize available quantitative data for metal complexes of this compound and its derivatives. It is important to note that comprehensive data on stability constants for a wide range of metal complexes with this specific ligand is limited in the current literature.

Table 1: Cytotoxicity Data (IC₅₀ values in µM) of Selected Metal Complexes

ComplexLigandMetal IonCancer Cell LineIC₅₀ (µM)Reference
[Cu(5-iodouracil)(8-hydroxyquinoline)]5-IodouracilCu(II)HepG2< 10[1]
[Ni(5-iodouracil)(8-hydroxyquinoline)]5-IodouracilNi(II)HepG2~20[1]
[Mn(5-iodouracil)(8-hydroxyquinoline)]5-IodouracilMn(II)HepG2> 50[1]
[Cu(5-nitrouracil)(8-hydroxyquinoline)]5-NitrouracilCu(II)HepG2< 10[1]

Table 2: Selected Crystallographic Data for a Copper(II) Coordination Polymer with Uracil-1-acetic Acid

Parameter[Cu₂(Uracil-1-acetate)₂(4,4'-bipy)₂]n·4H₂O
Crystal SystemMonoclinic
Space GroupP2₁/c
a (Å)10.958
b (Å)16.651
c (Å)7.555
β (°)103.50
Cu-O (carboxylate) (Å)1.95 - 1.98
Cu-N (bipyridine) (Å)2.01 - 2.02

Experimental Protocols

Protocol 1: Synthesis of a Copper(II) Coordination Polymer with 5-Fluorouracil-1-acetic Acid

This protocol is adapted from a hydrothermal synthesis method.

Materials:

  • 5-Fluorouracil-1-acetic acid (5-FUA)

  • Copper(II) nitrate trihydrate (Cu(NO₃)₂·3H₂O)

  • 4,4'-bipyridine (bipy)

  • Milli-Q water

  • 25 mL glass hydrothermal reactor

  • Magnetic stirrer and stir bar

  • Oven capable of reaching 120 °C

Procedure:

  • In the 25 mL glass hydrothermal reactor, combine 5-fluorouracil-1-acetic acid (75.5 mg, 0.41 mmol), Cu(NO₃)₂·3H₂O (54.6 mg, 0.205 mmol), and 4,4'-bipyridine (125 mg, 0.8 mmol).

  • Add 9 mL of Milli-Q water to the reactor.

  • Magnetically stir the mixture at 900 rpm for 10 minutes at room temperature. A color change from light to dark blue should be observed.

  • Seal the reactor and place it in an oven preheated to 120 °C.

  • Heat the mixture for 48 hours.

  • After 48 hours, cool the reactor down to room temperature at a rate of approximately 0.066 °C/min.

  • Collect the resulting crystals by filtration. The product will be a mixture of coordination compounds.

Protocol 2: General Synthesis of Transition Metal Complexes with this compound

This protocol provides a general method for the synthesis of simple metal complexes. Molar ratios and solvents may need to be optimized for specific metals and desired complex structures.

Materials:

  • This compound

  • Metal salt (e.g., CuCl₂, Ni(OAc)₂, CoCl₂, Zn(OAc)₂)

  • Ethanol or Methanol

  • Round-bottom flask

  • Reflux condenser

  • Magnetic stirrer and stir bar

  • Heating mantle

Procedure:

  • Dissolve this compound (1 mmol) in 20 mL of ethanol in a 50 mL round-bottom flask. Gentle heating may be required to aid dissolution.

  • In a separate beaker, dissolve the metal salt (0.5 mmol for a 1:2 metal-to-ligand ratio) in a minimum amount of ethanol.

  • Add the metal salt solution dropwise to the ligand solution while stirring.

  • Attach a reflux condenser to the flask and heat the mixture to reflux for 4-6 hours.

  • Allow the reaction mixture to cool to room temperature.

  • If a precipitate forms, collect the solid by filtration, wash with a small amount of cold ethanol, and dry in a desiccator.

  • If no precipitate forms, reduce the volume of the solvent by rotary evaporation and cool the solution to induce crystallization.

Protocol 3: Characterization of Metal Complexes

1. Fourier-Transform Infrared (FT-IR) Spectroscopy:

  • Objective: To identify the coordination of the ligand to the metal ion.

  • Procedure: Record the FT-IR spectra of the free ligand and the metal complex in the range of 4000-400 cm⁻¹ using KBr pellets.

  • Interpretation: Look for shifts in the characteristic vibrational frequencies of the carboxylate group (C=O stretching) and the pyrimidine ring upon coordination to the metal ion. The appearance of new bands in the low-frequency region (below 600 cm⁻¹) can indicate the formation of metal-oxygen and metal-nitrogen bonds.

2. UV-Visible (UV-Vis) Spectroscopy:

  • Objective: To study the electronic transitions and coordination geometry of the metal ion.

  • Procedure: Dissolve the complex in a suitable solvent (e.g., DMSO, DMF) and record the UV-Vis spectrum in the range of 200-800 nm.

  • Interpretation: The position and intensity of the d-d transition bands in the visible region can provide information about the coordination environment (e.g., octahedral, tetrahedral) of the metal ion. Ligand-to-metal charge transfer (LMCT) bands may appear in the UV region.

3. Elemental Analysis (CHN):

  • Objective: To determine the empirical formula of the complex.

  • Procedure: Submit a pure sample of the complex for carbon, hydrogen, and nitrogen elemental analysis.

  • Interpretation: Compare the experimental percentages of C, H, and N with the calculated values for the proposed formula of the complex to confirm its stoichiometry.

4. Single-Crystal X-ray Diffraction:

  • Objective: To determine the precise three-dimensional structure of the complex.

  • Procedure: Grow single crystals of the complex suitable for X-ray diffraction analysis. This often involves slow evaporation of the solvent from a saturated solution or vapor diffusion techniques.

  • Interpretation: The resulting crystal structure provides detailed information on bond lengths, bond angles, coordination geometry, and intermolecular interactions.

Visualizations

Diagram 1: Proposed Anticancer Signaling Pathway

anticancer_pathway complex Metal Complex (this compound) cell_membrane Cancer Cell Membrane complex->cell_membrane Uptake ros Increased Intracellular ROS cell_membrane->ros Induces mitochondria Mitochondria ros->mitochondria Targets mito_dysfunction Mitochondrial Dysfunction mitochondria->mito_dysfunction Leads to cytochrome_c Cytochrome c Release mito_dysfunction->cytochrome_c Causes caspase_cascade Caspase Cascade Activation cytochrome_c->caspase_cascade apoptosis Apoptosis caspase_cascade->apoptosis

Caption: ROS-mediated apoptotic pathway induced by the metal complex.

Diagram 2: General Antimicrobial Experimental Workflow

antimicrobial_workflow start Synthesize and Characterize Metal Complex mic_mbc Determine MIC and MBC (Broth Microdilution) start->mic_mbc time_kill Time-Kill Assay mic_mbc->time_kill membrane_perm Membrane Permeability Assay (e.g., Propidium Iodide Staining) mic_mbc->membrane_perm dna_interaction DNA Interaction Study (e.g., Gel Electrophoresis) mic_mbc->dna_interaction morphology Microscopy (SEM/TEM) mic_mbc->morphology results Evaluate Antimicrobial Mechanism time_kill->results membrane_perm->results dna_interaction->results morphology->results

Caption: Workflow for evaluating antimicrobial mechanism.

References

Application Note and Protocols for Testing (2-oxopyrimidin-1(2H)-yl)acetic acid Cytotoxicity

Author: BenchChem Technical Support Team. Date: December 2025

Audience: Researchers, scientists, and drug development professionals.

Abstract: This document provides a comprehensive guide for evaluating the cytotoxic potential of (2-oxopyrimidin-1(2H)-yl)acetic acid, a pyrimidine derivative with potential applications in pharmaceutical research.[1] The protocols herein describe established in vitro assays to determine the compound's effects on cell viability, membrane integrity, and apoptosis.[2][3][4] These assays are fundamental in early-stage drug discovery for assessing the therapeutic potential and safety profile of novel chemical entities.[3][4]

Introduction

This compound is a versatile chemical compound with a pyrimidine core, a structure known for its presence in various biologically active molecules.[1] Pyrimidine derivatives have been explored for their potential in oncology and neurology, making cytotoxicity assessment a critical step in their evaluation.[1][5] This application note details a panel of standard in vitro assays to characterize the cytotoxic effects of this compound. The described methodologies include the MTT assay for assessing metabolic activity as an indicator of cell viability, the Lactate Dehydrogenase (LDH) assay for measuring plasma membrane damage, and the Annexin V/Propidium Iodide (PI) assay for the detection of apoptosis.[6][7][8]

Experimental Workflow

The overall workflow for assessing the cytotoxicity of this compound is depicted below. This process begins with cell line selection and culture, followed by treatment with the test compound, and subsequent analysis using a battery of cytotoxicity and apoptosis assays.

experimental_workflow cluster_prep Preparation cluster_treatment Treatment cluster_assays Cytotoxicity Assessment cluster_analysis Data Analysis cell_culture Cell Line Selection & Culture compound_prep Compound Preparation (this compound) cell_seeding Cell Seeding in Multi-well Plates treatment Treatment with Compound (Dose-Response & Time-Course) cell_seeding->treatment mtt_assay MTT Assay (Metabolic Activity) treatment->mtt_assay ldh_assay LDH Assay (Membrane Integrity) treatment->ldh_assay apoptosis_assay Annexin V/PI Assay (Apoptosis Detection) treatment->apoptosis_assay data_acquisition Data Acquisition (Spectrophotometry/Flow Cytometry) mtt_assay->data_acquisition ldh_assay->data_acquisition apoptosis_assay->data_acquisition ic50 IC50 Determination data_acquisition->ic50 statistical_analysis Statistical Analysis ic50->statistical_analysis

Caption: Experimental workflow for cytotoxicity assessment.

Experimental Protocols

Cell Line Selection and Culture

Recommended Cell Lines: Based on the potential applications of pyrimidine derivatives in oncology, a panel of human cancer cell lines is recommended (e.g., HeLa - cervical cancer, A549 - lung cancer, MCF-7 - breast cancer). A non-cancerous cell line (e.g., HEK293 - human embryonic kidney cells) should be included to assess selective cytotoxicity.

Culture Conditions:

  • Cells should be cultured in the appropriate complete growth medium (e.g., DMEM or RPMI-1640) supplemented with 10% Fetal Bovine Serum (FBS) and 1% Penicillin-Streptomycin.[2]

  • Incubate cells at 37°C in a humidified atmosphere with 5% CO2.[2]

  • Subculture cells when they reach 80-90% confluency to maintain exponential growth.[2]

Compound Preparation
  • Prepare a high-concentration stock solution (e.g., 10 mM) of this compound in a suitable sterile solvent like Dimethyl Sulfoxide (DMSO).[2]

  • Store the stock solution at -20°C.

  • On the day of the experiment, prepare serial dilutions of the compound in a complete growth medium to achieve the desired final concentrations.

  • The final concentration of DMSO in the culture medium should not exceed 0.5% to avoid solvent-induced toxicity.[2]

MTT Assay for Cell Viability

This assay measures the metabolic activity of cells, which is an indicator of cell viability.[6] Viable cells with active metabolism convert the yellow tetrazolium salt MTT into a purple formazan product.[9][10]

Materials:

  • 96-well cell culture plates

  • This compound

  • Selected cell lines

  • Complete growth medium

  • MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)[10]

  • DMSO

Protocol:

  • Seed cells in a 96-well plate at a density of 5,000-10,000 cells/well in 100 µL of complete medium and incubate for 24 hours.[11]

  • Treat the cells with various concentrations of this compound and a vehicle control (DMSO) for 24, 48, or 72 hours.[2]

  • After the treatment period, add 10 µL of MTT solution to each well and incubate for 4 hours at 37°C.[2][12]

  • Carefully aspirate the medium and add 100-150 µL of DMSO to each well to dissolve the formazan crystals.[2][11]

  • Shake the plate on an orbital shaker for 15 minutes to ensure complete dissolution.[10]

  • Measure the absorbance at 570 nm using a microplate reader. A reference wavelength of 620-630 nm can be used to reduce background noise.[9]

LDH Assay for Cytotoxicity

This assay quantifies the release of lactate dehydrogenase (LDH) from damaged cells into the culture medium, serving as an indicator of cytotoxicity.[7][13]

Materials:

  • 96-well cell culture plates

  • This compound

  • Selected cell lines

  • Complete growth medium

  • Commercially available LDH cytotoxicity assay kit

Protocol:

  • Seed cells in a 96-well plate as described for the MTT assay.

  • Treat cells with various concentrations of the test compound and controls (vehicle control, untreated control, and a positive control for maximum LDH release).

  • Incubate for the desired exposure time.

  • Following the manufacturer's instructions, transfer a portion of the cell culture supernatant to a new 96-well plate.

  • Add the LDH reaction mixture to each well.

  • Incubate at room temperature for up to 30 minutes, protected from light.[14]

  • Add the stop solution provided in the kit.[14]

  • Measure the absorbance at 490 nm using a microplate reader.[7]

Annexin V/PI Assay for Apoptosis

This flow cytometry-based assay differentiates between viable, early apoptotic, late apoptotic, and necrotic cells.[15][16] Early apoptotic cells expose phosphatidylserine (PS) on the outer cell membrane, which is detected by Annexin V. Propidium Iodide (PI) is a fluorescent dye that stains the DNA of cells with compromised membranes, indicative of late apoptosis or necrosis.[8][15]

Materials:

  • 6-well cell culture plates

  • This compound

  • Selected cell lines

  • Complete growth medium

  • Annexin V-FITC Apoptosis Detection Kit (containing Annexin V-FITC, Propidium Iodide, and Binding Buffer)

  • Flow cytometer

Protocol:

  • Seed cells in 6-well plates and allow them to attach overnight.

  • Treat cells with the test compound at selected concentrations (e.g., IC50 concentration determined from the MTT assay) for a specified time.

  • Collect both adherent and floating cells. For adherent cells, use trypsin-EDTA to detach them.[15]

  • Wash the cells with cold PBS and centrifuge.[15][16]

  • Resuspend the cell pellet in 1X Binding Buffer.[17]

  • Add Annexin V-FITC and PI according to the kit's protocol.[17]

  • Incubate for 15-20 minutes at room temperature in the dark.[17]

  • Analyze the cells by flow cytometry within one hour.[15] Healthy cells will be negative for both Annexin V and PI, early apoptotic cells will be Annexin V positive and PI negative, and late apoptotic/necrotic cells will be positive for both.[15][17]

Data Presentation

Quantitative data should be summarized in clear and structured tables.

Table 1: IC50 Values of this compound

Cell LineIncubation Time (h)IC50 (µM)
HeLa24Value
48Value
72Value
A54924Value
48Value
72Value
MCF-724Value
48Value
72Value
HEK29324Value
48Value
72Value

Table 2: Percentage of Cytotoxicity (LDH Assay) after 48h Treatment

Concentration (µM)HeLa (% Cytotoxicity)A549 (% Cytotoxicity)MCF-7 (% Cytotoxicity)HEK293 (% Cytotoxicity)
0 (Vehicle)ValueValueValueValue
1ValueValueValueValue
10ValueValueValueValue
50ValueValueValueValue
100ValueValueValueValue

Table 3: Apoptosis Analysis (Annexin V/PI Assay) in HeLa Cells after 48h Treatment

Treatment (Concentration, µM)Viable Cells (%)Early Apoptotic Cells (%)Late Apoptotic/Necrotic Cells (%)
UntreatedValueValueValue
Vehicle ControlValueValueValue
Compound (IC50/2)ValueValueValue
Compound (IC50)ValueValueValue
Compound (IC50*2)ValueValueValue

Potential Signaling Pathway

While the specific mechanism of action for this compound is unknown, many cytotoxic compounds induce apoptosis through the intrinsic (mitochondrial) pathway. The following diagram illustrates a hypothetical signaling cascade that could be investigated.

signaling_pathway compound This compound cell Cancer Cell compound->cell Enters bax_bak Bax/Bak Activation cell->bax_bak bcl2 Bcl-2 Inhibition cell->bcl2 Induces Inhibition of mitochondria Mitochondria cytochrome_c Cytochrome c Release mitochondria->cytochrome_c bax_bak->mitochondria Acts on bcl2->bax_bak Inhibits apaf1 Apaf-1 cytochrome_c->apaf1 caspase9 Caspase-9 Activation apaf1->caspase9 caspase3 Caspase-3 Activation (Executioner Caspase) caspase9->caspase3 apoptosis Apoptosis caspase3->apoptosis

Caption: Hypothetical intrinsic apoptosis pathway.

Conclusion

The protocols outlined in this application note provide a robust framework for the initial cytotoxic characterization of this compound. By employing a multi-assay approach, researchers can obtain comprehensive data on the compound's effects on cell viability, membrane integrity, and the induction of apoptosis. These findings are crucial for guiding further preclinical development and mechanistic studies.

References

Application Note: Quantification of (2-oxopyrimidin-1(2H)-yl)acetic acid using Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS)

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

(2-oxopyrimidin-1(2H)-yl)acetic acid, also known as uracil-1-acetic acid, is a pyrimidine derivative of significant interest in pharmaceutical and biomedical research. Accurate and sensitive quantification of this analyte in biological matrices is crucial for pharmacokinetic, pharmacodynamic, and toxicology studies. This application note details a robust and sensitive liquid chromatography-tandem mass spectrometry (LC-MS/MS) method for the determination of this compound in human plasma. The described protocol is based on established analytical methodologies for structurally similar compounds, such as uracil and other pyrimidine derivatives.

Quantitative Data Summary

The following table summarizes the anticipated quantitative performance of the described LC-MS/MS method for this compound. These values are estimations derived from published methods for similar pyrimidine derivatives and should be validated for the specific analyte and matrix.

ParameterExpected Performance
Limit of Quantification (LOQ) 1 - 10 ng/mL
Linearity Range 10 - 5000 ng/mL
Intra-day Precision (%RSD) < 10%
Inter-day Precision (%RSD) < 15%
Accuracy (% Recovery) 85 - 115%
Matrix Effect Minimal with appropriate sample preparation and internal standard use

Experimental Protocols

Sample Preparation: Protein Precipitation

This protocol describes the extraction of this compound from human plasma using protein precipitation, a common and effective method for cleaning up biological samples prior to LC-MS/MS analysis.

Materials:

  • Human plasma samples

  • This compound analytical standard

  • Internal Standard (IS) solution (e.g., a stable isotope-labeled analog such as this compound-d2)

  • Acetonitrile (ACN), HPLC grade

  • Formic acid (FA), LC-MS grade

  • Microcentrifuge tubes (1.5 mL)

  • Vortex mixer

  • Microcentrifuge

Procedure:

  • Thaw plasma samples to room temperature.

  • Pipette 100 µL of plasma into a 1.5 mL microcentrifuge tube.

  • Add 10 µL of the internal standard working solution.

  • Add 300 µL of cold acetonitrile (containing 0.1% formic acid) to precipitate proteins.

  • Vortex the mixture for 1 minute.

  • Centrifuge at 14,000 rpm for 10 minutes at 4°C.

  • Carefully transfer the supernatant to a clean autosampler vial.

  • Inject an aliquot of the supernatant into the LC-MS/MS system.

LC-MS/MS Analysis

This section details the instrumental parameters for the chromatographic separation and mass spectrometric detection of this compound.

Instrumentation:

  • High-Performance Liquid Chromatography (HPLC) system

  • Tandem Mass Spectrometer (e.g., Triple Quadrupole) with an Electrospray Ionization (ESI) source

Chromatographic Conditions:

  • Column: C18 reverse-phase column (e.g., 2.1 x 50 mm, 1.8 µm)

  • Mobile Phase A: 0.1% Formic Acid in Water

  • Mobile Phase B: 0.1% Formic Acid in Acetonitrile

  • Flow Rate: 0.4 mL/min

  • Injection Volume: 5 µL

  • Column Temperature: 40°C

  • Gradient Elution:

    Time (min) %B
    0.0 5
    1.0 5
    5.0 95
    6.0 95
    6.1 5

    | 8.0 | 5 |

Mass Spectrometric Conditions:

  • Ionization Mode: Electrospray Ionization (ESI), Positive

  • Scan Type: Multiple Reaction Monitoring (MRM)

  • Source Temperature: 500°C

  • IonSpray Voltage: 5500 V

  • Curtain Gas: 30 psi

  • Collision Gas: Medium

  • MRM Transitions (Hypothetical):

    • This compound: Q1: m/z 155.0 -> Q3: m/z 111.0 (Quantifier), m/z 94.0 (Qualifier)

    • Internal Standard (e.g., -d2): Q1: m/z 157.0 -> Q3: m/z 113.0 (Note: These transitions are predictive and require experimental optimization)

Visualizations

Sample_Preparation_Workflow cluster_sample_prep Sample Preparation Workflow plasma Plasma Sample (100 µL) is Add Internal Standard (10 µL) plasma->is ppt Add Cold Acetonitrile (300 µL) is->ppt vortex Vortex (1 min) ppt->vortex centrifuge Centrifuge (14,000 rpm, 10 min) vortex->centrifuge supernatant Transfer Supernatant centrifuge->supernatant analysis Inject into LC-MS/MS supernatant->analysis

Caption: Workflow for the preparation of plasma samples.

LC_MS_MS_Analysis_Workflow cluster_lc_ms LC-MS/MS Analysis Workflow injection Sample Injection separation Chromatographic Separation (C18 Reverse Phase) injection->separation ionization Electrospray Ionization (ESI) separation->ionization selection Quadrupole 1 (Q1) Precursor Ion Selection ionization->selection fragmentation Quadrupole 2 (Q2) Collision-Induced Dissociation selection->fragmentation detection Quadrupole 3 (Q3) Product Ion Detection fragmentation->detection quantification Data Acquisition & Quantification detection->quantification

Caption: Workflow of the LC-MS/MS analysis.

Crystallization Techniques for (2-Oxopyrimidin-1(2H)-yl)acetic Acid and its Salts: Application Notes and Protocols

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This document provides detailed application notes and experimental protocols for the crystallization of (2-oxopyrimidin-1(2H)-yl)acetic acid and its corresponding salts. These methodologies are designed to guide researchers in obtaining crystalline material suitable for various stages of drug development, including characterization, formulation, and stability studies.

Introduction

This compound is a heterocyclic compound with potential applications in medicinal chemistry. The ability to control its crystallization is crucial for ensuring the purity, stability, and manufacturability of active pharmaceutical ingredients (APIs). This compound possesses both an acidic carboxylic acid group and a weakly basic pyrimidine ring, suggesting it may exist as a zwitterion under certain pH conditions. This characteristic is a key consideration in the development of robust crystallization protocols.

The following sections detail various crystallization techniques, including cooling crystallization, anti-solvent crystallization, and salt formation, along with step-by-step protocols and data presentation to aid in the selection and optimization of the most suitable method.

Physicochemical Properties and Predicted Data

Predicted pKa Values:

The pKa of the carboxylic acid is predicted to be in the range of 3.0-4.0, typical for acetic acid derivatives. The pyrimidine ring is expected to have a weakly basic pKa, likely in the range of 1.0-2.0. This suggests that the compound will exist predominantly as a zwitterion in a pH range of approximately 2 to 3.

General Solubility Profile:

Based on its polar functional groups, this compound is expected to have moderate solubility in polar protic solvents like water, ethanol, and methanol, with solubility likely increasing with temperature. It is expected to have lower solubility in less polar organic solvents such as acetone, ethyl acetate, and be poorly soluble in non-polar solvents like hexanes.

The hydrochloride salt of a similar pyridopyrimidine derivative has been noted to have enhanced water solubility, suggesting that salt formation is a viable strategy to modulate the solubility of this compound for crystallization purposes[1].

Crystallization of the Free Acid

Method 1: Cooling Crystallization from an Aqueous Solution

This method is suitable for compounds that exhibit a significant increase in solubility with temperature.

Protocol:

  • Dissolution: In a suitable flask, suspend the crude this compound in a minimal amount of deionized water.

  • Heating: Heat the suspension to 80-90 °C with continuous stirring. If the solid does not completely dissolve, add small aliquots of hot deionized water until a clear solution is obtained.

  • Hot Filtration (Optional): If insoluble impurities are present, perform a hot filtration through a pre-heated funnel with filter paper to remove them.

  • Cooling: Allow the hot, saturated solution to cool slowly to room temperature. Crystal formation should be observed as the solution cools.

  • Ice Bath: To maximize the yield, place the flask in an ice bath for at least one hour.

  • Isolation: Collect the crystals by vacuum filtration using a Büchner funnel.

  • Washing: Wash the crystals with a small amount of ice-cold deionized water to remove any remaining soluble impurities.

  • Drying: Dry the crystals under vacuum at a temperature appropriate for the compound's stability (e.g., 40-50 °C).

Table 1: Representative Data for Cooling Crystallization

ParameterValue
SolventDeionized Water
Dissolution Temperature85 °C
Crystallization Temperature4 °C
Predicted Yield70-85%
Predicted Purity>99%
Method 2: Anti-Solvent Crystallization

This technique is useful when the compound is highly soluble in one solvent (the "solvent") but poorly soluble in another (the "anti-solvent").

Protocol:

  • Dissolution: Dissolve the crude this compound in a minimum amount of a suitable solvent (e.g., methanol or ethanol) at room temperature to create a concentrated solution.

  • Anti-Solvent Addition: Slowly add a miscible anti-solvent in which the compound is poorly soluble (e.g., acetone or ethyl acetate) to the stirred solution until turbidity is observed.

  • Re-dissolution: Gently warm the turbid solution until it becomes clear again.

  • Cooling: Allow the solution to cool slowly to room temperature, followed by cooling in an ice bath to induce crystallization.

  • Isolation, Washing, and Drying: Follow steps 6-8 from the Cooling Crystallization protocol, using the anti-solvent for washing the crystals.

Table 2: Representative Data for Anti-Solvent Crystallization

ParameterValue
Solvent SystemMethanol (Solvent) / Acetone (Anti-solvent)
TemperatureRoom Temperature for dissolution, 4 °C for crystallization
Predicted Yield60-80%
Predicted Purity>98%

Crystallization of Salts

The formation of salts can significantly alter the solubility profile of this compound, providing an alternative route for purification and isolation of crystalline material.

Method 3: Crystallization of the Sodium Salt

Protocol:

  • Salt Formation: Dissolve the crude this compound in a minimal amount of deionized water.

  • pH Adjustment: Slowly add a 1 M solution of sodium hydroxide (NaOH) dropwise while monitoring the pH. Adjust the pH to approximately 7-8 to ensure the formation of the sodium salt.

  • Concentration: If the solution is too dilute, concentrate it by slow evaporation under reduced pressure until signs of crystallization appear.

  • Cooling: Cool the solution to room temperature and then in an ice bath to promote further crystallization.

  • Isolation, Washing, and Drying: Isolate the crystals by vacuum filtration. Wash with a small amount of ice-cold water and then with a water-miscible organic solvent (e.g., ethanol) to aid in drying. Dry the salt crystals under vacuum.

Table 3: Representative Data for Sodium Salt Crystallization

ParameterValue
SolventDeionized Water
Base1 M Sodium Hydroxide
Final pH7.5
Crystallization MethodEvaporation followed by Cooling
Predicted Yield75-90%
Predicted Purity>99%

Experimental Workflows

CoolingCrystallization A Suspend Crude Compound in Water B Heat to 80-90°C (Dissolution) A->B C Hot Filtration (Optional) B->C D Slow Cooling to Room Temperature C->D E Cool in Ice Bath D->E F Vacuum Filtration E->F G Wash with Cold Water F->G H Dry Under Vacuum G->H I Pure Crystals H->I

AntiSolventCrystallization A Dissolve Crude Compound in Solvent (e.g., Methanol) B Add Anti-Solvent (e.g., Acetone) until Turbidity A->B C Warm to Re-dissolve B->C D Slow Cooling to Room Temperature C->D E Cool in Ice Bath D->E F Vacuum Filtration E->F G Wash with Anti-Solvent F->G H Dry Under Vacuum G->H I Pure Crystals H->I

SaltCrystallization A Dissolve Crude Acid in Water B Add NaOH to pH 7-8 (Salt Formation) A->B C Concentrate Solution (Evaporation) B->C D Cool to Room Temperature and then in Ice Bath C->D E Vacuum Filtration D->E F Wash with Cold Water and Ethanol E->F G Dry Under Vacuum F->G H Pure Salt Crystals G->H

Troubleshooting

IssuePossible CauseSuggested Solution
No crystals form upon cooling - Solution is not saturated. - Cooling is too rapid.- Concentrate the solution by evaporating some solvent. - Scratch the inside of the flask with a glass rod to induce nucleation. - Add a seed crystal of the compound. - Allow for slower cooling.
Oiling out - The boiling point of the solvent is higher than the melting point of the solute. - The concentration of the solute is too high.- Use a lower-boiling solvent. - Add a small amount of additional solvent before cooling.
Low yield - Too much solvent was used. - The compound has significant solubility in the cold solvent. - Incomplete precipitation.- Use the minimum amount of solvent for dissolution. - Ensure adequate cooling time in the ice bath. - Consider a different solvent or an anti-solvent approach.
Impure crystals - Inefficient removal of impurities during filtration. - Co-precipitation of impurities.- Ensure the solution is completely dissolved before cooling to avoid trapping impurities. - Wash the crystals thoroughly with ice-cold solvent. - A second recrystallization may be necessary.

Conclusion

The crystallization of this compound and its salts can be effectively achieved through standard techniques such as cooling crystallization, anti-solvent crystallization, and salt formation with pH adjustment. The choice of method will depend on the specific impurities present and the desired crystal form. The provided protocols and troubleshooting guide offer a solid foundation for developing a robust and scalable crystallization process for this compound. Further optimization of solvent systems, cooling rates, and pH will likely be necessary to achieve the desired crystal attributes for specific applications.

References

Application Notes and Protocols for In Vitro Enzyme Inhibition Assays Using (2-oxopyrimidin-1(2H)-yl)acetic acid

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

(2-oxopyrimidin-1(2H)-yl)acetic acid is a pyrimidine derivative with potential applications in biochemical and pharmaceutical research. Its structural similarity to endogenous pyrimidines suggests that it may act as an inhibitor of enzymes involved in pyrimidine metabolism. This document provides detailed application notes and protocols for evaluating the inhibitory activity of this compound against key enzymes in the pyrimidine catabolism pathway. These enzymes—Thymidine Phosphorylase (TP), Dihydropyrimidine Dehydrogenase (DPD), and Beta-ureidopropionase—are critical for pyrimidine homeostasis and are implicated in various pathological conditions, including cancer. The provided protocols offer a framework for the initial screening and characterization of the inhibitory potential of this compound.

Target Enzymes in the Pyrimidine Catabolism Pathway

The catabolism of pyrimidines is a crucial metabolic pathway that breaks down uracil and thymine.[1][2] The key enzymes in this pathway represent potential targets for therapeutic intervention.

  • Thymidine Phosphorylase (TP): This enzyme catalyzes the reversible phosphorolysis of thymidine and deoxyuridine to their respective bases (thymine and uracil) and 2-deoxyribose-1-phosphate.[3][4] TP is also known as platelet-derived endothelial cell growth factor (PD-ECGF) and is involved in angiogenesis, making it a target in cancer therapy.[3][4]

  • Dihydropyrimidine Dehydrogenase (DPD): DPD is the initial and rate-limiting enzyme in the catabolism of uracil and thymine.[5] It is also responsible for the breakdown of fluoropyrimidine-based chemotherapeutic drugs like 5-fluorouracil (5-FU).[5]

  • Beta-ureidopropionase: This enzyme catalyzes the final step in the pyrimidine degradation pathway, converting N-carbamoyl-beta-alanine to beta-alanine, CO2, and ammonia.[6]

Below is a diagram illustrating the pyrimidine catabolism pathway.

Pyrimidine_Catabolism_Pathway cluster_enzymes Key Enzymes Thymidine Thymidine / Uracil Dihydrothymine Dihydrothymine / Dihydrouracil Thymidine->Dihydrothymine DPD NCB_Alanine N-Carbamoyl-β-alanine / N-Carbamoyl-β-aminoisobutyrate Dihydrothymine->NCB_Alanine Dihydropyrimidinase Beta_Alanine β-alanine / β-aminoisobutyrate + CO2 + NH3 NCB_Alanine->Beta_Alanine Beta-ureidopropionase TP Thymidine Phosphorylase (TP) DPD Dihydropyrimidine Dehydrogenase (DPD) BUP Beta-ureidopropionase Thymidine_alt Thymidine Thymine Thymine / Uracil Thymidine_alt->Thymine   TP

Caption: Pyrimidine Catabolism Pathway.

Data Presentation: Hypothetical Inhibitory Activity

The following table presents a hypothetical summary of the inhibitory activity of this compound against the target enzymes. This format should be used to present experimental data.

Target EnzymeIC50 (µM) [Standard Deviation]Assay Method
Thymidine Phosphorylase (TP)15.8 [± 2.1]Spectrophotometric
Dihydropyrimidine Dehydrogenase (DPD)42.3 [± 5.6]Spectrophotometric
Beta-ureidopropionase> 100HPLC-based

Note: The data presented in this table is for illustrative purposes only and does not represent actual experimental results.

Experimental Protocols

A detailed protocol for a thymidine phosphorylase inhibition assay is provided below. This spectrophotometric method is a common and reliable way to screen for inhibitors of this enzyme.[3][7]

Protocol 1: In Vitro Thymidine Phosphorylase (TP) Inhibition Assay (Spectrophotometric)

This protocol is adapted from established methods for measuring TP activity.[3][7] The assay measures the conversion of thymidine to thymine, which results in an increase in absorbance at 290 nm.

Materials and Reagents:

  • Recombinant human or E. coli Thymidine Phosphorylase (TP)

  • Thymidine (substrate)

  • This compound (test compound)

  • Tipiracil or 7-Deazaxanthine (positive control inhibitor)

  • Potassium phosphate buffer (50 mM, pH 7.4)

  • Dimethyl sulfoxide (DMSO)

  • 96-well UV-transparent microplates

  • Microplate reader capable of measuring absorbance at 290 nm

Procedure:

  • Preparation of Reagents:

    • Prepare a 1.5 mM stock solution of thymidine in 50 mM potassium phosphate buffer (pH 7.4).

    • Prepare a 10 mM stock solution of this compound in DMSO.

    • Prepare serial dilutions of the test compound in DMSO to achieve a range of final assay concentrations (e.g., 0.1, 1, 10, 50, 100 µM).

    • Prepare a working solution of TP enzyme in potassium phosphate buffer. The final concentration should be optimized for the assay (e.g., 0.05 U/well).

  • Assay Reaction:

    • In a 96-well plate, add the following to each well in triplicate:

      • 150 µL of 50 mM potassium phosphate buffer (pH 7.4)

      • 20 µL of TP enzyme solution

      • 10 µL of the test compound dilution in DMSO (or DMSO for the negative control, and positive control inhibitor for the positive control).

    • Incubate the plate at 37°C for 10 minutes.

  • Initiation of Reaction and Measurement:

    • Initiate the enzymatic reaction by adding 20 µL of 1.5 mM thymidine to each well.

    • Immediately begin monitoring the increase in absorbance at 290 nm every 30 seconds for 10-15 minutes using a microplate reader.

  • Data Analysis:

    • Calculate the rate of reaction (V) from the linear portion of the absorbance vs. time curve.

    • Calculate the percentage of inhibition for each concentration of the test compound using the following formula: % Inhibition = [ (V_control - V_inhibitor) / V_control ] * 100

    • Plot the percentage of inhibition against the logarithm of the inhibitor concentration and determine the IC50 value using non-linear regression analysis.

The following diagram illustrates the experimental workflow for the TP inhibition assay.

TP_Inhibition_Assay_Workflow start Start prep_reagents Prepare Reagents (Buffer, Enzyme, Substrate, Inhibitor) start->prep_reagents plate_setup Set up 96-well plate: - Buffer - Enzyme - Inhibitor/DMSO prep_reagents->plate_setup pre_incubation Pre-incubate at 37°C for 10 min plate_setup->pre_incubation add_substrate Add Thymidine to initiate reaction pre_incubation->add_substrate measure_abs Measure Absorbance at 290 nm (kinetic read) add_substrate->measure_abs data_analysis Data Analysis: - Calculate reaction rates - Determine % Inhibition - Calculate IC50 measure_abs->data_analysis end End data_analysis->end

Caption: Workflow for TP Inhibition Assay.
Protocol 2: Dihydropyrimidine Dehydrogenase (DPD) Inhibition Assay (Spectrophotometric) - An Overview

A spectrophotometric assay can also be used to determine DPD activity by monitoring the oxidation of NADPH at 340 nm.[8]

  • Principle: The assay measures the decrease in absorbance at 340 nm as NADPH is consumed during the DPD-catalyzed reduction of a pyrimidine substrate (e.g., uracil or 5-FU).

  • Procedure Outline:

    • Prepare a reaction mixture containing buffer, NADPH, and the pyrimidine substrate.

    • Add the DPD enzyme and the test inhibitor (this compound) at various concentrations.

    • Monitor the decrease in absorbance at 340 nm over time.

    • Calculate IC50 values as described in the TP assay protocol.

Protocol 3: Beta-ureidopropionase Inhibition Assay (HPLC-based) - An Overview

The activity of beta-ureidopropionase can be determined by measuring the formation of its product, β-alanine, using high-performance liquid chromatography (HPLC).

  • Principle: The enzyme reaction is allowed to proceed for a set time, then stopped. The amount of β-alanine produced is quantified by HPLC, often after derivatization to enhance detection.

  • Procedure Outline:

    • Incubate the enzyme with its substrate (N-carbamoyl-β-alanine) in the presence and absence of the test inhibitor.

    • Terminate the reaction at specific time points.

    • Derivatize the product (β-alanine) with a fluorescent or UV-active tag.

    • Separate and quantify the derivatized β-alanine using a reverse-phase HPLC system.

    • Determine the inhibitory effect by comparing the amount of product formed in the presence and absence of the inhibitor.

References

(2-oxopyrimidin-1(2H)-yl)acetic acid: A Versatile Synthon for the Synthesis of Biologically Active Heterocyclic Compounds

Author: BenchChem Technical Support Team. Date: December 2025

(2-oxopyrimidin-1(2H)-yl)acetic acid has emerged as a valuable and versatile building block in medicinal chemistry for the synthesis of a diverse array of heterocyclic compounds. Its inherent structural features, combining a reactive carboxylic acid moiety with a pyrimidine core, provide a unique scaffold for the construction of novel molecules with significant therapeutic potential. This synthon has proven particularly useful in the development of fused pyrimidine derivatives, which are known to exhibit a wide range of biological activities, including antimicrobial, antiviral, and anticancer properties.

This document provides detailed application notes and experimental protocols for the use of this compound as a synthon in the synthesis of fused heterocyclic systems, specifically focusing on the preparation of pyrrolo[1,2-a]pyrimidin-4-one derivatives. Quantitative data on the biological activities of related compounds are presented, along with visualizations of synthetic pathways and a representative signaling pathway.

Application Notes

The strategic importance of this compound lies in its utility as a precursor to fused heterocyclic systems. The carboxylic acid functional group can be readily activated or modified to facilitate intramolecular cyclization reactions, leading to the formation of bicyclic and polycyclic structures. One of the primary applications of this synthon is in the synthesis of pyrrolo[1,2-a]pyrimidinones. These compounds are of significant interest due to their structural analogy to naturally occurring nucleosides and their demonstrated potential as antimicrobial and anticancer agents.

The general synthetic strategy involves an initial N-acylation of the pyrimidine ring, followed by an intramolecular cyclocondensation to form the fused pyrrole ring. This approach allows for the introduction of various substituents on the pyrrole ring, enabling the fine-tuning of the pharmacological properties of the final compounds.

Experimental Protocols

Protocol 1: Synthesis of this compound

This protocol describes a two-step synthesis of the title synthon starting from 2-hydroxypyrimidine.

Step 1: Synthesis of ethyl (2-oxopyrimidin-1(2H)-yl)acetate

  • To a solution of 2-hydroxypyrimidine (10.0 g, 104 mmol) in anhydrous N,N-dimethylformamide (DMF, 150 mL), add anhydrous potassium carbonate (21.6 g, 156 mmol).

  • Stir the suspension vigorously at room temperature for 30 minutes.

  • Add ethyl chloroacetate (16.0 mL, 156 mmol) dropwise to the reaction mixture.

  • Heat the reaction mixture to 80°C and stir for 12 hours.

  • Monitor the reaction progress by thin-layer chromatography (TLC).

  • After completion, cool the reaction mixture to room temperature and pour it into ice-water (500 mL).

  • Extract the aqueous layer with ethyl acetate (3 x 200 mL).

  • Combine the organic layers, wash with brine (2 x 100 mL), dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography on silica gel (eluent: ethyl acetate/hexane gradient) to afford ethyl (2-oxopyrimidin-1(2H)-yl)acetate as a pale yellow solid.

Step 2: Hydrolysis to this compound

  • Dissolve the ethyl (2-oxopyrimidin-1(2H)-yl)acetate (10.0 g, 54.9 mmol) in a mixture of ethanol (100 mL) and water (50 mL).

  • Add sodium hydroxide (4.4 g, 110 mmol) to the solution and stir at room temperature for 4 hours.

  • Monitor the hydrolysis by TLC until the starting material is consumed.

  • Acidify the reaction mixture to pH 2-3 with 2N hydrochloric acid.

  • Collect the resulting precipitate by filtration, wash with cold water, and dry under vacuum to yield this compound as a white solid.

Protocol 2: Synthesis of 2-phenyl-2,3-dihydropyrrolo[1,2-a]pyrimidin-4-one

This protocol outlines a potential multi-step synthesis of a pyrrolo[1,2-a]pyrimidin-4-one derivative from this compound.

Step 1: Acyl Chloride Formation

  • Suspend this compound (5.0 g, 32.4 mmol) in anhydrous dichloromethane (100 mL).

  • Add oxalyl chloride (4.2 mL, 48.6 mmol) dropwise, followed by a catalytic amount of DMF (2-3 drops).

  • Stir the reaction mixture at room temperature for 2 hours, or until the evolution of gas ceases.

  • Remove the solvent and excess oxalyl chloride under reduced pressure to obtain the crude acyl chloride, which is used immediately in the next step.

Step 2: N-Acylation with Aniline

  • Dissolve the crude acyl chloride in anhydrous tetrahydrofuran (THF, 100 mL) and cool to 0°C.

  • Add a solution of aniline (3.3 mL, 35.6 mmol) and triethylamine (5.4 mL, 38.9 mmol) in THF (50 mL) dropwise.

  • Allow the reaction mixture to warm to room temperature and stir for 6 hours.

  • Filter the reaction mixture to remove triethylamine hydrochloride and concentrate the filtrate under reduced pressure.

  • Purify the residue by column chromatography to yield N-phenyl-2-(2-oxopyrimidin-1(2H)-yl)acetamide.

Step 3: Intramolecular Cyclocondensation

  • Treat the N-phenyl-2-(2-oxopyrimidin-1(2H)-yl)acetamide (5.0 g, 21.8 mmol) with a dehydrating agent such as phosphorus oxychloride (POCl3, 4.1 mL, 43.6 mmol) in a suitable solvent like toluene.

  • Reflux the reaction mixture for 8 hours, monitoring the progress by TLC.

  • After completion, carefully quench the reaction by pouring it onto crushed ice.

  • Neutralize the mixture with a saturated sodium bicarbonate solution and extract with ethyl acetate.

  • Dry the organic layer over anhydrous sodium sulfate, concentrate, and purify the crude product by column chromatography to afford 2-phenyl-2,3-dihydropyrrolo[1,2-a]pyrimidin-4-one.

Quantitative Data Presentation

The following tables summarize the biological activities of various pyrrolopyrimidine derivatives, which are structurally related to the compounds that can be synthesized from this compound. This data provides a rationale for the synthesis of such compounds for drug discovery programs.

Table 1: Antimicrobial Activity of Pyrrolo[2,3-d]pyrimidine Derivatives

Compound IDR1R2MIC (µg/mL) vs. S. aureusMIC (µg/mL) vs. E. coli
1a H4-Bromobenzyl8>128
1b H4-Iodobenzyl8>128
1c H3-Hydroxybenzyl16>128
1d H4-Hydroxybenzyl32>128
2a CH34-Bromobenzyl16>128
2b CH34-Iodobenzyl32>128

Data is illustrative and compiled from representative literature on pyrrolo[2,3-d]pyrimidines.

Table 2: Antiviral Activity of Pyrimidine Derivatives against Human Cytomegalovirus (HCMV)

Compound IDStructureIC50 (µM)CC50 (µM)Selectivity Index (SI)
3a (Structure of a representative pyrimidine derivative)2.5>100>40
3b (Structure of a representative pyrimidine derivative)5.8>100>17
3c (Structure of a representative pyrimidine derivative)1.28571
Ganciclovir (Reference Drug)4.5>100>22

IC50: 50% inhibitory concentration; CC50: 50% cytotoxic concentration; SI = CC50/IC50. Data is illustrative.[1]

Mandatory Visualization

Synthetic_Pathway_Synthon cluster_0 Synthesis of this compound 2-hydroxypyrimidine 2-hydroxypyrimidine ethyl_ester Ethyl (2-oxopyrimidin-1(2H)-yl)acetate 2-hydroxypyrimidine->ethyl_ester 1. K2CO3, Ethyl chloroacetate 2. DMF, 80°C acetic_acid This compound ethyl_ester->acetic_acid NaOH, EtOH/H2O

Caption: Synthetic route to this compound.

Synthetic_Pathway_Fused_Heterocycle cluster_1 Synthesis of Pyrrolo[1,2-a]pyrimidin-4-one Derivative acetic_acid This compound acyl_chloride Acyl chloride intermediate acetic_acid->acyl_chloride Oxalyl chloride, DCM n_acyl_aniline N-phenyl-2-(2-oxopyrimidin-1(2H)-yl)acetamide acyl_chloride->n_acyl_aniline Aniline, Et3N, THF fused_product 2-phenyl-2,3-dihydropyrrolo[1,2-a]pyrimidin-4-one n_acyl_aniline->fused_product POCl3, Toluene, Reflux

Caption: Proposed synthesis of a pyrrolo[1,2-a]pyrimidin-4-one derivative.

Experimental_Workflow cluster_2 General Experimental Workflow start Start | this compound reaction Reaction Functionalization / Cyclization start->reaction workup Work-up Extraction / Washing reaction->workup purification Purification Column Chromatography / Recrystallization workup->purification characterization Characterization NMR / MS / IR purification->characterization bioassay Biological Evaluation Antimicrobial / Anticancer Assays characterization->bioassay end End | Data Analysis bioassay->end

Caption: Workflow for synthesis and evaluation of derivatives.

Signaling_Pathway cluster_3 Representative Kinase Inhibition Pathway for Anticancer Activity growth_factor Growth Factor receptor Receptor Tyrosine Kinase (e.g., EGFR) growth_factor->receptor pi3k PI3K receptor->pi3k ras Ras receptor->ras fused_pyrimidine Fused Pyrimidine Derivative (e.g., Pyrrolopyrimidine) fused_pyrimidine->receptor Inhibition akt Akt pi3k->akt mtor mTOR akt->mtor proliferation Cell Proliferation, Survival, Angiogenesis mtor->proliferation raf Raf ras->raf mek MEK raf->mek erk ERK mek->erk erk->proliferation

Caption: Inhibition of a receptor tyrosine kinase signaling pathway.

References

Application Notes and Protocols for the Safe Handling and Disposal of (2-oxopyrimidin-1(2H)-yl)acetic acid

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

These guidelines provide detailed procedures for the safe handling and disposal of (2-oxopyrimidin-1(2H)-yl)acetic acid. The information is compiled from safety data sheets of structurally similar compounds, including (2-OXOPYRIDIN-1(2H)-YL)ACETIC ACID, pyrimidine, and acetic acid, to ensure a comprehensive approach to safety in the absence of a specific Safety Data Sheet (SDS) for the target compound.

Hazard Identification and Summary

This compound is a substituted pyrimidine derivative. Based on data from analogous compounds, it should be handled as a hazardous substance with the following potential effects[1]:

  • Acute Oral Toxicity: Harmful if swallowed.

  • Skin Irritation: Causes skin irritation.

  • Eye Irritation: Causes serious eye irritation.

  • Respiratory Irritation: May cause respiratory irritation.

GHS Hazard Statements:

  • H302: Harmful if swallowed[1].

  • H315: Causes skin irritation[1].

  • H319: Causes serious eye irritation[1].

  • H335: May cause respiratory irritation[1].

GHS Pictograms:

  • (Image of GHS07: Exclamation Mark)

Signal Word: Warning[1]

Quantitative Data Summary

The following table summarizes key data extrapolated from structurally related compounds.

PropertyDataSource Analogue(s)
Physical State Solid (Assumed)General for similar compounds
Primary Hazards Harmful if swallowed, skin irritant, serious eye irritant, respiratory irritant.[1](2-OXOPYRIDIN-1(2H)-YL)ACETIC ACID
Incompatibilities Oxidizing agents, metals, soluble carbonates and phosphates, hydroxides, amines, and alcohols.Acetic Acid[2]
Storage Temperature Store in a cool, dry, well-ventilated area away from incompatible substances. Keep container tightly closed.[3](4-Methyl-2-oxo-2H-pyridin-1-yl)-acetic acid
Fire Extinguishing Media Use dry chemical, carbon dioxide, or alcohol-resistant foam.[4]Acetic Acid

Experimental Protocols

3.1. Personal Protective Equipment (PPE)

A risk assessment should be conducted before handling. The following minimum PPE is required:

  • Eye Protection: Wear tightly fitting safety goggles with side-shields conforming to EN 166 (EU) or NIOSH (US) standards[5].

  • Hand Protection: Handle with impervious gloves that have been inspected prior to use. The selected gloves must satisfy the specifications of EU Directive 89/686/EEC and the standard EN 374 derived from it[5].

  • Skin and Body Protection: Wear a laboratory coat. For larger quantities or where there is a risk of significant exposure, wear fire/flame resistant and impervious clothing[5].

  • Respiratory Protection: If exposure limits are exceeded or irritation is experienced, use a full-face respirator[5].

3.2. Safe Handling Protocol

  • Preparation:

    • Work in a well-ventilated area, preferably within a chemical fume hood[3].

    • Ensure an eyewash station and safety shower are readily accessible[3].

    • Remove all sources of ignition[5].

    • Have appropriate spill cleanup materials available.

  • Weighing and Transfer:

    • Handle as a solid to minimize dust formation.

    • Use non-sparking tools[5].

    • Ground/bond container and receiving equipment to prevent static discharge[5].

    • Avoid breathing dust[3].

    • Wash hands thoroughly after handling[3].

  • Solution Preparation:

    • When dissolving, add the solid to the solvent slowly.

    • If the solvent is volatile or the process generates heat, perform this step in a fume hood.

  • Storage:

    • Store in a tightly closed container in a cool, dry, and well-ventilated area[3].

    • Store locked up[1].

    • Keep away from incompatible substances such as oxidizing agents[2].

3.3. Spill and Emergency Procedures

  • Minor Spill (in a fume hood):

    • Ensure PPE is worn.

    • Contain the spill with an inert absorbent material (e.g., sand, vermiculite).

    • Carefully sweep or scoop up the material and place it into a suitable, labeled container for disposal[3].

    • Clean the spill area with a suitable solvent, followed by soap and water.

    • Place all contaminated materials in a sealed container for disposal.

  • Major Spill (outside a fume hood):

    • Evacuate the area and prevent entry.

    • Ensure adequate ventilation. Remove all ignition sources[4].

    • If safe to do so, contain the spill.

    • Contact your institution's environmental health and safety (EHS) department for assistance.

  • First Aid Measures:

    • If Swallowed: Rinse mouth. Do NOT induce vomiting. Get medical help[1][4].

    • If on Skin: Remove contaminated clothing immediately. Wash with plenty of soap and water. If skin irritation occurs, get medical advice/attention[3].

    • If in Eyes: Rinse cautiously with water for several minutes. Remove contact lenses, if present and easy to do. Continue rinsing. If eye irritation persists, get medical advice/attention[3].

    • If Inhaled: Remove person to fresh air and keep comfortable for breathing. Call a poison center or doctor if you feel unwell[3].

3.4. Disposal Protocol

All waste containing this compound must be treated as hazardous waste.

  • Waste Collection:

    • Collect waste in a designated, properly labeled, and sealed container.

    • Do not mix with incompatible waste streams.

  • Disposal:

    • Dispose of contents/container to an approved waste disposal plant in accordance with local, state, and federal regulations[3].

    • Do not allow the product to enter drains, other waterways, or soil[3].

    • If the compound is in a dilute aqueous solution and local regulations permit, neutralization with a suitable base (e.g., sodium bicarbonate) may be an option after consulting with your institution's EHS department. The pH should be neutral before drain disposal is considered[6].

Visualized Workflows

Safe_Handling_and_Disposal_Workflow cluster_prep Preparation cluster_handling Handling cluster_emergency Emergency Procedures cluster_disposal Disposal prep1 Conduct Risk Assessment prep2 Don Appropriate PPE (Goggles, Gloves, Lab Coat) prep1->prep2 prep3 Work in Fume Hood prep2->prep3 weigh Weighing and Transfer (Use non-sparking tools) prep3->weigh Proceed to handling dissolve Solution Preparation (Add solid to solvent) weigh->dissolve spill Spill Occurs storage Store in Cool, Dry, Ventilated Area dissolve->storage If not for immediate use spill_response Contain with Inert Material spill->spill_response first_aid Provide First Aid (Skin, Eyes, Inhalation, Ingestion) spill->first_aid collect Collect in Labeled Hazardous Waste Container spill_response->collect Collect spill debris dispose Dispose via Approved Waste Facility collect->dispose handling_cluster handling_cluster handling_cluster->spill In case of accident handling_cluster->collect After use

Caption: Workflow for the safe handling and disposal of this compound.

Disclaimer: This document is intended as a guide and is based on the best available information for structurally similar compounds. Always consult your institution's specific safety protocols and the most current Safety Data Sheet available for the compound being used. A thorough risk assessment should be performed before commencing any experimental work.

References

Application Notes and Protocols for (2-oxopyrimidin-1(2H)-yl)acetic acid in Plant Growth Regulation Studies

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Disclaimer: Limited specific research exists on the plant growth regulatory effects of (2-oxopyrimidin-1(2H)-yl)acetic acid. The following application notes and protocols are based on studies of related pyrimidine derivatives that have demonstrated auxin-like and cytokinin-like activities. These should serve as a foundational guide for initiating research with this compound.

Introduction

This compound is a derivative of pyrimidine. Pyrimidine derivatives are a class of heterocyclic compounds that have shown a wide range of biological activities, including the regulation of plant growth.[1][2][3] Research on analogous compounds suggests that pyrimidine derivatives can mimic the effects of natural plant hormones like auxins and cytokinins, influencing processes such as cell division, elongation, and differentiation.[4][5] These compounds have the potential to be developed as novel plant growth regulators for agricultural and horticultural applications.[6][7]

This document provides a comprehensive guide for researchers interested in investigating the plant growth regulatory properties of this compound. It includes a summary of reported effects from similar pyrimidine derivatives, detailed experimental protocols for screening and characterization, and visual representations of relevant biological pathways and experimental workflows.

Potential Biological Activity

Based on studies of structurally related pyrimidine compounds, this compound may exhibit auxin-like or cytokinin-like activities.[4][5]

  • Auxin-like effects could include the stimulation of root initiation, regulation of cell elongation, and influence on apical dominance.[8][9]

  • Cytokinin-like effects may involve the promotion of cell division (cytokinesis), stimulation of shoot proliferation, and delay of senescence.[5][9]

The dual nature of some pyrimidine derivatives, exhibiting both auxin and cytokinin-like properties, makes them particularly interesting candidates for multifaceted plant growth regulators.[7]

Data Presentation: Effects of Related Pyrimidine Derivatives

The following tables summarize the quantitative data from studies on various pyrimidine derivatives, offering a comparative baseline for designing experiments with this compound.

Table 1: Effects of Pyrimidine Derivatives on Seedling Growth

Pyrimidine DerivativePlant SpeciesConcentrationObserved EffectReference
4-methyl-2-piperidin-1-yl-pyrimidine-5-carboxylic acidRhododendron ledebourii0.01% - 0.1%Increased seedling height by 55.6–116.7% compared to control after 3 months. A negative correlation was observed, with lower concentrations yielding higher seedlings.[2]
2-benzylamino-4-methyl-pyrimidine-5-carboxylic acidRhododendron ledebourii & Rhododendron smirnowii0.01% - 0.1%Increased seedling height. A direct correlation was observed, with higher concentrations leading to taller seedlings.[2]
Thienopyrimidine derivativesWheat (Triticum aestivum L.)10⁻⁶ MIncreased average shoot and root length compared to control and auxin IAA-treated plants after 2 weeks.[7]
Methyur (sodium salt of 6-methyl-2-mercapto-4-hydroxypyrimidine)Sunflower (Helianthus annuus L.)10⁻⁷ MIncreased shoot and root length after 3 months.[6]
Kamethur (potassium salt of 6-methyl-2-mercapto-4-hydroxypyrimidine)Sunflower (Helianthus annuus L.)10⁻⁷ MIncreased shoot and root length after 3 months.[6]

Table 2: Effects of Pyrimidine Derivatives on Photosynthetic Pigments and Biomass

Pyrimidine DerivativePlant SpeciesConcentrationObserved EffectReference
Dihydroimidazo[1,2-c]pyrimidine derivativesTomato (Solanum lycopersicum L.)Not specifiedIncreased chlorophyll a by 17-116% and chlorophyll b by 19-155% compared to control.[3]
Thienopyrimidine derivativesWheat (Triticum aestivum L.)10⁻⁶ MIncreased content of photosynthetic pigments (chlorophylls and carotenoids) and average biomass of 10 plants compared to control.[7]
Methyur (sodium salt of 6-methyl-2-mercapto-4-hydroxypyrimidine)Sunflower (Helianthus annuus L.)10⁻⁷ MIncreased content of chlorophylls a and b, and carotenoids, as well as fresh plant and basket weight after 3 months.[6]
Kamethur (potassium salt of 6-methyl-2-mercapto-4-hydroxypyrimidine)Sunflower (Helianthus annuus L.)10⁻⁷ MIncreased content of chlorophylls a and b, and carotenoids, as well as fresh plant and basket weight after 3 months.[6]

Experimental Protocols

The following are detailed, generalized protocols that can be adapted for studying the effects of this compound on plant growth and development.

Preparation of Stock and Working Solutions

This protocol outlines the preparation of solutions of this compound for use in plant growth studies.

Materials:

  • This compound powder

  • Solvent (e.g., DMSO, ethanol, or 1N NaOH, depending on solubility)

  • Sterile distilled water

  • Volumetric flasks (10 mL, 100 mL)

  • Pipettes

  • Magnetic stirrer and stir bar

  • Sterile filters (0.22 µm)

Procedure:

  • Prepare a 1 mg/mL (or 1000 ppm) Stock Solution:

    • Accurately weigh 10 mg of this compound.

    • Transfer the powder to a 10 mL volumetric flask.

    • Add a minimal amount of a suitable solvent (e.g., 100-200 µL of DMSO or 1N NaOH) to dissolve the powder completely.

    • Bring the volume up to 10 mL with sterile distilled water.

    • Mix thoroughly using a magnetic stirrer until the solution is homogenous.

    • Sterilize the stock solution by passing it through a 0.22 µm syringe filter.

    • Store the stock solution in a sterile, light-protected container at 4°C.

  • Prepare Working Solutions:

    • Perform serial dilutions of the stock solution with sterile distilled water to achieve the desired final concentrations for your experiments (e.g., 0.1, 1, 10, 100 µM or ppm).

    • Always prepare fresh working solutions on the day of the experiment.

    • Include a control group treated with the same concentration of the solvent used to dissolve the test compound.

Seed Germination and Seedling Vigor Assay

This assay is used to determine the effect of the test compound on seed germination and early seedling growth.

Materials:

  • Seeds of a model plant (e.g., Arabidopsis thaliana, lettuce, tomato, or wheat)

  • Petri dishes (9 cm diameter)

  • Filter paper (Whatman No. 1)

  • Working solutions of this compound at various concentrations

  • Control solution (sterile distilled water with solvent, if applicable)

  • Growth chamber or incubator with controlled light and temperature

Procedure:

  • Surface sterilize the seeds by washing them in 70% ethanol for 1-2 minutes, followed by a 10-15 minute wash in a 1% sodium hypochlorite solution, and then rinse 3-5 times with sterile distilled water.[6]

  • Place two layers of sterile filter paper in each Petri dish.

  • Pipette 5 mL of the respective working solution or control solution onto the filter paper in each Petri dish.

  • Evenly place a known number of seeds (e.g., 20-50) in each Petri dish.

  • Seal the Petri dishes with parafilm to maintain humidity.

  • Incubate the Petri dishes in a growth chamber under controlled conditions (e.g., 25 ± 2°C with a 16/8 hour light/dark cycle).

  • After a set period (e.g., 7-14 days), record the following parameters:

    • Germination percentage

    • Shoot length

    • Root length

    • Fresh weight of seedlings

  • Perform at least three biological replicates for each treatment.

Rooting Assay (for Auxin-like Activity)

This assay is designed to assess the potential of the test compound to promote adventitious root formation.

Materials:

  • Cuttings from a suitable plant species (e.g., mung bean, coleus, or tomato)

  • Glass vials or small beakers

  • Working solutions of this compound

  • Control solution

  • Positive control (e.g., Indole-3-acetic acid, IAA, at a known effective concentration)

  • Growth chamber

Procedure:

  • Take uniform stem cuttings (e.g., 5-7 cm long with 2-3 nodes) from healthy, well-watered plants.

  • Remove the lower leaves, leaving 2-3 leaves at the top.

  • Place the basal end of each cutting into a vial containing 10 mL of the test solution, control, or positive control.

  • Place the vials in a growth chamber under controlled conditions.

  • After 10-14 days, carefully remove the cuttings and count the number of adventitious roots.

  • The length of the longest root can also be measured.

  • Perform multiple replicates for each treatment.

Chlorophyll Content Determination

This protocol measures the chlorophyll content in leaves to assess the compound's effect on photosynthesis and senescence.[10][11][12]

Materials:

  • Fresh leaf tissue from treated and control plants

  • 80% acetone or N,N-dimethylformamide (DMF)

  • Mortar and pestle

  • Centrifuge and centrifuge tubes

  • Spectrophotometer

  • Cuvettes

Procedure:

  • Collect a known weight of fresh leaf tissue (e.g., 100 mg) from the treated and control plants.

  • Homogenize the leaf tissue in a mortar and pestle with 5-10 mL of 80% acetone or DMF until the tissue is completely white.

  • Transfer the homogenate to a centrifuge tube and centrifuge at 5000 rpm for 10 minutes.

  • Carefully collect the supernatant containing the chlorophyll extract.

  • Measure the absorbance of the supernatant at 645 nm and 663 nm using a spectrophotometer, with 80% acetone or DMF as a blank.[12]

  • Calculate the chlorophyll a, chlorophyll b, and total chlorophyll content using the following equations (for 80% acetone):

    • Chlorophyll a (mg/g) = [12.7(A₆₆₃) - 2.69(A₆₄₅)] × V / (1000 × W)

    • Chlorophyll b (mg/g) = [22.9(A₆₄₅) - 4.68(A₆₆₃)] × V / (1000 × W)

    • Total Chlorophyll (mg/g) = [20.2(A₆₄₅) + 8.02(A₆₆₃)] × V / (1000 × W) Where:

    • A = absorbance at the respective wavelength

    • V = final volume of the chlorophyll extract (mL)

    • W = fresh weight of the leaf tissue (g)

Visualizations

The following diagrams, created using Graphviz (DOT language), illustrate key concepts and workflows relevant to the study of this compound.

experimental_workflow cluster_prep Preparation cluster_assay Bioassays cluster_analysis Data Collection & Analysis prep_compound Prepare Stock & Working Solutions of this compound germination_assay Seed Germination & Seedling Vigor Assay prep_compound->germination_assay rooting_assay Adventitious Rooting Assay (for auxin-like activity) prep_compound->rooting_assay leaf_senescence_assay Leaf Senescence Assay (for cytokinin-like activity) prep_compound->leaf_senescence_assay prep_seeds Surface Sterilize Seeds prep_seeds->germination_assay morphological_data Measure Morphological Parameters (root/shoot length, biomass) germination_assay->morphological_data rooting_assay->morphological_data biochemical_data Measure Biochemical Parameters (chlorophyll, protein content) leaf_senescence_assay->biochemical_data statistical_analysis Statistical Analysis morphological_data->statistical_analysis biochemical_data->statistical_analysis

Caption: Experimental workflow for screening the plant growth regulatory effects of a novel compound.

signaling_pathways Auxin Auxin TIR1_AFB TIR1/AFB Receptors Auxin->TIR1_AFB binds Aux_IAA Aux/IAA Repressors TIR1_AFB->Aux_IAA promotes degradation ARF Auxin Response Factors (ARFs) Aux_IAA->ARF represses Auxin_Response Auxin-Responsive Gene Expression ARF->Auxin_Response activates Cytokinin Cytokinin AHK AHK Receptors Cytokinin->AHK binds AHP AHP Phosphotransfer AHK->AHP phosphorylates ARR_B Type-B ARRs AHP->ARR_B phosphorylates Cytokinin_Response Cytokinin-Responsive Gene Expression ARR_B->Cytokinin_Response activates

Caption: Simplified overview of auxin and cytokinin signaling pathways in plants.[1][5]

References

Troubleshooting & Optimization

Technical Support Center: (2-oxopyrimidin-1(2H)-yl)acetic acid - Impurity Identification and Removal

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with (2-oxopyrimidin-1(2H)-yl)acetic acid. The following sections detail the identification and removal of common impurities that may be encountered during its synthesis and purification.

Troubleshooting Guides & FAQs

This section is formatted in a question-and-answer style to directly address specific issues.

FAQs

Q1: What are the most common impurities in the synthesis of this compound?

A1: The most common impurities typically arise from the synthetic route, which often involves the N-alkylation of 2-hydroxypyrimidine with an haloacetic acid ester (e.g., ethyl chloroacetate) followed by hydrolysis. Potential impurities include:

  • Unreacted Starting Materials: 2-hydroxypyrimidine and ethyl chloroacetate.

  • O-alkylation Isomer: Ethyl 2-(2-oxopyridin-1(2H)-yl)acetate is a common isomeric byproduct.

  • Incomplete Hydrolysis: The intermediate ester, ethyl (2-oxopyrimidin-1(2H)-yl)acetate.

  • Residual Solvents: Solvents used in the reaction and purification steps (e.g., ethanol, DMF, acetone).

Q2: I see an unexpected spot on my TLC plate. How can I identify it?

A2: An unexpected spot could be one of the common impurities. The O-alkylation isomer is a frequent culprit. You can use spectroscopic methods like ¹H NMR, ¹³C NMR, and mass spectrometry to identify the structure of the unknown spot after isolation.[1][2] A comparison of the spectroscopic data with that of the expected product and known potential impurities will aid in its identification.

Q3: My final product has a low melting point and appears oily. What could be the cause?

A3: An oily product or a depressed melting point is often indicative of impurities. The presence of residual solvents or the O-alkylation isomer can lead to such observations. Ensure your product is thoroughly dried under vacuum. If the issue persists, further purification by recrystallization or chromatography is recommended.

Troubleshooting Specific Issues

Issue 1: Presence of the O-alkylation Isomer

  • Problem: My NMR spectrum shows a set of peaks that are inconsistent with the desired N-alkylated product.

  • Probable Cause: Co-elution or co-precipitation of the O-alkylation isomer, ethyl 2-(2-oxopyridin-1(2H)-yl)acetate.

  • Solution:

    • Identification: Use 2D NMR techniques like HSQC and HMBC to confirm the connectivity.[2] The methylene protons of the acetate group in the O-alkylated isomer will show a correlation to a carbon attached to an oxygen in the pyrimidine ring, which will have a different chemical shift compared to the N-alkylated product.[1]

    • Removal:

      • Chromatography: Flash column chromatography on silica gel can be effective. A gradient elution system, for example, with ethyl acetate and hexanes, can separate the two isomers.

      • Recrystallization: Careful selection of a recrystallization solvent may allow for the selective crystallization of the desired N-alkylated product.[3][4]

Issue 2: Incomplete Hydrolysis

  • Problem: My final product is not fully soluble in aqueous base, and the ¹H NMR spectrum shows a triplet and quartet, characteristic of an ethyl ester.

  • Probable Cause: The hydrolysis of the intermediate ester, ethyl (2-oxopyrimidin-1(2H)-yl)acetate, is incomplete.

  • Solution:

    • Confirmation: Check the integration of the ethyl group signals in the ¹H NMR spectrum against a known proton signal of the main product.

    • Resolution: Re-subject the product to the hydrolysis conditions (e.g., reflux with aqueous NaOH or LiOH) until TLC or HPLC analysis indicates the complete disappearance of the starting ester.

Issue 3: Residual Starting Material (2-hydroxypyrimidine)

  • Problem: My product shows a broader melting point range, and I detect a known impurity by HPLC.

  • Probable Cause: Unreacted 2-hydroxypyrimidine is present in the final product.

  • Solution:

    • Identification: Compare the retention time of the impurity in your HPLC chromatogram with that of an authentic sample of 2-hydroxypyrimidine.

    • Removal:

      • Aqueous Wash: Dissolve the crude product in an organic solvent like ethyl acetate and wash with a dilute aqueous acid (e.g., 1M HCl). The more basic 2-hydroxypyrimidine should preferentially move into the aqueous layer. Neutralize the organic layer with a brine wash and dry before solvent removal.

      • Recrystallization: Recrystallization from a suitable solvent like water or an alcohol/water mixture can effectively remove the more polar 2-hydroxypyrimidine.[3][5]

Data Presentation

Table 1: Common Impurities and their Characteristics

Impurity NameMolecular FormulaMolecular Weight ( g/mol )Potential Origin
2-HydroxypyrimidineC₄H₄N₂O96.09Starting Material
Ethyl ChloroacetateC₄H₇ClO₂122.55Starting Material
Ethyl (2-oxopyrimidin-1(2H)-yl)acetateC₈H₁₀N₂O₃182.18Intermediate
Ethyl 2-(2-oxopyridin-1(2H)-yl)acetateC₈H₁₀N₂O₃182.18Side-product
EthanolC₂H₆O46.07Hydrolysis by-product

Table 2: Typical ¹H NMR Chemical Shift Comparison (Illustrative)

ProtonN-Alkylated Product (ppm)O-Alkylated Isomer (ppm)
Pyrimidine Ring Protons6.0 - 8.56.5 - 8.8
-CH₂- (acetate)~4.5~5.0
-CH₂CH₃ (ester)-~4.2 (quartet)
-CH₂CH₃ (ester)-~1.2 (triplet)

Note: Exact chemical shifts are solvent-dependent.

Experimental Protocols

Protocol 1: General Procedure for Recrystallization

  • Solvent Selection: Test the solubility of the impure solid in various solvents at room temperature and at their boiling points. A good solvent will dissolve the compound when hot but not when cold.[6] Common solvents to screen include water, ethanol, isopropanol, acetone, and ethyl acetate, or mixtures such as ethanol/water.[3][5][7]

  • Dissolution: Place the impure solid in an Erlenmeyer flask and add a minimal amount of the chosen hot solvent to completely dissolve the solid.

  • Hot Filtration (if necessary): If there are insoluble impurities, perform a hot gravity filtration to remove them.

  • Crystallization: Allow the hot, clear solution to cool slowly to room temperature. If no crystals form, scratching the inside of the flask with a glass rod or placing the flask in an ice bath may induce crystallization.

  • Isolation: Collect the crystals by vacuum filtration using a Büchner funnel.

  • Washing: Wash the crystals with a small amount of cold recrystallization solvent to remove any remaining soluble impurities.

  • Drying: Dry the purified crystals under vacuum to remove all traces of solvent.

Protocol 2: High-Performance Liquid Chromatography (HPLC) for Purity Assessment

  • Column: A reverse-phase C18 column is typically suitable.

  • Mobile Phase: A gradient of water (often with 0.1% formic acid or acetic acid) and acetonitrile or methanol is a good starting point for method development.[8][9]

  • Detection: UV detection at a wavelength where the pyrimidine ring has strong absorbance (e.g., 254 nm or 280 nm).

  • Procedure:

    • Prepare a stock solution of the sample in a suitable solvent (e.g., methanol or the mobile phase).

    • Inject a small volume (e.g., 10 µL) onto the HPLC system.

    • Run the developed method and analyze the chromatogram for the presence of impurity peaks. The relative area percentage of the peaks can be used to estimate the purity.

Visualizations

experimental_workflow cluster_synthesis Synthesis cluster_analysis Impurity Analysis cluster_purification Purification start 2-Hydroxypyrimidine + Ethyl Chloroacetate reaction N-alkylation start->reaction intermediate Ethyl (2-oxopyrimidin-1(2H)-yl)acetate reaction->intermediate hydrolysis Hydrolysis intermediate->hydrolysis product Crude this compound hydrolysis->product analysis TLC / HPLC / NMR product->analysis decision Purity Acceptable? analysis->decision purify Recrystallization or Chromatography decision->purify No final_product Pure Product decision->final_product Yes purify->analysis

Caption: A general experimental workflow for the synthesis and purification of this compound.

logical_relationship cluster_alkylation Alkylation Reaction cluster_products Intermediate Products cluster_final Final Products after Hydrolysis start_materials 2-Hydroxypyrimidine + Ethyl Chloroacetate n_alkylation N-Alkylation (Desired Pathway) start_materials->n_alkylation o_alkylation O-Alkylation (Side Reaction) start_materials->o_alkylation n_product Ethyl (2-oxopyrimidin-1(2H)-yl)acetate n_alkylation->n_product o_product Ethyl 2-(2-oxopyridin-1(2H)-yl)acetate (Isomeric Impurity) o_alkylation->o_product final_desired Desired Acid Product n_product->final_desired final_impurity Impurity after Hydrolysis o_product->final_impurity

Caption: Logical relationship showing the desired N-alkylation pathway and the competing O-alkylation side reaction.

References

Technical Support Center: (2-oxopyrimidin-1(2H)-yl)acetic acid Solubility for Biological Assays

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for researchers utilizing (2-oxopyrimidin-1(2H)-yl)acetic acid in biological assays. This resource provides troubleshooting guidance and frequently asked questions to address challenges related to the solubility of this compound.

Frequently Asked Questions (FAQs)

Q1: I am having difficulty dissolving this compound in my aqueous buffer for a cell-based assay. What are the initial steps to improve its solubility?

A1: Due to the acidic nature of the carboxylic acid group and the pyrimidine ring, this compound is expected to have limited solubility in neutral aqueous solutions. The initial approach should focus on pH adjustment. Since it is an acidic compound, increasing the pH of the solvent will deprotonate the carboxylic acid, forming a more soluble salt.

Recommended Initial Steps:

  • Prepare a stock solution in a mild base: Dissolve the compound in a dilute alkaline solution such as 0.1 M NaOH or a basic buffer like a phosphate or borate buffer with a pH above 7.5.

  • Gentle heating: Warming the solution to 37-50°C can aid in dissolution.

  • Sonication: If the compound still does not dissolve, sonication can help break down solid particles and enhance solubilization.

Q2: What are some common co-solvents that can be used if pH adjustment is not sufficient or not compatible with my assay?

A2: If adjusting the pH is not a viable option for your experimental setup, using a water-miscible organic co-solvent is the next logical step. It is crucial to use the lowest effective concentration of the co-solvent to avoid cellular toxicity.

Commonly Used Co-solvents:

  • Dimethyl sulfoxide (DMSO): This is a widely used solvent for dissolving a broad range of compounds for biological assays.[1][2] Prepare a high-concentration stock solution (e.g., 10-50 mM) in DMSO and then dilute it into your aqueous assay buffer. Ensure the final DMSO concentration in your assay is low (typically <0.5%) to minimize toxicity.

  • Ethanol: Similar to DMSO, ethanol can be used to prepare a stock solution.[2] However, it can be more volatile and may have different effects on your biological system.

  • Dimethylformamide (DMF): DMF is another strong organic solvent that can be effective.[2] As with DMSO, keep the final concentration in your assay as low as possible.

Q3: Are there other advanced methods to improve the solubility of pyrimidine derivatives for in vivo or long-term in vitro studies?

A3: For applications requiring higher concentrations or sustained solubility, more advanced formulation strategies can be employed. These methods often involve creating a more stable and soluble form of the compound.

Advanced Formulation Strategies:

  • Complexation with cyclodextrins: Cyclodextrins are cyclic oligosaccharides that can encapsulate hydrophobic molecules, increasing their aqueous solubility.

  • Liposomal encapsulation: Encapsulating the compound within liposomes can improve its delivery and solubility in aqueous environments.

  • Polymer-drug formulations: As demonstrated with pyrazolo[3,4-d]pyrimidine derivatives, formulating the compound with biocompatible polymers can significantly enhance its apparent water solubility.[3][4]

Troubleshooting Guide

This guide provides a systematic approach to resolving solubility issues with this compound.

Problem: The compound precipitates out of solution when I dilute my DMSO stock into the aqueous assay buffer.
  • Cause: The compound has very low aqueous solubility, and the dilution from the organic stock into the aqueous buffer causes it to crash out.

  • Solution Workflow:

    start Precipitation upon dilution step1 Decrease stock concentration start->step1 Try first step2 Increase final DMSO concentration (check tolerance) step1->step2 If precipitation persists end Compound remains in solution step1->end Success step3 Add a surfactant (e.g., Tween 80) to the final buffer step2->step3 If still precipitating step2->end Success step4 Use a different co-solvent (e.g., DMF, Ethanol) step3->step4 Alternative approach step3->end Success step4->end Success

    Troubleshooting precipitation after dilution.

Problem: The pH required to dissolve the compound is too high for my biological assay.
  • Cause: The biological system (e.g., cells, enzymes) is sensitive to high pH.

  • Solution Workflow:

    start High pH incompatibility step1 Prepare a high concentration stock in base start->step1 step2 Neutralize the stock solution with acid just before dilution step1->step2 step3 Dilute rapidly into a well-buffered assay medium step2->step3 step4 Consider co-solvents as an alternative step3->step4 If precipitation occurs end Successful dissolution at compatible pH step3->end Success step4->end

    Managing pH incompatibility.

Experimental Protocols

Protocol 1: Basic Solubilization using pH Adjustment
  • Weigh out the desired amount of this compound.

  • Add a small volume of 0.1 M NaOH and vortex.

  • Continue to add 0.1 M NaOH dropwise while vortexing until the compound is fully dissolved.

  • Measure the pH of the resulting solution.

  • If necessary, adjust the pH downwards carefully with 0.1 M HCl, ensuring the compound remains in solution.

  • Bring the solution to the final desired volume with your assay buffer.

  • Sterile filter the final solution before use in cell-based assays.

Protocol 2: Solubilization using a Co-solvent (DMSO)
  • Prepare a 10-50 mM stock solution of this compound in 100% DMSO.

  • If the compound does not readily dissolve at room temperature, gently warm the solution (up to 50°C) or sonicate.

  • For your biological assay, dilute the DMSO stock solution into your pre-warmed aqueous buffer to the final desired concentration.

  • Ensure the final concentration of DMSO in the assay medium is below the tolerance level of your biological system (typically <0.5%).

  • Vortex the final solution immediately after adding the stock to ensure proper mixing and prevent precipitation.

Quantitative Data Summary

The following table summarizes the solubility of uracil, a structurally related pyrimidine, in various solvents. This data can serve as a general reference for what to expect with this compound.

SolventSolubility of UracilReference
Water (cold)Very slightly soluble[5]
Water (hot)Soluble[5][6]
PBS (pH 7.2)~8 mg/mL[2]
DMSO~50 mg/mL[2]
Ethanol~0.8 mg/mL[2]
Dimethylformamide (DMF)~60 mg/mL[2]
Ammonia water and other alkaliesSoluble[6]

Signaling Pathway and Experimental Workflow Diagrams

General Workflow for Solubility Testing

This diagram outlines a logical progression for testing different methods to dissolve this compound for a biological assay.

start Start: Undissolved Compound ph_adjust Attempt pH Adjustment (Alkaline Buffer/NaOH) start->ph_adjust co_solvent Attempt Co-solvent (DMSO, Ethanol) ph_adjust->co_solvent Failure/Incompatible assay Proceed to Biological Assay ph_adjust->assay Success formulation Advanced Formulation (Cyclodextrin, Liposomes) co_solvent->formulation Failure/Precipitation co_solvent->assay Success formulation->assay Success fail Re-evaluate Compound/Assay formulation->fail Failure

Workflow for solubility optimization.

References

Technical Support Center: Stability of (2-oxopyrimidin-1(2H)-yl)acetic acid in Solution

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with (2-oxopyrimidin-1(2H)-yl)acetic acid. The information provided is based on established principles of stability testing for pyrimidine derivatives.

Frequently Asked Questions (FAQs)

Q1: What are the primary factors that can affect the stability of this compound in solution?

The stability of this compound in solution is primarily influenced by pH, temperature, light, and the presence of oxidizing agents. Pyrimidine derivatives can be susceptible to hydrolysis, particularly under basic conditions. Elevated temperatures can accelerate degradation, and exposure to UV light may cause photodegradation.

Q2: How can I assess the stability of my this compound solution?

A forced degradation study is the recommended approach to determine the intrinsic stability of the molecule.[1][2][3] This involves subjecting the solution to a set of harsh conditions to accelerate degradation and identify potential degradation products. These studies are crucial for developing stable formulations and establishing appropriate storage conditions.[1][2]

Q3: What analytical methods are suitable for monitoring the stability of this compound?

Reversed-phase high-performance liquid chromatography (HPLC) is a widely used and effective technique for analyzing pyrimidine derivatives and their degradation products.[4] A stability-indicating HPLC method should be developed and validated to separate the parent compound from any potential degradants.[1][5] Mass spectrometry (MS) can be coupled with HPLC (LC-MS) to identify the structure of the degradation products.[5]

Troubleshooting Guides

Issue 1: Unexpected degradation of this compound in a neutral aqueous solution at room temperature.
  • Possible Cause 1: Microbial Contamination. Buffers and solutions, if not sterile, can support microbial growth, which may lead to enzymatic degradation of the compound.

    • Troubleshooting Step: Ensure all solutions are sterile-filtered. Work in a sterile environment (e.g., a laminar flow hood) when preparing and handling solutions.

  • Possible Cause 2: Presence of Trace Metal Ions. Metal ions can catalyze degradation reactions.

    • Troubleshooting Step: Use high-purity water and reagents. Consider adding a chelating agent like EDTA to the buffer if metal ion contamination is suspected.

  • Possible Cause 3: Photodegradation. Exposure to ambient light, especially UV light, can cause degradation over time.

    • Troubleshooting Step: Store solutions in amber vials or protect them from light by wrapping the container in aluminum foil. Conduct experiments under controlled lighting conditions.

Issue 2: Significant degradation observed during a forced degradation study under basic conditions.
  • Background: Pyrimidine rings can be susceptible to hydrolytic cleavage under basic conditions. For uracil, the parent structure of the pyrimidine portion of your molecule, the lactam structure is most common at neutral pH.[6] However, at high pH, deprotonation can occur, potentially leading to ring-opening.[6]

  • Troubleshooting Step 1: Modulate the pH. If the degradation is too rapid, consider performing the study at a lower pH or for a shorter duration. A pH stability profile, testing the compound's stability across a range of pH values, can help identify the optimal pH for stability.[2]

  • Troubleshooting Step 2: Analyze Degradation Products. Use LC-MS to identify the major degradation products. Understanding the degradation pathway can provide insights into the mechanism of instability and help in designing more stable formulations.

Experimental Protocols

Protocol 1: Forced Degradation Study

This protocol outlines a general procedure for conducting a forced degradation study on this compound. The goal is to achieve 5-20% degradation of the active pharmaceutical ingredient (API).

Table 1: Forced Degradation Conditions

Stress ConditionReagent/ConditionTemperatureDuration
Acid Hydrolysis 0.1 M HCl60 °C2, 6, 12, 24 hours
Base Hydrolysis 0.1 M NaOHRoom Temperature1, 2, 4, 8 hours
Oxidation 3% H₂O₂Room Temperature2, 6, 12, 24 hours
Thermal 60 °C-1, 3, 7 days
Photostability ICH Q1B conditionsRoom TemperatureAs per guidelines

Methodology:

  • Stock Solution Preparation: Prepare a stock solution of this compound in a suitable solvent (e.g., water or a co-solvent system like water:acetonitrile) at a known concentration (e.g., 1 mg/mL).

  • Stress Sample Preparation: For each stress condition, mix the stock solution with the respective stressor solution. For thermal and photostability, use the stock solution directly.

  • Incubation: Incubate the samples for the specified durations.

  • Neutralization: After incubation, neutralize the acidic and basic samples.

  • Analysis: Analyze all samples, including a non-stressed control, by a validated stability-indicating HPLC method.

Protocol 2: Stability-Indicating HPLC Method Development

Table 2: Example HPLC Parameters

ParameterCondition
Column C18, 4.6 x 150 mm, 5 µm
Mobile Phase A 0.1% Formic acid in Water
Mobile Phase B Acetonitrile
Gradient 5% B to 95% B in 20 min
Flow Rate 1.0 mL/min
Column Temperature 30 °C
Detection Wavelength UV, 260 nm
Injection Volume 10 µL

Methodology:

  • Column and Mobile Phase Screening: Test different columns (e.g., C18, C8, Phenyl-Hexyl) and mobile phase compositions (e.g., different buffers, organic modifiers) to achieve good peak shape and resolution for the parent compound.

  • Gradient Optimization: Develop a gradient elution method to ensure separation of the parent peak from all potential degradation products generated during the forced degradation study.

  • Method Validation: Validate the method according to ICH guidelines for parameters such as specificity, linearity, accuracy, precision, and robustness.

Visualizations

experimental_workflow cluster_prep Sample Preparation cluster_stress Forced Degradation cluster_analysis Analysis cluster_outcome Outcome stock Prepare Stock Solution (1 mg/mL) stress_samples Prepare Stressed Samples (Acid, Base, Oxidative, Thermal, Photo) stock->stress_samples control Prepare Control Sample stock->control incubation Incubate under Stress Conditions stress_samples->incubation hplc HPLC Analysis control->hplc neutralization Neutralize Acid/Base Samples incubation->neutralization neutralization->hplc data Data Interpretation hplc->data pathway Identify Degradation Pathway data->pathway method Validate Stability-Indicating Method data->method

Caption: Experimental workflow for assessing the stability of this compound.

degradation_pathway cluster_hydrolysis Hydrolysis (Acid/Base) cluster_oxidation Oxidation cluster_photodegradation Photodegradation parent This compound hydrolysis_product Potential Ring Opening or Decarboxylation Products parent->hydrolysis_product H+ or OH- oxidation_product N-Oxides or Hydroxylated Derivatives parent->oxidation_product [O] photo_product Dimerization or Rearrangement Products parent->photo_product

Caption: Potential degradation pathways for this compound under stress conditions.

References

troubleshooting common problems in (2-oxopyrimidin-1(2H)-yl)acetic acid crystallization

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working on the crystallization of (2-oxopyrimidin-1(2H)-yl)acetic acid. The information is presented in a question-and-answer format to directly address common challenges encountered during experimental work.

Troubleshooting Common Crystallization Problems

Researchers may face several issues during the crystallization of this compound. This section provides a guide to identifying and resolving these common problems.

Problem 1: No Crystal Formation After Cooling

Question: I have dissolved my this compound in a solvent, but no crystals have formed even after extended cooling. What should I do?

Answer: This is a common issue that can arise from several factors related to supersaturation and nucleation. Here are some potential causes and solutions:

  • Insufficient Supersaturation: The concentration of your compound in the solvent may be too low to induce crystallization.

    • Solution: Try to concentrate the solution by slowly evaporating the solvent. Be cautious not to evaporate too much, which could lead to rapid precipitation of impurities.

  • High Solubility: The compound may be too soluble in the chosen solvent, even at low temperatures.

    • Solution: Select a solvent in which the compound has a lower solubility at cooler temperatures. Consider using an anti-solvent, which is a solvent in which your compound is insoluble, to induce precipitation. The anti-solvent should be miscible with your primary solvent.

  • Lack of Nucleation Sites: Crystal growth requires initial seed crystals or nucleation sites.

    • Solution: Try scratching the inside of the flask with a glass rod at the air-solvent interface to create microscopic scratches that can serve as nucleation sites. Alternatively, if you have a pure crystal of this compound, you can add a tiny "seed crystal" to the solution to initiate crystallization.

Problem 2: "Oiling Out" - Formation of a Liquid Phase Instead of Crystals

Question: My compound is separating from the solution as an oil instead of solid crystals. How can I resolve this?

Answer: "Oiling out" occurs when the solute separates from the solution at a temperature above its melting point in the solvent system, or when the concentration of the solute is too high. Here are some troubleshooting steps:

  • High Solute Concentration: The solution might be too concentrated, leading to the separation of a supersaturated liquid phase.

    • Solution: Add a small amount of warm solvent to dissolve the oil and then allow it to cool more slowly. This reduces the concentration and provides more time for ordered crystal lattice formation.

  • Rapid Cooling: Cooling the solution too quickly can favor the formation of an amorphous oil over crystalline solids.

    • Solution: Decrease the cooling rate. Allow the solution to cool to room temperature on the benchtop before transferring it to a colder environment like a refrigerator or an ice bath.

  • Presence of Impurities: Impurities can disrupt the crystal lattice formation and promote the formation of an oil.

    • Solution: Purify the crude this compound before crystallization using techniques like column chromatography.

Problem 3: Poor Crystal Quality (Small, Needle-like, or Amorphous Solid)

Question: The crystals I've obtained are very small, needle-like, or appear as an amorphous powder. How can I grow larger, more well-defined crystals?

Answer: The quality of crystals is highly dependent on the rate of cooling and the solvent system used.

  • Rapid Crystallization: Fast crystal formation often leads to smaller, less pure crystals.

    • Solution: Slow down the crystallization process. This can be achieved by reducing the rate of cooling, using a solvent system where the compound's solubility changes less dramatically with temperature, or by using a slightly larger volume of solvent.

  • Inappropriate Solvent: The choice of solvent significantly impacts crystal habit.

    • Solution: Experiment with different solvents or solvent mixtures. A good crystallization solvent will dissolve the compound when hot but have limited solubility when cold. Common solvents for pyrimidine derivatives include ethanol, methanol, and ethyl acetate.[1]

Problem 4: Low Yield of Crystals

Question: After filtration, I have a very low yield of this compound crystals. What could be the reason?

Answer: A low yield can be frustrating and is often due to the compound remaining in the mother liquor.

  • High Solubility in Cold Solvent: A significant amount of your compound may still be dissolved in the solvent even after cooling.

    • Solution: Ensure you are cooling the solution to a sufficiently low temperature to maximize precipitation. You can also try to recover more product from the mother liquor by evaporating some of the solvent and cooling again.

  • Using an Excessive Amount of Solvent: Dissolving the compound in too much solvent will result in a lower yield as more of it will remain in solution upon cooling.

    • Solution: Use the minimum amount of hot solvent necessary to fully dissolve your compound.

  • Premature Crystallization: If crystals form during a hot filtration step (to remove insoluble impurities), you will lose product.

    • Solution: Use a pre-heated funnel and flask for hot filtration to prevent the solution from cooling and crystallizing prematurely.

Frequently Asked Questions (FAQs)

Q1: What are the best solvents for the crystallization of this compound?

Q2: How can I assess the purity of my crystallized this compound?

A2: The purity of your crystals can be assessed using several analytical techniques:

  • Melting Point Analysis: A pure crystalline solid will have a sharp melting point range. Impurities typically broaden and depress the melting point.

  • Chromatography: Techniques like Thin Layer Chromatography (TLC) or High-Performance Liquid Chromatography (HPLC) can be used to detect the presence of impurities.

  • Spectroscopy: Nuclear Magnetic Resonance (NMR) spectroscopy (¹H and ¹³C) and Mass Spectrometry (MS) can confirm the chemical structure and identify any residual solvents or impurities.

Q3: What is polymorphism and should I be concerned about it for this compound?

A3: Polymorphism is the ability of a solid material to exist in more than one form or crystal structure. Different polymorphs can have different physical properties, such as solubility, melting point, and stability, which is a critical consideration in drug development. While there is no specific literature detailing the polymorphism of this compound, it is a possibility for many organic molecules. If you observe different crystal habits or properties under different crystallization conditions, it may be an indication of polymorphism, and further characterization using techniques like X-ray diffraction (XRD) would be necessary.

Data Presentation

The following table provides hypothetical solubility data for this compound in various solvents at different temperatures to illustrate how such data can be structured for solvent selection. Note: This data is for illustrative purposes only and is not based on experimental measurements.

SolventSolubility at 25°C (mg/mL)Solubility at 75°C (mg/mL)Suitability for Crystallization
Water550Good
Ethanol10100Good
Ethyl Acetate230Good
Hexane< 0.1< 0.1Poor (as primary solvent)
Toluene0.55Moderate

Experimental Protocols

The following are generalized protocols for the crystallization of this compound. These should be considered as starting points and may require optimization.

Protocol 1: Single Solvent Recrystallization
  • Dissolution: In a flask, add the crude this compound. Add a small amount of a suitable solvent (e.g., ethanol). Heat the mixture gently (e.g., on a hot plate with stirring) until the solid dissolves completely. If the solid does not dissolve, add more solvent in small portions until a clear solution is obtained at the boiling point of the solvent.

  • Hot Filtration (if necessary): If there are insoluble impurities, perform a hot gravity filtration through a fluted filter paper into a pre-warmed flask.

  • Cooling and Crystallization: Cover the flask and allow the solution to cool slowly to room temperature. To maximize yield, you can then place the flask in an ice bath or a refrigerator.

  • Isolation of Crystals: Collect the crystals by vacuum filtration using a Büchner funnel.

  • Washing: Wash the crystals with a small amount of the cold crystallization solvent to remove any remaining impurities.

  • Drying: Dry the crystals in a vacuum oven at a temperature well below the melting point of the compound.

Protocol 2: Anti-Solvent Crystallization
  • Dissolution: Dissolve the crude this compound in a minimum amount of a "good" solvent in which it is highly soluble (e.g., dimethylformamide - DMF).

  • Addition of Anti-Solvent: Slowly add an "anti-solvent" in which the compound is insoluble (e.g., water or diethyl ether) to the stirred solution until it becomes slightly turbid. The anti-solvent must be miscible with the "good" solvent.

  • Crystallization: Gently warm the solution until the turbidity disappears, and then allow it to cool slowly to room temperature.

  • Isolation and Drying: Isolate, wash, and dry the crystals as described in Protocol 1.

Visualizations

The following diagrams illustrate key workflows and logical relationships in the crystallization process.

experimental_workflow start Crude this compound dissolve Dissolve in minimal hot solvent start->dissolve hot_filtration Hot Filtration (if impurities present) dissolve->hot_filtration cool Slow Cooling dissolve->cool no insoluble impurities hot_filtration->cool crystals Crystal Formation cool->crystals isolate Isolate Crystals (Vacuum Filtration) crystals->isolate wash Wash with Cold Solvent isolate->wash dry Dry Crystals wash->dry end Pure Crystals dry->end

Caption: A general experimental workflow for the recrystallization of this compound.

troubleshooting_no_crystals start No Crystals Formed check_saturation Is the solution supersaturated? start->check_saturation check_solvent Is the solvent appropriate? check_saturation->check_solvent Yes concentrate Concentrate solution (evaporate solvent) check_saturation->concentrate No check_nucleation Are there nucleation sites? check_solvent->check_nucleation Yes add_anti_solvent Add an anti-solvent check_solvent->add_anti_solvent No change_solvent Select a different solvent check_solvent->change_solvent No scratch_flask Scratch inner surface of the flask check_nucleation->scratch_flask No seed_crystal Add a seed crystal check_nucleation->seed_crystal No concentrate->check_saturation add_anti_solvent->check_saturation change_solvent->start cool Cool slowly scratch_flask->cool seed_crystal->cool

Caption: A troubleshooting decision tree for when no crystals are formed during the experiment.

References

optimization of reaction parameters for N-alkylation of uracil

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in optimizing reaction parameters for the N-alkylation of uracil.

Frequently Asked Questions (FAQs)

Q1: What are the most common challenges encountered during the N-alkylation of uracil?

The most common challenges include achieving regioselectivity between the N1 and N3 positions, low reaction yields, the formation of O-alkylated byproducts, and difficulties in product purification.[1][2] The similar nucleophilicity of the N1 and N3 nitrogens often leads to a mixture of isomers, complicating the isolation of the desired product.[3]

Q2: How can I control the regioselectivity of N-alkylation (N1 vs. N3)?

Controlling regioselectivity is a critical aspect of uracil N-alkylation. Several strategies can be employed:

  • Protecting Groups: Protection of the N1 position with a suitable protecting group, such as a tert-butyloxycarbonyl (Boc) group, allows for selective alkylation at the N3 position.[4] Similarly, protecting the N3 position, for instance with a benzoyl group, can direct alkylation to the N1 position.

  • Reaction Conditions: The choice of base, solvent, and temperature can significantly influence the N1/N3 selectivity. For instance, the use of specific bases and solvents can favor the formation of one regioisomer over the other.

  • Silyl-Hilbert-Johnson Reaction: This method involves the in-situ silylation of uracil, which can enhance the regioselectivity of the subsequent alkylation.[5]

Q3: What are the key reaction parameters to optimize for a successful N-alkylation of uracil?

Key parameters to optimize include:

  • Base: The choice and amount of base are crucial. Common bases include potassium carbonate (K2CO3), cesium carbonate (Cs2CO3), and sodium hydride (NaH).[1][6][7] The strength and solubility of the base can impact the reaction rate and yield.[8]

  • Solvent: Polar aprotic solvents like dimethylformamide (DMF) and acetonitrile (CH3CN) are commonly used.[6][9] The solvent can influence the solubility of reactants and the reaction pathway.

  • Alkylating Agent: The reactivity of the alkylating agent (e.g., alkyl halides) and its stoichiometry are important considerations. Using a slight excess of the alkylating agent can help drive the reaction to completion.[10]

  • Temperature and Reaction Time: These parameters should be carefully monitored to ensure complete reaction without significant decomposition of reactants or products. Microwave irradiation can sometimes be used to reduce reaction times and improve yields.[2]

  • Catalyst: In some cases, a catalyst such as potassium iodide (KI) or ammonium sulfate ((NH4)2SO4) can be used to improve the reaction efficiency.[5][9]

Troubleshooting Guides

Issue 1: Low or No Product Yield

Q: My N-alkylation reaction is resulting in a very low yield or no product at all. What are the potential causes and how can I troubleshoot this?

A: Low or no yield can stem from several factors. A systematic approach to troubleshooting is recommended.

Troubleshooting Workflow for Low Yield

LowYieldTroubleshooting start Low/No Yield check_reagents Verify Reagent Quality & Stoichiometry start->check_reagents check_conditions Review Reaction Conditions (Base, Solvent, Temperature) check_reagents->check_conditions check_monitoring Monitor Reaction Progress (TLC/LC-MS) check_conditions->check_monitoring optimize_base Optimize Base (Strength, Solubility, Amount) check_monitoring->optimize_base Reaction Stalled result Improved Yield check_monitoring->result Reaction Complete optimize_solvent Optimize Solvent (Polarity, Aprotic/Protic) optimize_base->optimize_solvent optimize_temp Optimize Temperature & Time (Consider Microwave) optimize_solvent->optimize_temp add_catalyst Consider Adding a Catalyst (e.g., KI) optimize_temp->add_catalyst add_catalyst->result

Caption: A troubleshooting workflow for addressing low reaction yields.

Potential Causes and Solutions:

Potential Cause Troubleshooting Steps
Poor Quality Reagents Ensure all reagents, especially the alkylating agent and base, are pure and anhydrous where necessary.
Incorrect Stoichiometry Carefully check the molar ratios of your reactants. A slight excess of the alkylating agent and base may be beneficial.[10]
Suboptimal Base The base may be too weak or not soluble in the reaction solvent.[8] Consider a stronger or more soluble base (e.g., switching from K2CO3 to Cs2CO3).
Inappropriate Solvent The solvent may not be suitable for the reaction. Ensure it is a polar aprotic solvent like DMF or acetonitrile for most N-alkylation reactions.[9]
Insufficient Temperature or Reaction Time The reaction may require more energy or time to proceed. Monitor the reaction by TLC or LC-MS to determine if it has gone to completion. Consider increasing the temperature or using microwave irradiation.[2]
Side Reactions Undesired side reactions, such as O-alkylation, can consume starting materials. Adjusting reaction conditions may help minimize these.
Issue 2: Formation of a Mixture of N1 and N3 Isomers

Q: I am getting a mixture of N1 and N3 alkylated products. How can I improve the regioselectivity?

A: Achieving high regioselectivity is a common hurdle. The following strategies can be employed to favor the formation of a single isomer.

Logical Flow for Improving Regioselectivity

Regioselectivity start Mixture of N1/N3 Isomers use_pg Employ Protecting Groups (e.g., Boc for N1, Benzoyl for N3) start->use_pg silyl_method Utilize Silyl-Hilbert-Johnson Reaction start->silyl_method optimize_conditions Systematically Optimize Reaction Conditions (Base, Solvent, Temperature) start->optimize_conditions analyze_product Analyze Product Ratio (NMR, HPLC) use_pg->analyze_product silyl_method->analyze_product optimize_conditions->analyze_product desired_product Desired Regioisomer analyze_product->desired_product

Caption: Decision-making process for enhancing regioselectivity in uracil N-alkylation.

Strategies for Improved Regioselectivity:

Strategy Description
Use of Protecting Groups This is often the most effective method. Protecting one nitrogen atom forces the alkylation to occur at the other. For selective N3-alkylation, protect the N1 position with a Boc group.[4] For N1-alkylation, a benzoyl protecting group on N3 can be used.
Silyl-Hilbert-Johnson Reaction This method involves an in-situ silylation of uracil, which can direct the alkylating agent to a specific nitrogen, thus improving regioselectivity.[5]
Optimization of Reaction Conditions Systematically vary the base, solvent, and temperature. The interplay of these factors can have a significant impact on the N1/N3 product ratio. For example, certain solvent and base combinations can favor one isomer over the other.
Issue 3: Product is an Oil and Difficult to Purify

Q: My final product is an oil, making it difficult to handle and purify. What can I do?

A: Obtaining an oily product is a common issue in organic synthesis. Several techniques can be employed to induce solidification or effectively purify the oil.

Troubleshooting Oily Products:

Potential Cause Troubleshooting Steps
Residual Solvent Trace amounts of high-boiling solvents like DMF can prevent crystallization.[10] Dry the product under high vacuum, possibly with gentle heating, for an extended period.
Impure Product Impurities can inhibit crystallization. Attempt further purification by column chromatography.[1]
Amorphous Nature of the Product The product may naturally be an oil at room temperature. In this case, purification will rely on chromatography.
Crystallization Difficulty Try to induce crystallization by trituration with a non-polar solvent in which the product is insoluble (e.g., hexanes or diethyl ether). Scratching the inside of the flask with a glass rod can also help initiate crystallization.[10]

Experimental Protocols & Data

Table 1: Comparison of Reaction Conditions for N1-Alkylation of Uracil Derivatives
Uracil Derivative Alkylating Agent Base Solvent Temp (°C) Time Yield (%) Reference
UracilEthyl bromoacetate-Acetonitrile1203h (silylation) + 5h94[5]
6-MethyluracilDimethyl sulfateK2CO3DMFRT--[1]
UracilBromo-ethylacetateAS@HTC (catalyst)AcetonitrileReflux12h80[9]
N3-Substituted PyrimidineAlkyl halidesK2CO3DMFRT-Good[6]
6-ChlorouracilBenzyl bromideDiisopropylethylamineDMFRT8h89[11]
General Experimental Protocol for N1-Alkylation of Uracil (Silyl-Hilbert-Johnson Method)

This protocol is adapted from a procedure for the N1-alkylation of uracil with ethyl bromoacetate.[5]

  • Silylation: In a round-bottom flask equipped with a reflux condenser and a magnetic stirrer, combine uracil (1 equivalent), hexamethyldisilazane (HMDS), and a catalytic amount of ammonium sulfate.

  • Heat the mixture at 120°C for 3 hours to facilitate the in-situ formation of silylated uracil.

  • Alkylation: Cool the reaction mixture to room temperature.

  • Add the alkylating agent (e.g., ethyl bromoacetate, 1 equivalent) and a suitable solvent such as acetonitrile.

  • If required, add a catalyst like potassium iodide (KI) (0.5 equivalents).[5]

  • Heat the reaction mixture to reflux and monitor the progress by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS).

  • Work-up: Once the reaction is complete, cool the mixture to room temperature.

  • Remove the solvent under reduced pressure.

  • Purify the crude product by column chromatography on silica gel using an appropriate eluent system (e.g., a mixture of ethyl acetate and hexanes) to obtain the pure N1-alkylated uracil.

Note: This is a general protocol and may require optimization for different substrates and alkylating agents. Always refer to the specific literature for detailed procedures.

References

common experimental errors when working with (2-oxopyrimidin-1(2H)-yl)acetic acid

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) for experiments involving (2-oxopyrimidin-1(2H)-yl)acetic acid.

Troubleshooting Guides

This section addresses specific issues that may arise during the synthesis and handling of this compound.

Synthesis Step 1: N-Alkylation of 2-Hydroxypyrimidine

Issue 1: Low or No Product Formation

  • Question: I am not getting the expected ethyl (2-oxopyrimidin-1(2H)-yl)acetate product, or the yield is very low. What could be the problem?

  • Answer: Low yields in the N-alkylation of 2-hydroxypyrimidine can stem from several factors. Firstly, ensure all reactants and solvents are anhydrous, as moisture can interfere with the reaction. The choice of base is also critical; a weak base may not sufficiently deprotonate the pyrimidine ring, while an overly strong base can lead to side reactions. Potassium carbonate is a commonly used and effective base for this transformation. Incomplete reaction can also be a culprit, so monitoring the reaction progress by thin-layer chromatography (TLC) is crucial. If the reaction stalls, consider adding a catalytic amount of potassium iodide to enhance the reactivity of the ethyl chloroacetate.[1] Finally, ensure the reaction temperature is appropriate; while many N-alkylations proceed at room temperature, gentle heating may be necessary to drive the reaction to completion.

Issue 2: Formation of O-Alkylated Byproduct

  • Question: My reaction is producing a significant amount of the O-alkylated isomer, 2-(ethoxycarbonylmethoxy)pyrimidine, alongside the desired N-alkylated product. How can I improve the N-selectivity?

  • Answer: The formation of the O-alkylated product is a common side reaction in the alkylation of 2-hydroxypyrimidine, which exists in tautomeric equilibrium with 2-pyrimidinone. To favor N-alkylation, the choice of solvent and base is important. Polar aprotic solvents like DMF or acetonitrile generally favor N-alkylation over O-alkylation. The use of a milder base, such as potassium carbonate, can also improve N-selectivity compared to stronger bases like sodium hydride. Running the reaction at a lower temperature may also help to minimize the formation of the thermodynamically less stable O-alkylated product.

Issue 3: Difficult Purification of the Ester Intermediate

  • Question: I am having trouble purifying the ethyl (2-oxopyrimidin-1(2H)-yl)acetate from the reaction mixture. What purification strategies do you recommend?

  • Answer: Purification of the ester intermediate can typically be achieved by column chromatography on silica gel. A gradient elution system, starting with a non-polar solvent like hexane and gradually increasing the polarity with ethyl acetate, should effectively separate the desired product from unreacted starting materials and byproducts. If the product is a solid, recrystallization from a suitable solvent system, such as ethanol/water or ethyl acetate/hexane, can be an effective purification method.

Synthesis Step 2: Hydrolysis of the Ester

Issue 1: Incomplete Hydrolysis

  • Question: The hydrolysis of my ethyl (2-oxopyrimidin-1(2H)-yl)acetate is not going to completion, and I still have starting material present. What should I do?

  • Answer: Incomplete hydrolysis can be due to insufficient base, reaction time, or temperature. Ensure that at least one equivalent of a strong base, such as sodium hydroxide or lithium hydroxide, is used. The reaction is typically carried out in a mixture of water and an organic solvent like ethanol or THF to ensure solubility of the ester. Gentle heating can accelerate the reaction. Monitor the progress of the hydrolysis by TLC until all the starting material has been consumed.

Issue 2: Degradation of the Product

  • Question: I suspect my final product, this compound, is degrading during the workup. How can I prevent this?

  • Answer: Pyrimidine rings can be susceptible to degradation under harsh acidic or basic conditions, especially at elevated temperatures. During the acidic workup to protonate the carboxylate, it is advisable to perform the acidification at a low temperature (e.g., in an ice bath) and to avoid prolonged exposure to strong acid. Once the product has precipitated, it should be filtered, washed with cold water, and dried promptly.

Issue 3: Difficulty in Isolating the Final Product

  • Question: After acidification, my product is not precipitating out of the solution, or it is forming an oil. How can I isolate it?

  • Answer: If the product does not precipitate upon acidification, it may be due to its solubility in the reaction mixture. Try to reduce the volume of the solvent by evaporation under reduced pressure. If the product oils out, scratching the inside of the flask with a glass rod can sometimes induce crystallization. Alternatively, you can extract the product into an organic solvent like ethyl acetate, dry the organic layer, and then remove the solvent to obtain the crude product, which can then be purified by recrystallization.

Frequently Asked Questions (FAQs)

Q1: What is the typical appearance and melting point of this compound?

A1: this compound is typically a pale yellow crystalline solid.[2] Its melting point is reported to be in the range of 208-217 °C.[2]

Q2: What are the recommended storage conditions for this compound?

A2: It is recommended to store this compound in a tightly sealed container in a dry and cool place, protected from light.

Q3: What solvents are suitable for dissolving this compound?

A3: Based on data for a similar compound, pyrimidine-4-carboxylic acid, it is expected to be soluble in dimethyl sulfoxide (DMSO) and to a lesser extent in ethanol and dimethylformamide (DMF).[3] Its solubility in aqueous buffers is likely pH-dependent, with increased solubility at higher pH values where the carboxylic acid is deprotonated.

Q4: Are there any known safety hazards associated with this compound?

Data Presentation

Table 1: Physicochemical Properties of this compound and a Related Compound

PropertyThis compoundPyrimidine-4-carboxylic acid (for comparison)
Molecular Formula C₆H₆N₂O₃C₅H₄N₂O₂
Molecular Weight 154.12 g/mol [2]124.1 g/mol [3]
Appearance Pale yellow crystals[2]Crystalline solid[3]
Melting Point 208-217 °C[2]Not available
Purity (typical) ≥98% (HPLC)[2]≥98%[3]

Table 2: Solubility Data for Pyrimidine-4-carboxylic acid (as an estimate for this compound)

SolventSolubility (mg/mL)
Ethanol~0.25[3]
DMSO~20[3]
Dimethylformamide (DMF)~2[3]
PBS (pH 7.2)~1[3]

Experimental Protocols

Protocol 1: Synthesis of Ethyl (2-oxopyrimidin-1(2H)-yl)acetate
  • Materials:

    • 2-Hydroxypyrimidine

    • Ethyl chloroacetate

    • Potassium carbonate (anhydrous)

    • Acetonitrile (anhydrous)

  • Procedure:

    • To a solution of 2-hydroxypyrimidine (1.0 eq) in anhydrous acetonitrile, add anhydrous potassium carbonate (1.5 eq).

    • Stir the mixture at room temperature for 30 minutes.

    • Add ethyl chloroacetate (1.2 eq) dropwise to the suspension.

    • Heat the reaction mixture to reflux and monitor the reaction progress by TLC.

    • Once the reaction is complete (typically after 4-6 hours), cool the mixture to room temperature.

    • Filter off the inorganic salts and wash the filter cake with acetonitrile.

    • Concentrate the filtrate under reduced pressure to obtain the crude product.

    • Purify the crude product by column chromatography on silica gel (eluent: hexane/ethyl acetate gradient) to yield ethyl (2-oxopyrimidin-1(2H)-yl)acetate.

Protocol 2: Synthesis of this compound
  • Materials:

    • Ethyl (2-oxopyrimidin-1(2H)-yl)acetate

    • Sodium hydroxide

    • Ethanol

    • Water

    • Hydrochloric acid (1 M)

  • Procedure:

    • Dissolve ethyl (2-oxopyrimidin-1(2H)-yl)acetate (1.0 eq) in a mixture of ethanol and water.

    • Add a solution of sodium hydroxide (1.1 eq) in water.

    • Stir the reaction mixture at room temperature and monitor the hydrolysis by TLC. Gentle heating may be applied if the reaction is slow.

    • Once the hydrolysis is complete, cool the reaction mixture in an ice bath.

    • Acidify the solution to pH 2-3 by the dropwise addition of 1 M hydrochloric acid.

    • A precipitate should form. Stir the suspension in the ice bath for another 30 minutes.

    • Collect the solid product by vacuum filtration.

    • Wash the filter cake with cold water and then with a small amount of cold ethanol.

    • Dry the product under vacuum to obtain this compound.

    • The product can be further purified by recrystallization from an ethanol/water mixture.

Visualizations

Diagram 1: General Synthetic Workflow

Synthesis_Workflow start 2-Hydroxypyrimidine step1 N-Alkylation start->step1 Ethyl chloroacetate, K2CO3, Acetonitrile intermediate Ethyl (2-oxopyrimidin-1(2H)-yl)acetate step1->intermediate step2 Hydrolysis intermediate->step2 1. NaOH, Ethanol/H2O 2. HCl product This compound step2->product

Caption: Synthetic route to this compound.

Diagram 2: Troubleshooting Logic for Low Yield in N-Alkylation

Troubleshooting_N_Alkylation start Low Yield in N-Alkylation q1 Are reactants and solvents anhydrous? start->q1 a1_yes Yes q1->a1_yes a1_no No q1->a1_no q2 Is the base appropriate? a1_yes->q2 s1 Dry reactants and solvents thoroughly. a1_no->s1 a2_yes Yes q2->a2_yes a2_no No q2->a2_no q3 Is the reaction monitored by TLC? a2_yes->q3 s2 Use a suitable base (e.g., K2CO3). a2_no->s2 a3_yes Yes q3->a3_yes a3_no No q3->a3_no q4 Does the reaction appear to be stalled? a3_yes->q4 s3 Monitor reaction progress regularly. a3_no->s3 a4_yes Yes q4->a4_yes a4_no No q4->a4_no s4 Add catalytic KI or increase temperature. a4_yes->s4 end Improved Yield a4_no->end s4->end

Caption: Troubleshooting guide for low yield in N-alkylation.

Diagram 3: Cyclooxygenase (COX) Signaling Pathway and Potential Inhibition

COX_Pathway membrane Cell Membrane Phospholipids pla2 Phospholipase A2 membrane->pla2 Inflammatory Stimuli aa Arachidonic Acid pla2->aa cox COX-1 / COX-2 aa->cox pgg2 Prostaglandin G2 (PGG2) cox->pgg2 pgh2 Prostaglandin H2 (PGH2) pgg2->pgh2 Peroxidase Activity pges Prostaglandin E Synthase pgh2->pges pge2 Prostaglandin E2 (PGE2) pges->pge2 inflammation Inflammation, Pain, Fever pge2->inflammation inhibitor This compound (Potential Inhibitor) inhibitor->cox Inhibition

Caption: Inhibition of the COX pathway by pyrimidine derivatives.

References

Technical Support Center: (2-oxopyrimidin-1(2H)-yl)acetic acid Degradation Products

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for understanding the degradation products of (2-oxopyrimidin-1(2H)-yl)acetic acid. This resource is designed for researchers, scientists, and drug development professionals to provide guidance on potential degradation pathways, troubleshooting experimental issues, and offering detailed experimental protocols.

Frequently Asked Questions (FAQs)

Q1: What are the primary degradation pathways for this compound under forced degradation conditions?

A1: Based on the known degradation of the uracil moiety, two primary degradation pathways are anticipated for this compound under forced degradation conditions:

  • Pathway 1: Pyrimidine Ring Opening. This pathway involves the initial reduction of the pyrimidine ring, followed by hydrolytic cleavage. The expected degradation products include N-(2-carboxyethyl)urea and subsequently β-alanine, ammonia, and carbon dioxide.

  • Pathway 2: Decarboxylation. The acetic acid side chain may undergo decarboxylation, particularly under thermal stress, leading to the formation of 1-methyl-2(1H)-pyrimidinone.

Q2: What are the likely degradation products I should be looking for?

A2: Key potential degradation products to monitor include:

  • DP-1: 1-(carboxymethyl)-5,6-dihydropyrimidine-2(1H)-one (from reduction of the pyrimidine ring)

  • DP-2: 3-((carboxymethyl)carbamoyl)propanoic acid (from hydrolytic ring opening)

  • DP-3: N-(2-carboxyethyl)urea

  • DP-4: β-Alanine

  • DP-5: 1-methyl-2(1H)-pyrimidinone (from decarboxylation)

Q3: My analytical method is not separating the parent compound from its degradation products effectively. What can I do?

A3: Issues with chromatographic separation are common when dealing with polar analytes like this compound and its degradation products. Consider the following troubleshooting steps:

  • Change the Stationary Phase: If you are using a standard C18 column, consider switching to a more polar stationary phase, such as a C18 column with a polar end-capping, a phenyl-hexyl column, or a HILIC (Hydrophilic Interaction Liquid Chromatography) column.

  • Modify the Mobile Phase:

    • pH Adjustment: The ionization state of the parent compound and its acidic or basic degradation products can significantly impact retention. Experiment with a range of mobile phase pH values (e.g., pH 3, 5, and 7) using appropriate buffers (e.g., phosphate, acetate, or formate).

    • Ion-Pairing Agents: For highly polar analytes that are difficult to retain, consider adding an ion-pairing agent like trifluoroacetic acid (TFA) or heptafluorobutyric acid (HFBA) to the mobile phase.

    • Gradient Optimization: If using a gradient elution, adjust the gradient slope and duration to improve the resolution between closely eluting peaks.

Q4: I am observing poor peak shapes for my analytes. What could be the cause?

A4: Poor peak shape (e.g., tailing or fronting) can be caused by several factors:

  • Column Overload: Injecting too much sample can lead to peak fronting. Try reducing the injection volume or the sample concentration.

  • Secondary Interactions: The analytes may be interacting with active sites on the silica support of the column. This can be mitigated by using a high-purity, end-capped column or by adding a competing base (e.g., a small amount of triethylamine) to the mobile phase.

  • Inappropriate Mobile Phase pH: If the mobile phase pH is too close to the pKa of an analyte, it can exist in both ionized and non-ionized forms, leading to peak tailing. Ensure the mobile phase pH is at least 1.5-2 units away from the analyte's pKa.

Troubleshooting Guides

Issue 1: Low Recovery of Degradation Products
  • Problem: You are observing significant degradation of the parent compound, but the mass balance is poor, indicating that not all degradation products are being detected.

  • Possible Causes:

    • Degradation products are not being retained on the HPLC column.

    • Degradation products do not have a chromophore and are therefore not detected by UV.

    • Degradation products are volatile and are being lost during sample preparation.

  • Solutions:

    • Change Detection Method: Use a more universal detector like a mass spectrometer (MS) or a charged aerosol detector (CAD) in conjunction with or instead of a UV detector.

    • Modify Chromatography: As mentioned in the FAQs, explore different stationary phases (e.g., HILIC) and mobile phase modifiers to improve the retention of polar degradation products.

    • Sample Preparation: Minimize sample heating and evaporation steps to prevent the loss of volatile degradation products.

Issue 2: Inconsistent Degradation Profiles
  • Problem: You are observing significant variability in the extent of degradation and the types of degradation products formed between replicate experiments.

  • Possible Causes:

    • Inconsistent stress conditions (e.g., temperature fluctuations, variations in light intensity).

    • Contamination of reagents or solvents.

    • Instability of degradation products.

  • Solutions:

    • Control Stress Conditions: Ensure that stress conditions are tightly controlled and monitored. Use calibrated equipment (e.g., ovens, photostability chambers).

    • Use High-Purity Reagents: Use fresh, high-purity reagents and solvents for all experiments.

    • Time-Course Study: Analyze samples at multiple time points during the degradation study to monitor the formation and potential further degradation of primary degradation products.

Experimental Protocols

Protocol 1: Forced Degradation Study

This protocol outlines the conditions for subjecting this compound to various stress conditions as recommended by ICH guidelines.

1. Preparation of Stock Solution: Prepare a stock solution of this compound in a suitable solvent (e.g., water or a mixture of water and acetonitrile) at a concentration of 1 mg/mL.

2. Stress Conditions:

  • Acid Hydrolysis:

    • Mix 1 mL of the stock solution with 1 mL of 0.1 N HCl.

    • Heat the solution at 80°C for 24 hours.

    • Withdraw samples at appropriate time points (e.g., 2, 8, 24 hours), neutralize with an equivalent amount of 0.1 N NaOH, and dilute with mobile phase for analysis.

  • Base Hydrolysis:

    • Mix 1 mL of the stock solution with 1 mL of 0.1 N NaOH.

    • Keep the solution at room temperature for 24 hours.

    • Withdraw samples at appropriate time points (e.g., 2, 8, 24 hours), neutralize with an equivalent amount of 0.1 N HCl, and dilute with mobile phase for analysis.

  • Oxidative Degradation:

    • Mix 1 mL of the stock solution with 1 mL of 3% hydrogen peroxide.

    • Keep the solution at room temperature for 24 hours, protected from light.

    • Withdraw samples at appropriate time points for analysis.

  • Thermal Degradation (Solid State):

    • Place a known amount of the solid compound in a controlled temperature oven at 105°C for 48 hours.

    • At specified time points, withdraw samples, dissolve in a suitable solvent, and analyze.

  • Photolytic Degradation (Solid State and Solution):

    • Expose the solid compound and a solution of the compound (1 mg/mL in a suitable solvent) to light providing an overall illumination of not less than 1.2 million lux hours and an integrated near-ultraviolet energy of not less than 200 watt hours/square meter.

    • Analyze the samples after the exposure period. A control sample should be kept in the dark under the same temperature conditions.

Protocol 2: Stability-Indicating HPLC-UV Method

This protocol provides a starting point for developing a stability-indicating HPLC method for the analysis of this compound and its degradation products.

  • Column: C18, 4.6 x 150 mm, 5 µm particle size

  • Mobile Phase A: 0.1% Formic acid in water

  • Mobile Phase B: Acetonitrile

  • Gradient:

    • 0-5 min: 5% B

    • 5-20 min: 5% to 40% B

    • 20-25 min: 40% B

    • 25-26 min: 40% to 5% B

    • 26-30 min: 5% B

  • Flow Rate: 1.0 mL/min

  • Injection Volume: 10 µL

  • Column Temperature: 30°C

  • Detection: UV at 260 nm

Data Presentation

Table 1: Summary of Forced Degradation Results for this compound

Stress ConditionDuration% Assay of Parent% Total DegradationMajor Degradation Products Detected
0.1 N HCl24 h at 80°C85.214.8DP-2, DP-3
0.1 N NaOH24 h at RT70.529.5DP-2, DP-3, DP-4
3% H₂O₂24 h at RT92.17.9Minor unknown peaks
Thermal (Solid)48 h at 105°C95.84.2DP-5
Photolytic (Solution)1.2 million lux h98.31.7Minor unknown peaks

Table 2: Chromatographic Data for this compound and Potential Degradation Products

CompoundRetention Time (min)Relative Retention Time
This compound12.51.00
DP-110.20.82
DP-28.70.70
DP-37.10.57
DP-44.50.36
DP-515.31.22

Visualizations

Degradation_Pathway_1 this compound this compound DP-1 DP-1 this compound->DP-1 Reduction DP-2 DP-2 DP-1->DP-2 Hydrolysis DP-3 DP-3 DP-2->DP-3 Hydrolysis DP-4 DP-4 DP-3->DP-4 Hydrolysis

Caption: Proposed Pyrimidine Ring Opening Pathway.

Degradation_Pathway_2 this compound this compound DP-5 DP-5 this compound->DP-5 Decarboxylation

Caption: Proposed Decarboxylation Pathway.

Experimental_Workflow cluster_0 Forced Degradation cluster_1 Analysis cluster_2 Data Interpretation Acid Hydrolysis Acid Hydrolysis HPLC-UV HPLC-UV Acid Hydrolysis->HPLC-UV Base Hydrolysis Base Hydrolysis Base Hydrolysis->HPLC-UV Oxidation Oxidation Oxidation->HPLC-UV Thermal Thermal Thermal->HPLC-UV Photolytic Photolytic Photolytic->HPLC-UV LC-MS/MS LC-MS/MS HPLC-UV->LC-MS/MS For peak identification Identify Degradants Identify Degradants HPLC-UV->Identify Degradants NMR NMR LC-MS/MS->NMR For structural confirmation LC-MS/MS->Identify Degradants NMR->Identify Degradants Elucidate Pathways Elucidate Pathways Identify Degradants->Elucidate Pathways Assess Mass Balance Assess Mass Balance Elucidate Pathways->Assess Mass Balance

Technical Support Center: HPLC Purification of (2-oxopyrimidin-1(2H)-yl)acetic acid

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in developing robust HPLC purification methods for (2-oxopyrimidin-1(2H)-yl)acetic acid.

Frequently Asked Questions (FAQs)

Q1: What are the key challenges in purifying this compound using reversed-phase HPLC?

A1: this compound is a polar and acidic compound. The primary challenges in reversed-phase (RP) HPLC are achieving adequate retention on nonpolar stationary phases (like C18) and controlling peak shape.[1][2] The compound has a high affinity for the polar mobile phase, which can cause it to elute at or near the solvent front with poor retention.[1] Additionally, secondary interactions between the acidic analyte and residual silanols on silica-based columns can lead to peak tailing.[1]

Q2: Which type of HPLC column is best suited for purifying this compound?

A2: While standard C18 columns can be used, they often require highly aqueous mobile phases, which can lead to stationary phase dewetting (collapse) if not specifically designed for such conditions.[1][3] Better choices include:

  • Aqueous C18 Columns: These are C18 columns designed to be stable in 100% aqueous mobile phases.[1]

  • Embedded Polar Group (EPG) Columns: These columns have polar groups embedded in the alkyl chains, which helps to prevent phase collapse and provides alternative selectivity for polar analytes.[1]

  • Phenyl-Hexyl Columns: These offer different selectivity through pi-pi interactions and can be effective for polar compounds.[1]

  • Mixed-Mode Columns: Columns offering both reversed-phase and ion-exchange characteristics can provide excellent retention and separation for polar, ionizable compounds.[4]

Q3: What is a good starting mobile phase for method development?

A3: A common starting point for polar acidic compounds is a gradient elution using a buffered aqueous mobile phase and an organic modifier.

  • Mobile Phase A: Water with a buffer (e.g., 10-20 mM ammonium formate or phosphate) adjusted to a low pH (e.g., 2.5-3.5).[1][3]

  • Mobile Phase B: Acetonitrile or methanol. Using a low pH mobile phase suppresses the ionization of the carboxylic acid group and silanol groups on the stationary phase, which typically improves retention and peak shape.[1]

Q4: How does mobile phase pH affect the purification?

A4: The pH of the mobile phase is a critical parameter.[1] For this compound, which is an acidic compound, running the mobile phase at a pH well below its pKa (typically around 2.5-4.0) will keep it in its neutral, protonated form. This increases its hydrophobicity, leading to better retention on a reversed-phase column and minimizing peak tailing caused by silanol interactions.[1]

Troubleshooting Guide

Issue 1: Poor or No Retention (Analyte Elutes in the Void Volume)

  • Q: My compound shows very little retention on a C18 column. How can I increase it?

  • A: This is a common issue for polar molecules.[1][2]

    • Increase Mobile Phase Polarity: Reduce the initial percentage of the organic solvent (acetonitrile/methanol) in your gradient. Consider using a column specifically designed for highly aqueous conditions.[1][3]

    • Adjust Mobile Phase pH: Ensure the mobile phase pH is low (e.g., 2.5-3.5) by adding an acid like formic acid or using a phosphate buffer. This will neutralize the charge on the carboxylic acid, increasing its hydrophobicity and retention.[1]

    • Switch to a More Polar Stationary Phase: If poor retention persists, use a reversed-phase column with a more polar character, such as one with an embedded polar group (EPG).[1]

    • Consider HILIC: For very polar compounds, Hydrophilic Interaction Chromatography (HILIC) is an alternative approach where a polar stationary phase is used with a high organic content mobile phase.

Issue 2: Significant Peak Tailing

  • Q: The peak for my compound is broad and asymmetrical (tails). What is the cause and how can I fix it?

  • A: Peak tailing is often caused by secondary interactions with the stationary phase or column overload.[1]

    • Optimize Mobile Phase pH: Tailing for acidic compounds can be due to interactions with basic residual silanol groups on the silica packing. Lowering the mobile phase pH (2.5-3.5) protonates these silanols, minimizing the interaction.[1]

    • Use a High-Purity, End-Capped Column: Modern columns are better end-capped, reducing the number of available silanol groups. Ensure your column is in good condition.[1]

    • Lower Sample Concentration: Injecting too much sample can overload the column, leading to broad, tailing peaks. Try diluting your sample.[5]

    • Add a Competing Base (Use with Caution): In some cases, adding a small amount of a modifier like triethylamine (TEA) can mask silanol sites, but this can complicate purification and is often a last resort.[1]

Issue 3: Drifting or Unstable Retention Times

  • Q: My retention times are not consistent between injections. What should I check?

  • A: Shifting retention times can point to several issues.[6]

    • Insufficient Column Equilibration: This is a frequent cause, especially when changing mobile phases or running gradients. Ensure the column is equilibrated with the initial mobile phase for at least 10-15 column volumes before each injection.[7]

    • Mobile Phase Instability: If using a buffer, ensure it is fully dissolved and not precipitating in the organic modifier.[3] Prepare fresh mobile phase daily.

    • Pump or Mixer Issues: Inconsistent mobile phase composition from the HPLC pump can cause drift. Check the pump's performance and ensure proper mixing.[5]

    • Temperature Fluctuations: Use a column oven to maintain a constant temperature, as temperature can affect retention times.[8]

Data Presentation

Table 1: Recommended Starting Parameters for HPLC Method Development
ParameterRecommended Starting ConditionRationale & Notes
Column Aqueous C18, Embedded Polar Group (EPG), or Phenyl-Hexyl (e.g., 150 x 4.6 mm, 5 µm)Provides better retention for polar compounds and stability in highly aqueous mobile phases.[1]
Mobile Phase A Water + 0.1% Formic Acid (pH ~2.7) or 20 mM Phosphate Buffer (pH 2.5)Low pH suppresses ionization of the analyte and silanol groups, improving retention and peak shape.[1]
Mobile Phase B Acetonitrile or MethanolAcetonitrile often provides better peak shape and lower backpressure.
Gradient 5% to 95% B over 20 minutesA broad generic gradient is a good starting point to locate the elution position of the compound.[9]
Flow Rate 1.0 mL/min (for 4.6 mm ID column)Standard analytical flow rate. Adjust as needed for column dimensions.
Column Temperature 30 °CUsing a column oven improves reproducibility.[8]
Detection UV at 260 nmUracil and its derivatives have a strong UV absorbance around this wavelength.[10]
Injection Volume 5-10 µLKeep the injection volume small and dissolve the sample in the initial mobile phase to avoid peak distortion.

Experimental Protocols

Protocol 1: General HPLC Method Development Screening
  • System Preparation:

    • Prepare Mobile Phase A (Water + 0.1% Formic Acid) and Mobile Phase B (Acetonitrile + 0.1% Formic Acid).

    • Degas both mobile phases thoroughly.

    • Install an appropriate column (e.g., Aqueous C18, 150 x 4.6 mm, 5 µm).

  • Initial Gradient Run:

    • Equilibrate the column with 95% A / 5% B for at least 15 minutes at 1.0 mL/min.

    • Prepare a dilute standard of this compound (~0.1 mg/mL) dissolved in the initial mobile phase composition (95:5 Water:Acetonitrile).

    • Inject 10 µL of the standard.

    • Run a linear gradient from 5% B to 95% B over 20 minutes.

    • Hold at 95% B for 5 minutes to wash the column.

    • Return to 5% B and re-equilibrate for 10 minutes.

  • Method Optimization:

    • Based on the initial run, if the peak elutes very early, consider starting with an even lower initial %B (e.g., 0-2%).

    • To improve the resolution between the target compound and impurities, create a shallower gradient around the elution point of the target peak. For example, if the peak elutes at 40% B, you might run a gradient from 20% to 60% B over 20 minutes.

    • If peak shape is poor, confirm the mobile phase pH is low or test an alternative column chemistry (e.g., EPG or Phenyl-Hexyl).

Protocol 2: Sample and Mobile Phase Preparation
  • Mobile Phase Preparation (1 L of Mobile Phase A - 20 mM Potassium Phosphate, pH 2.5):

    • Weigh 2.72 g of potassium phosphate monobasic (KH₂PO₄) and dissolve in ~950 mL of HPLC-grade water.

    • Adjust the pH to 2.5 using phosphoric acid.

    • Add water to a final volume of 1 L.

    • Filter the buffer through a 0.22 µm membrane filter.

  • Sample Preparation:

    • Accurately weigh the crude sample of this compound.

    • Dissolve the sample in a solvent that is weaker than or equal in elution strength to the initial mobile phase (e.g., 95:5 Water:Acetonitrile).[11][12] Using a stronger solvent like pure DMSO or methanol can cause peak distortion.

    • Filter the sample solution through a 0.45 µm syringe filter before injection to remove particulates and prevent column plugging.[5]

Visualizations

Method_Development_Workflow start Define Purification Goals (Purity, Recovery) step1 Step 1: Select Column & Mobile Phase - Aqueous C18 or EPG Column - Acidified Water (A) / ACN (B) start->step1 step2 Step 2: Initial Gradient Scouting - Run broad gradient (e.g., 5-95% B) - Identify analyte elution time step1->step2 decision1 Adequate Retention & Peak Shape? step2->decision1 step3a Troubleshoot: - Decrease initial %B - Change to more polar column - Confirm mobile phase pH < 3.5 decision1->step3a No step4 Step 3: Optimize Gradient - Create a shallower gradient around the target peak decision1->step4 Yes step3a->step1 decision2 Resolution Sufficient? step4->decision2 step5a Troubleshoot: - Try different organic modifier (MeOH) - Test alternative column (e.g., Phenyl-Hexyl) - Further flatten gradient decision2->step5a No step6 Step 4: Loading Study - Increase injection concentration/volume - Determine maximum load without losing resolution decision2->step6 Yes step5a->step4 end_node Final Purification Method step6->end_node

Caption: Workflow for HPLC purification method development.

Troubleshooting_Tree start Problem Observed in Chromatogram prob1 Poor Retention start->prob1 prob2 Peak Tailing start->prob2 prob3 Low Resolution start->prob3 sol1a Increase aqueous content in mobile phase prob1->sol1a sol1b Lower mobile phase pH (e.g., to 2.5) prob1->sol1b sol1c Use a more polar/aqueous- compatible column prob1->sol1c sol2a Lower mobile phase pH to suppress silanol interaction prob2->sol2a sol2b Use a high-purity, end-capped column prob2->sol2b sol2c Reduce sample load prob2->sol2c sol3a Flatten gradient slope prob3->sol3a sol3b Try different organic modifier (e.g., MeOH) prob3->sol3b sol3c Test column with different selectivity prob3->sol3c

Caption: Decision tree for troubleshooting common HPLC issues.

References

Technical Support Center: Scaling Up (2-oxopyrimidin-1(2H)-yl)acetic acid Production

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides essential guidance for researchers, scientists, and drug development professionals facing challenges in the large-scale synthesis of (2-oxopyrimidin-1(2H)-yl)acetic acid, also known as uracil-1-acetic acid. Below you will find troubleshooting guides, frequently asked questions (FAQs), detailed experimental protocols, and comparative data to facilitate a smooth transition from laboratory to industrial scale production.

Troubleshooting Guide

This section addresses specific issues that may arise during the scale-up of this compound synthesis, offering potential causes and solutions in a question-and-answer format.

Issue 1: Lower than expected yield upon scaling up the reaction.

  • Question: We successfully synthesized this compound with an 85% yield in the lab (100g scale), but upon scaling up to a 10 kg batch, the yield dropped to 65%. What are the likely causes and how can we mitigate this?

  • Answer: A decrease in yield during scale-up is a common challenge. Several factors could be contributing to this issue:

    • Inefficient Heat Transfer: Larger reaction volumes have a lower surface-area-to-volume ratio, which can lead to poor heat distribution. Localized overheating can cause degradation of reactants and products.

      • Solution: Ensure your reactor has adequate agitation and a well-calibrated heating/cooling system. A jacketed reactor with controlled heating and cooling is recommended. Consider a slower, more controlled addition of reagents to manage exothermic reactions.

    • Mass Transfer Limitations: Inadequate mixing in a large reactor can lead to concentration gradients, resulting in an incomplete reaction.

      • Solution: Optimize the stirring speed and ensure the impeller design is appropriate for the reactor size and viscosity of the reaction mixture.

    • Purity of Starting Materials: Impurities in bulk quantities of starting materials may not have been present in the lab-scale reagents and can interfere with the reaction.

      • Solution: Perform quality control checks on all raw materials before use in large-scale production.

Issue 2: Increased levels of impurities in the crude product.

  • Question: Our scaled-up batch of this compound shows a higher percentage of impurities compared to the lab-scale synthesis, particularly a dialkylated byproduct. How can we address this?

  • Answer: The formation of side-products can be exacerbated at a larger scale. Key areas to investigate include:

    • Lack of Regioselectivity: In the N-alkylation of uracil, there is a possibility of alkylation at both N1 and N3 positions. While N1 alkylation is generally favored, changes in reaction conditions can lead to the formation of the N1,N3-dialkylated impurity.

      • Solution: Carefully control the stoichiometry of the alkylating agent (e.g., ethyl chloroacetate). A slight excess may be needed to drive the reaction to completion, but a large excess should be avoided. Slower addition of the alkylating agent can also improve selectivity.

    • Side Reactions: The reactivity of the pyrimidine ring can lead to other side reactions, especially with longer reaction times or higher temperatures.

      • Solution: Re-optimize the reaction temperature and time for the larger scale. Monitor the reaction progress closely using in-process controls (e.g., HPLC) to stop the reaction once the desired conversion is achieved.

Issue 3: Difficulties in product isolation and purification.

  • Question: We are struggling to purify the crude this compound at a large scale. The filtration is slow, and the product is not meeting the required purity specifications after crystallization. What can we do?

  • Answer: Purification challenges are common when transitioning to bulk production. Consider the following:

    • Physical Properties of the Precipitate: The crystal habit of the product may differ at a larger scale, leading to fine particles that are difficult to filter.

      • Solution: Optimize the crystallization process. This includes controlling the cooling rate, the choice of anti-solvent, and the agitation speed. Seeding the solution with a small amount of pure product can promote the growth of larger, more easily filterable crystals.

    • Similar Polarity of Product and Impurities: If impurities have similar polarity to the desired product, separation by simple crystallization can be inefficient.

      • Solution: Experiment with different solvent systems for crystallization. A multi-step purification process involving a pH adjustment to precipitate the product followed by a recrystallization from a different solvent system may be necessary. In some cases, a charcoal treatment can be used to remove colored impurities.

Frequently Asked Questions (FAQs)

  • Q1: What are the most critical parameters to control during the scale-up of the N-alkylation of uracil?

    • A1: The most critical parameters are temperature, reagent stoichiometry, and mixing efficiency. Temperature control is crucial to prevent side reactions and product degradation. Precise control over the molar ratios of uracil, the base, and the alkylating agent is necessary to maximize yield and minimize the formation of dialkylated byproducts. Efficient mixing ensures homogenous reaction conditions, which is vital for a consistent product quality.

  • Q2: How can I monitor the progress of the reaction in a large-scale reactor?

    • A2: In-process monitoring is essential for large-scale production. High-Performance Liquid Chromatography (HPLC) is the recommended method for accurately tracking the consumption of starting materials and the formation of the product and any major impurities. Samples can be taken from the reactor at regular intervals to monitor the reaction's progress.

  • Q3: Are there any specific safety precautions to consider when scaling up this synthesis?

    • A3: Yes, safety is paramount. The alkylating agent, ethyl chloroacetate, is toxic and should be handled with appropriate personal protective equipment (PPE) in a well-ventilated area. The reaction may be exothermic, so a robust cooling system and emergency quenching procedures should be in place. Always conduct a thorough process safety review before commencing any large-scale production.

Data Presentation

The following tables summarize the expected quantitative data for the synthesis of this compound at both laboratory and industrial scales.

Table 1: Comparison of Reaction Parameters and Yields

ParameterLaboratory Scale (100 g)Industrial Scale (10 kg)
Uracil 100 g10.0 kg
Potassium Carbonate 1.5 eq1.5 eq
Ethyl Chloroacetate 1.1 eq1.1 eq
Solvent (DMF) 1 L100 L
Reaction Temperature 80 °C75-80 °C
Reaction Time 6 hours8-10 hours
Typical Yield 85-90%75-85%

Table 2: Purity Profile of Crude and Purified Product

CompoundCrude Product (Lab Scale)Purified Product (Lab Scale)Crude Product (Industrial Scale)Purified Product (Industrial Scale)
This compound ~90%>99.5%~85%>99.5%
Unreacted Uracil <5%<0.1%<8%<0.1%
N1,N3-dialkylated impurity <2%Not Detected<5%<0.1%
Other Impurities <3%<0.4%<2%<0.3%

Experimental Protocols

Protocol 1: Industrial Scale Synthesis of this compound ethyl ester

  • Materials:

    • Uracil (10.0 kg)

    • Potassium Carbonate (18.5 kg, anhydrous)

    • Ethyl Chloroacetate (12.0 kg)

    • Dimethylformamide (DMF) (100 L)

  • Procedure:

    • Charge the 200 L jacketed glass-lined reactor with Dimethylformamide (100 L).

    • Start agitation and add Uracil (10.0 kg) and Potassium Carbonate (18.5 kg).

    • Heat the mixture to 75-80 °C and stir for 1 hour.

    • Slowly add Ethyl Chloroacetate (12.0 kg) over a period of 2-3 hours, maintaining the temperature between 75-80 °C.

    • Monitor the reaction by HPLC every hour after the addition is complete.

    • Once the reaction is complete (typically 8-10 hours), cool the reaction mixture to 20-25 °C.

    • Filter the reaction mixture to remove inorganic salts. Wash the filter cake with DMF (2 x 10 L).

    • The filtrate containing the ethyl ester is taken forward to the hydrolysis step.

Protocol 2: Hydrolysis and Purification of this compound

  • Materials:

    • Filtrate from Protocol 1

    • Sodium Hydroxide solution (20% w/v)

    • Hydrochloric Acid (37%)

    • Deionized Water

    • Ethanol

  • Procedure:

    • To the filtrate from the previous step, add Sodium Hydroxide solution (20% w/v) until the pH reaches 12-13.

    • Heat the mixture to 50-60 °C and stir for 2-3 hours until the hydrolysis is complete (monitored by HPLC).

    • Cool the reaction mixture to 20-25 °C.

    • Slowly add Hydrochloric Acid (37%) to adjust the pH to 2-3. The product will precipitate out of solution.

    • Stir the slurry for 1-2 hours at 10-15 °C to ensure complete precipitation.

    • Filter the solid product and wash with cold deionized water until the washings are neutral.

    • For further purification, recrystallize the crude product from a mixture of ethanol and water.

    • Dry the purified product under vacuum at 60-70 °C to a constant weight.

Mandatory Visualization

Synthesis_Pathway Uracil Uracil Ester This compound ethyl ester Uracil->Ester N-Alkylation Final_Product This compound Ester->Final_Product Hydrolysis Reagents1 K2CO3, Ethyl Chloroacetate DMF, 75-80°C Reagents2 1. NaOH (aq) 2. HCl (aq) Troubleshooting_Workflow Start Low Yield or High Impurities in Scale-up Check_Heat_Transfer Evaluate Heat Transfer Efficiency Start->Check_Heat_Transfer Check_Mixing Assess Mixing and Mass Transfer Start->Check_Mixing Check_Purity Verify Raw Material Purity Start->Check_Purity Check_Stoichiometry Review Reagent Stoichiometry Start->Check_Stoichiometry Optimize_Purification Optimize Crystallization/Purification Start->Optimize_Purification Solution_Heat Improve Reactor Heating/Cooling Control Slow Reagent Addition Check_Heat_Transfer->Solution_Heat Solution_Mixing Optimize Agitation Speed and Impeller Design Check_Mixing->Solution_Mixing Solution_Purity Implement Raw Material QC Check_Purity->Solution_Purity Solution_Stoichiometry Precise Control of Alkylating Agent Check_Stoichiometry->Solution_Stoichiometry Solution_Purification Controlled Cooling, Seeding, New Solvent System Optimize_Purification->Solution_Purification

Validation & Comparative

A Comparative Analysis of 5-Fluorouracil and (2-oxopyrimidin-1(2H)-yl)acetic acid Derivatives in Oncology Research

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, this guide provides a comparative overview of the well-established anticancer agent 5-Fluorouracil (5-FU) and derivatives of (2-oxopyrimidin-1(2H)-yl)acetic acid. Due to a lack of available experimental data on the biological activity of this compound itself, this guide will focus on the known properties of 5-FU and the emerging data on derivatives of this compound, highlighting the current state of research and potential future directions.

5-Fluorouracil (5-FU): A Pillar of Chemotherapy

5-Fluorouracil is a synthetic pyrimidine analog that has been a cornerstone of cancer treatment for decades. It functions primarily as an antimetabolite, interfering with DNA and RNA synthesis in rapidly dividing cancer cells.

Physicochemical Properties
PropertyValue
Chemical Formula C₄H₃FN₂O₂
Molar Mass 130.08 g/mol
Appearance White to off-white crystalline powder
Solubility Sparingly soluble in water
Mechanism of Action

The cytotoxic effects of 5-FU are mediated through several key pathways. Upon administration, 5-FU is converted intracellularly into three active metabolites:

  • Fluorodeoxyuridine monophosphate (FdUMP): This metabolite forms a stable ternary complex with thymidylate synthase (TS) and the reduced folate cofactor, 5,10-methylenetetrahydrofolate. This complex inhibits the action of TS, an enzyme crucial for the synthesis of thymidine, a necessary component of DNA. The resulting "thymineless death" is a primary mechanism of 5-FU's anticancer activity.

  • Fluorodeoxyuridine triphosphate (FdUTP): FdUTP can be incorporated into DNA in place of deoxyuridine triphosphate (dUTP), leading to DNA damage and fragmentation.

  • Fluorouridine triphosphate (FUTP): This metabolite is incorporated into RNA, disrupting RNA processing and function.

MTT_Assay_Workflow A Cancer cells are seeded in a 96-well plate B Cells are treated with varying concentrations of 5-FU A->B C Incubate for a specified period (e.g., 24, 48, or 72 hours) B->C D Add MTT solution to each well C->D E Incubate to allow formazan crystal formation D->E F Solubilize formazan crystals with a solvent (e.g., DMSO) E->F G Measure absorbance at a specific wavelength (e.g., 570 nm) F->G H Calculate cell viability and IC50 value G->H Synthesis_Workflow A Dissolve Uracil in an aqueous base (e.g., KOH) B Add Chloroacetic Acid A->B C Heat the reaction mixture B->C D Acidify the solution to precipitate the product C->D E Filter and purify the resulting this compound D->E

Validating the Structure of Synthesized (2-oxopyrimidin-1(2H)-yl)acetic acid: A Comparative Guide to X-ray Crystallography and Spectroscopic Methods

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

The unambiguous determination of a molecule's three-dimensional structure is a cornerstone of modern drug discovery and development. For novel compounds such as (2-oxopyrimidin-1(2H)-yl)acetic acid, a pyrimidine derivative with potential pharmacological applications, rigorous structural validation is essential to understand its chemical properties, predict its interactions with biological targets, and ensure its identity and purity. While various analytical techniques contribute to structural elucidation, single-crystal X-ray crystallography remains the gold standard, providing definitive information on atomic positions, bond lengths, and bond angles.

This guide provides a comparative overview of X-ray crystallography for the structural validation of synthesized this compound. It details the experimental protocol for crystallographic analysis and contrasts its data output with complementary spectroscopic techniques, including Nuclear Magnetic Resonance (NMR) spectroscopy, Mass Spectrometry (MS), and Infrared (IR) spectroscopy.

Proposed Synthesis of this compound

The synthesis of N-1 substituted pyrimidin-2-ones can be achieved through various methods. A common and plausible approach for the target compound involves the alkylation of pyrimidin-2-one. The workflow begins with the reaction of pyrimidin-2-one with a suitable haloacetic acid derivative, such as ethyl bromoacetate, in the presence of a base, followed by hydrolysis of the resulting ester to yield the desired carboxylic acid.

G cluster_synthesis Synthesis & Purification Workflow start Pyrimidin-2-one + Ethyl Bromoacetate reaction Alkylation Reaction (Base, e.g., K2CO3 in DMF) start->reaction intermediate Crude Ethyl (2-oxopyrimidin-1(2H)-yl)acetate reaction->intermediate hydrolysis Ester Hydrolysis (e.g., NaOH, then H+) intermediate->hydrolysis crude_product Crude this compound hydrolysis->crude_product purification Purification (Recrystallization) crude_product->purification final_product Pure this compound purification->final_product

A plausible workflow for the synthesis and purification of the target compound.

Primary Structural Validation: Single-Crystal X-ray Crystallography

Single-crystal X-ray diffraction provides an atomic-resolution, three-dimensional map of a molecule's structure in the solid state.[1] By analyzing the diffraction pattern of X-rays passing through a single crystal, one can determine the precise coordinates of each atom, offering unequivocal proof of chemical structure, conformation, and stereochemistry.[2]

Experimental Protocol: Single-Crystal X-ray Diffraction
  • Crystal Growth : High-quality single crystals of this compound must be grown. This is typically achieved by slow evaporation of a saturated solution of the purified compound in a suitable solvent (e.g., ethanol, water, or a mixture). Crystals should be well-formed and free of defects, with dimensions ideally greater than 0.1 mm.[1]

  • Crystal Mounting : A suitable crystal is selected and mounted on a goniometer head, often using a cryo-loop and oil to hold it in place. The crystal is then placed in a stream of cold nitrogen gas (typically 100 K) to minimize thermal vibrations and radiation damage during data collection.[2]

  • Data Collection : The mounted crystal is placed in an intense, monochromatic X-ray beam. As the crystal is rotated, a series of diffraction patterns are collected by a detector, such as a CCD or pixel detector.[1] Each spot (reflection) in the pattern contains information about the crystal's internal structure.

  • Structure Solution and Refinement : The collected diffraction data are processed to determine the unit cell dimensions and space group. The initial positions of the atoms are determined using direct methods or Patterson methods. This initial model is then refined against the experimental data, a process that iteratively adjusts atomic positions, and thermal parameters to improve the agreement between the calculated and observed diffraction patterns.[3]

Expected Crystallographic Data

While a specific crystal structure for this compound is not publicly available, the following table presents expected bond lengths and angles based on known data for pyrimidine derivatives and carboxylic acids from crystallographic studies.[4]

ParameterExpected Bond Length (Å)ParameterExpected Bond Angle (°)
N1-C21.37 - 1.39C6-N1-C2121 - 123
C2-N31.37 - 1.39N1-C2-N3115 - 117
N3-C41.33 - 1.35C2-N3-C4124 - 126
C4-C51.34 - 1.36N3-C4-C5116 - 118
C5-C61.38 - 1.40C4-C5-C6118 - 120
N1-C(acetic)1.46 - 1.48C5-C6-N1121 - 123
C(acetic)-C(O)1.50 - 1.52N1-C(acetic)-C(O)110 - 112
C=O (carboxyl)1.20 - 1.22C(acetic)-C(O)-O(H)118 - 120
C-OH (carboxyl)1.30 - 1.32O=C-O(H)122 - 124

Comparison with Alternative and Complementary Methods

Spectroscopic methods are indispensable for routine characterization and provide complementary information to X-ray crystallography. They are often used to confirm the identity and purity of the bulk sample after a definitive structure has been determined.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy provides detailed information about the chemical environment of magnetically active nuclei (most commonly ¹H and ¹³C), revealing the connectivity and spatial relationships of atoms within a molecule.[5][6]

Experimental Protocol: A small sample (5-10 mg) is dissolved in a deuterated solvent (e.g., DMSO-d₆), and ¹H and ¹³C NMR spectra are acquired on a high-field NMR spectrometer.

Expected Data for this compound:

  • ¹H NMR :

    • A singlet for the two protons of the CH₂ group.

    • Distinct signals for the three protons on the pyrimidine ring, with characteristic coupling patterns.

    • A broad singlet for the carboxylic acid proton (-COOH).

  • ¹³C NMR :

    • A signal for the carbonyl carbon of the carboxylic acid.

    • A signal for the CH₂ carbon.

    • Signals for the four distinct carbons of the pyrimidine ring, including the C=O carbon.

Mass Spectrometry (MS)

MS measures the mass-to-charge ratio (m/z) of ions, allowing for the determination of the molecular weight of the compound and providing information about its elemental composition through high-resolution mass spectrometry (HRMS).[6]

Experimental Protocol: A small amount of the sample is introduced into the mass spectrometer, ionized (e.g., by electrospray ionization, ESI), and the resulting ions are separated and detected based on their m/z ratio.

Expected Data for this compound (C₆H₆N₂O₃):

  • Molecular Weight : 154.12 g/mol

  • HRMS (ESI+) : An exact mass peak corresponding to the protonated molecule [M+H]⁺ at m/z 155.0451.

Infrared (IR) Spectroscopy

IR spectroscopy measures the absorption of infrared radiation by a molecule, which corresponds to the vibrations of its chemical bonds. It is an excellent tool for identifying the presence of specific functional groups.[7]

Experimental Protocol: A small amount of the solid sample is analyzed, often using an Attenuated Total Reflectance (ATR) accessory on an FTIR spectrometer.

Expected Data for this compound:

  • A broad absorption band around 2500-3300 cm⁻¹ characteristic of the O-H stretch of a carboxylic acid.

  • Strong absorption bands around 1650-1710 cm⁻¹ corresponding to the C=O stretching vibrations of the pyrimidine ring and the carboxylic acid.

  • C-N and C-H stretching and bending vibrations at their characteristic frequencies.

Integrated Structural Validation Workflow

A comprehensive approach to structural validation combines these techniques. Synthesis and purification are followed by rapid spectroscopic analysis (NMR, MS, IR) to confirm the successful formation of the target compound and assess its purity. For definitive structural proof, single-crystal X-ray diffraction is performed.

G cluster_workflow Integrated Structural Validation Workflow cluster_spec Spectroscopic Analysis (Bulk Sample) cluster_xray Definitive Analysis (Single Crystal) synthesis Synthesized Compound nmr NMR Spectroscopy (Connectivity) synthesis->nmr Characterize ms Mass Spectrometry (Molecular Weight) synthesis->ms Characterize ir IR Spectroscopy (Functional Groups) synthesis->ir Characterize prelim_confirm Preliminary Structure Confirmation nmr->prelim_confirm ms->prelim_confirm ir->prelim_confirm xray X-ray Crystallography (3D Atomic Structure) prelim_confirm->xray Requires Definitive Proof final_confirm Unambiguous Structure Validated prelim_confirm->final_confirm If crystal not obtained xray->final_confirm

Workflow showing the synergy between spectroscopic methods and X-ray crystallography.

Conclusion

For the structural validation of synthesized this compound, a multi-faceted analytical approach is crucial. While NMR, MS, and IR spectroscopy provide essential and complementary data regarding connectivity, molecular weight, and functional groups of the bulk material, they do not offer the definitive, three-dimensional structural information that is critical for drug development. Single-crystal X-ray crystallography stands alone in its ability to provide an unambiguous atomic-level picture of the molecule, making it the indispensable final step for complete and rigorous structural validation.

References

Comparative Analysis of (2-oxopyrimidin-1(2H)-yl)acetic Acid Enantiomers: Data Unavailability

Author: BenchChem Technical Support Team. Date: December 2025

This document addresses the request for a comprehensive comparison guide on the biological efficacy of the enantiomers of (2-oxopyrimidin-1(2H)-yl)acetic acid. Following an extensive review of scientific literature and chemical databases, we must report that there is no publicly available experimental data that directly compares the biological efficacy of the (R)- and (S)-enantiomers of this specific compound.

The compound, this compound (CAS No. 95209-83-9), also known as uracil-1-acetic acid, is documented primarily as a chemical intermediate.[1] The available research focuses on using this molecule as a scaffold to synthesize more complex derivatives for therapeutic evaluation, rather than investigating the biological properties of its individual stereoisomers.

For instance, studies have reported the synthesis of novel antitumor agents by linking uracil-1'(N)-acetic acid with compounds like 20(S)-camptothecin or colchicine.[2][3][4] These studies evaluate the cytotoxicity of the final, complex conjugates against various cancer cell lines.[3][5] However, they do not provide a stereoselective analysis of the uracil-acetic acid moiety itself.

While the broader class of pyrimidine derivatives is known to exhibit a wide range of pharmacological activities—including antibacterial, anti-inflammatory, and anticancer effects—this general knowledge does not extend to specific, quantitative data on the enantiomers of this compound.[6][7][8][9]

Due to the complete absence of supporting experimental data comparing the enantiomers of this compound, it is not possible to create the requested comparison guide. The core requirements of presenting quantitative data in tables, detailing experimental protocols, and visualizing signaling pathways cannot be fulfilled.

We recommend that researchers interested in the potential stereoselective effects of this compound would need to undertake primary research, including enantioselective synthesis or chiral separation, followed by differential biological assays. Should such data become publicly available in the future, a comparative guide could be constructed.

References

A Comparative Guide to the Synthesis of (2-oxopyrimidin-1(2H)-yl)acetic acid: An Evaluation of Reproducibility and Robustness

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and professionals in drug development, the reliable synthesis of key intermediates is paramount. This guide provides a comparative analysis of two prominent methods for the synthesis of (2-oxopyrimidin-1(2H)-yl)acetic acid, a valuable building block in medicinal chemistry. The focus is on the reproducibility and robustness of these methods, supported by detailed experimental protocols and quantitative data.

The synthesis of this compound is typically achieved through a two-step process: the N-alkylation of a pyrimidine precursor, followed by the hydrolysis of the resulting ester. This guide will compare two distinct approaches for the initial N-alkylation step: a heterogeneous catalysis method and a traditional base-mediated method.

Method 1: Heterogeneous Catalysis with Ammonium Sulfate-Coated Hydrothermal Carbon (AS@HTC)

This modern approach utilizes a solid-supported catalyst for the N1-alkylation of uracil with bromo-ethylacetate. The use of a heterogeneous catalyst simplifies purification and allows for catalyst recycling, contributing to a more sustainable and potentially robust process.

Method 2: Base-Mediated N-Alkylation

A more conventional method involves the N-alkylation of 2-hydroxypyrimidine (the tautomer of 2-pyrimidinone) with ethyl chloroacetate using a base, such as potassium carbonate (K₂CO₃), in a polar aprotic solvent like dimethylformamide (DMF).[1] This method is widely used but can be sensitive to reaction conditions, potentially impacting reproducibility.

Quantitative Data Comparison

The following table summarizes the key quantitative parameters for the N-alkylation step of each method, providing a basis for comparison.

ParameterMethod 1: Heterogeneous Catalysis (AS@HTC)Method 2: Base-Mediated (K₂CO₃/DMF)
Starting Material Uracil2-Hydroxypyrimidine
Alkylating Agent Bromo-ethylacetateEthyl chloroacetate
Catalyst/Base AS@HTCPotassium Carbonate (K₂CO₃)
Solvent AcetonitrileDimethylformamide (DMF)
Reaction Time 12 hours8 - 11 hours
Temperature 80 °CRoom Temperature
Reported Yield 80 - 90%[2]61 - 80%[1]
Catalyst Recyclability Yes, up to 3 cycles with minimal loss of activity[2]No
Work-up Filtration and solvent evaporation[2]Aqueous work-up and extraction

Experimental Protocols

Method 1: Heterogeneous Catalysis for Ethyl (2-oxopyrimidin-1(2H)-yl)acetate Synthesis

Materials:

  • Uracil (1.00 mmol)

  • Ammonium sulfate-coated Hydrothermal Carbon (AS@HTC) catalyst (50 mg)

  • Hexamethyldisilazane (HMDS) (1.5 mL)

  • Anhydrous acetonitrile (2.5 mL)

  • Bromo-ethylacetate (2.00 mmol)

Procedure:

  • A mixture of uracil (1.00 mmol) and the AS@HTC catalyst (50 mg) in HMDS (1.5 mL) is heated under reflux for 2 hours to facilitate silylation.

  • After cooling, the resulting clear oil of the silylated pyrimidine is dissolved in anhydrous acetonitrile (2.5 mL).

  • Bromo-ethylacetate (2.00 mmol) is added to the solution.

  • The reaction mixture is stirred for 12 hours at 80 °C.

  • Upon completion, the mixture is filtered to recover the catalyst.

  • The solvent is evaporated under reduced pressure to yield the crude ethyl (2-oxopyrimidin-1(2H)-yl)acetate.

Method 2: Base-Mediated Synthesis of Ethyl (2-oxopyrimidin-1(2H)-yl)acetate

Materials:

  • 2-Hydroxypyrimidine (1.00 mmol)

  • Potassium Carbonate (K₂CO₃) (1.50 mmol)

  • Anhydrous Dimethylformamide (DMF) (10 mL)

  • Ethyl chloroacetate (1.20 mmol)

Procedure:

  • To a solution of 2-hydroxypyrimidine (1.00 mmol) in anhydrous DMF (10 mL), potassium carbonate (1.50 mmol) is added.

  • The mixture is stirred at room temperature for 30 minutes.

  • Ethyl chloroacetate (1.20 mmol) is added dropwise to the suspension.

  • The reaction mixture is stirred at room temperature for 8-11 hours.[1]

  • The reaction is monitored by thin-layer chromatography (TLC).

  • Upon completion, the reaction mixture is poured into ice water and extracted with ethyl acetate.

  • The combined organic layers are washed with brine, dried over anhydrous sodium sulfate, and concentrated under reduced pressure to give the crude ethyl (2-oxopyrimidin-1(2H)-yl)acetate.

Hydrolysis of Ethyl (2-oxopyrimidin-1(2H)-yl)acetate

The final step to obtain this compound involves the hydrolysis of the ethyl ester. The following is a general protocol that can be adapted from the hydrolysis of similar azolylacetates.[3]

Materials:

  • Ethyl (2-oxopyrimidin-1(2H)-yl)acetate (1.00 mmol)

  • Potassium Carbonate (K₂CO₃) (3.00 mmol)

  • Ethanol (10 mL)

  • Water

  • Hydrochloric acid (1 M)

Procedure:

  • A mixture of ethyl (2-oxopyrimidin-1(2H)-yl)acetate (1.00 mmol) and potassium carbonate (3.00 mmol) in ethanol (10 mL) is subjected to microwave irradiation at 180 °C for 20 minutes.[3]

  • Alternatively, the mixture can be refluxed in a mixture of ethanol and water until the reaction is complete (monitored by TLC).

  • After cooling, the solvent is removed under reduced pressure.

  • The residue is dissolved in water and acidified with 1 M HCl to precipitate the carboxylic acid.

  • The solid is collected by filtration, washed with cold water, and dried to yield this compound.

Reproducibility and Robustness Analysis

Method 1 (Heterogeneous Catalysis): The use of a well-defined, solid-supported catalyst generally leads to higher reproducibility. The AS@HTC catalyst's robustness is demonstrated by its ability to be recycled multiple times without a significant drop in activity.[2] The reaction conditions are well-controlled, and the work-up procedure is straightforward, minimizing potential sources of variability. However, the preparation and characterization of the catalyst itself is a critical step that must be consistent to ensure reproducible results.

Method 2 (Base-Mediated): This method's reproducibility can be more sensitive to several factors. The efficiency of the N-alkylation is dependent on the strength and solubility of the base, the purity of the solvent, and the reaction temperature.[1] The presence of any moisture can lead to side reactions and lower yields. The choice of solvent is also crucial, with DMF and DMSO generally providing better results than acetone or THF.[1] The work-up procedure, involving extraction, can also introduce variability. Careful control over these parameters is essential to achieve consistent outcomes.

Visualizing the Synthesis Workflow

Synthesis_Workflow cluster_method1 Method 1: Heterogeneous Catalysis cluster_method2 Method 2: Base-Mediated Uracil Uracil Silylation Silylation (HMDS, AS@HTC, Reflux) Uracil->Silylation Alkylation1 N-Alkylation (Bromo-ethylacetate, 80°C) Silylation->Alkylation1 Ester1 Ethyl (2-oxopyrimidin-1(2H)-yl)acetate Alkylation1->Ester1 Hydrolysis1 Hydrolysis Ester1->Hydrolysis1 Product1 This compound Hydrolysis1->Product1 Hydroxypyrimidine 2-Hydroxypyrimidine Alkylation2 N-Alkylation (Ethyl chloroacetate, K2CO3, DMF, RT) Hydroxypyrimidine->Alkylation2 Ester2 Ethyl (2-oxopyrimidin-1(2H)-yl)acetate Alkylation2->Ester2 Hydrolysis2 Hydrolysis Ester2->Hydrolysis2 Product2 This compound Hydrolysis2->Product2

Caption: Comparative workflow of the two synthesis methods.

Conclusion

Both heterogeneous catalysis and traditional base-mediated methods offer viable routes for the synthesis of this compound. The heterogeneous catalysis approach (Method 1) presents advantages in terms of higher reported yields, catalyst recyclability, and potentially greater reproducibility due to a more straightforward work-up.[2] However, it requires the preparation of a specific catalyst. The base-mediated approach (Method 2) is a more conventional and readily accessible method but demands careful control of reaction conditions to ensure reproducibility.[1] The choice of method will depend on the specific requirements of the researcher, including scale, available resources, and the desired level of process control and sustainability. Further optimization of the hydrolysis step for both routes would be beneficial for improving the overall efficiency of the synthesis.

References

Confirming the Purity of (2-oxopyrimidin-1(2H)-yl)acetic acid: A Comparative Guide to Elemental Analysis

Author: BenchChem Technical Support Team. Date: December 2025

For Immediate Release

This guide provides a comprehensive comparison of methodologies for confirming the purity of (2-oxopyrimidin-1(2H)-yl)acetic acid, with a primary focus on elemental analysis. Designed for researchers, scientists, and drug development professionals, this document outlines the theoretical versus expected experimental outcomes, details alternative purity assessment techniques, and provides a standardized protocol for elemental analysis.

The Critical Role of Purity in Research and Development

In the synthesis of novel compounds for pharmaceutical and research applications, establishing the purity of the target molecule is a critical step. Impurities can significantly impact the biological activity, toxicity, and overall validity of experimental results. For a heterocyclic compound such as this compound, a versatile building block in medicinal chemistry, rigorous purity confirmation is paramount. Elemental analysis, a robust and cost-effective technique, provides a fundamental assessment of a compound's elemental composition, offering a direct comparison to its theoretical values.

Elemental Analysis: Theoretical vs. Experimental Data

Elemental analysis by combustion is a cornerstone technique for determining the mass fractions of carbon (C), hydrogen (H), and nitrogen (N) in a sample. The molecular formula for this compound is C₆H₆N₂O₃, with a molecular weight of 154.12 g/mol . The theoretical elemental composition is calculated based on these values.

Below is a comparison of the theoretical elemental composition with typical experimental results. Please note that as no public experimental data for this specific compound is available, the experimental values provided are illustrative of expected outcomes for a high-purity sample and include a standard deviation to represent typical analytical variance.

ElementTheoretical Percentage (%)Illustrative Experimental Percentage (%)Acceptable Deviation (%)
Carbon (C)46.7646.72 ± 0.04± 0.4
Hydrogen (H)3.923.95 ± 0.03± 0.3
Nitrogen (N)18.1718.13 ± 0.05± 0.4
Oxygen (O)31.1431.20 (by difference)-

Note: Oxygen content is often determined by difference rather than direct measurement in standard CHN analysis.

Alternative Purity Determination Methods: A Comparative Overview

While elemental analysis is a powerful tool, a multi-faceted approach to purity confirmation is often necessary. The following table compares elemental analysis with other common analytical techniques.

TechniquePrincipleAdvantagesDisadvantages
Elemental Analysis Combustion of the sample and quantification of resulting gases (CO₂, H₂O, N₂).Provides fundamental elemental composition, cost-effective, and highly accurate for pure substances.Does not identify or quantify specific impurities, not suitable for inorganic impurities.
High-Performance Liquid Chromatography (HPLC) Separation of components in a liquid mobile phase based on their affinity for a solid stationary phase.Highly sensitive for detecting and quantifying organic impurities, widely used for quality control.Requires reference standards for impurity identification, method development can be time-consuming.
Liquid Chromatography-Mass Spectrometry (LC-MS) Combines the separation power of HPLC with the mass analysis capabilities of mass spectrometry.Enables both quantification and identification of impurities without the need for reference standards.Higher cost of instrumentation and maintenance, more complex data analysis.
Nuclear Magnetic Resonance (NMR) Spectroscopy Exploits the magnetic properties of atomic nuclei to provide detailed information about the structure and purity of a molecule.Provides structural confirmation and can quantify impurities, including isomers, without a reference standard for each impurity.Lower sensitivity compared to chromatographic methods, higher instrument cost.

Standardized Protocol for Elemental Analysis of this compound

This protocol outlines the standardized procedure for determining the carbon, hydrogen, and nitrogen content of this compound using a modern CHN elemental analyzer.

1. Sample Preparation:

  • Ensure the sample of this compound is homogenous and has been dried to a constant weight in a vacuum oven at a suitable temperature to remove any residual solvents or moisture.
  • Accurately weigh 1-2 mg of the dried sample into a tin capsule using a calibrated microbalance.
  • Fold the tin capsule to securely enclose the sample and remove any trapped air.

2. Instrument Calibration:

  • Calibrate the CHN analyzer using a certified organic standard with a known elemental composition (e.g., acetanilide).
  • Perform several runs with the standard to ensure the instrument is providing accurate and reproducible results within the manufacturer's specified tolerance.

3. Sample Analysis:

  • Place the encapsulated sample into the autosampler of the CHN analyzer.
  • Initiate the analysis sequence. The sample undergoes flash combustion in a pure oxygen environment at a high temperature (typically ~1000°C).
  • The resulting combustion gases (CO₂, H₂O, and N₂) are passed through a series of separation columns and detectors.
  • The instrument's software calculates the percentage of C, H, and N based on the detected gas concentrations and the initial sample weight.

4. Data Interpretation:

  • Compare the experimental percentages of C, H, and N to the theoretical values calculated for C₆H₆N₂O₃.
  • The purity of the sample is considered high if the experimental values are within an acceptable deviation (typically ±0.4%) of the theoretical values.

Workflow for Purity Confirmation

The following diagram illustrates the logical workflow for confirming the purity of a synthesized compound using elemental analysis.

Purity_Confirmation_Workflow Purity Confirmation Workflow for this compound cluster_synthesis Synthesis & Isolation cluster_analysis Elemental Analysis cluster_evaluation Purity Evaluation cluster_outcome Outcome synthesis Synthesize Compound purification Purify Compound (e.g., Recrystallization) synthesis->purification sample_prep Sample Preparation (Drying & Weighing) purification->sample_prep instrument_analysis CHN Analyzer (Combustion & Detection) sample_prep->instrument_analysis data_acquisition Data Acquisition (%C, %H, %N) instrument_analysis->data_acquisition comparison Compare Experimental vs. Theoretical Data data_acquisition->comparison theoretical_calc Calculate Theoretical Composition theoretical_calc->comparison purity_assessment Assess Purity (within ±0.4% deviation?) comparison->purity_assessment pure Compound is Pure purity_assessment->pure Yes impure Further Purification Required purity_assessment->impure No impure->purification

Caption: Workflow for purity confirmation of this compound.

A Comparative Guide to the Cross-Validation of Analytical Methods for Pyrimidine Acetic Acids

Author: BenchChem Technical Support Team. Date: December 2025

Introduction: The robust validation of bioanalytical methods is a cornerstone of drug development, ensuring the integrity and reliability of pharmacokinetic, toxicokinetic, and bioequivalence studies. When analytical methods are transferred between laboratories, or when different methods are used within or across studies, cross-validation becomes a critical step to demonstrate that the data are comparable and reproducible.[1][2] This guide provides a comparative overview of analytical methodologies and the principles of their cross-validation. Due to the limited publicly available cross-validation data for (2-oxopyrimidin-1(2H)-yl)acetic acid, this document will use Uracil , a structurally related and extensively studied pyrimidine, as a model compound to illustrate the process. The principles and techniques described herein are directly applicable to the analysis of this compound and other similar molecules.

Data Presentation: A Comparative Analysis of Bioanalytical Methods for Uracil

The selection of an analytical method depends on various factors, including the required sensitivity, selectivity, sample matrix, and available instrumentation.[3] Below is a summary of performance characteristics for commonly employed analytical techniques for uracil quantification in biological matrices.

Table 1: Comparison of LC-MS/MS Method Performance for Uracil in Plasma/Serum

ParameterMethod 1 (SPE-LC-MS/MS)Method 2 (PPT-LC-MS/MS)
Linearity (ng/mL) 5 - 10000.5 - 200
LLOQ (ng/mL) 50.5[3][4]
Accuracy (%) Not specifiedNot specified
Precision (CV%) Not specifiedNot specified
Recovery (%) Not specifiedNot specified
Matrix Effect (%) Minimized by SPETo be evaluated

SPE: Solid Phase Extraction; PPT: Protein Precipitation; LLOQ: Lower Limit of Quantification.

Table 2: Comparison of Alternative Method Performance for Uracil

ParameterMethod 3 (GC-MS)Method 4 (Capillary Zone Electrophoresis)
Analyte Source DNAUrine
Sensitivity Detects as little as 1 pg of uracil per 100 µg DNA[5]Method is for measurement, not trace detection.
Linearity Not specifiedNot specified
LLOQ Not applicableNot applicable
Key Feature High sensitivity for DNA adducts[5]Simple method for urine samples[6]

Experimental Protocols

Detailed and standardized protocols are essential for the successful validation and cross-validation of analytical methods.

Method 1: LC-MS/MS with Solid Phase Extraction (SPE)

This method offers high selectivity by effectively removing matrix interferences.

  • Sample Pre-treatment: To 100 µL of a human serum sample, add 900 µL of chilled acetonitrile while vortexing to precipitate proteins. Centrifuge the mixture at 6000 rpm for 5 minutes.[7][8]

  • Solid Phase Extraction (SPE):

    • Condition a Strata®-X PRO SPE plate with 1 mL of acetonitrile.

    • Load the supernatant from the pre-treatment step onto the SPE plate.

    • Apply a vacuum to collect the eluate.

  • Final Processing: Dry the collected eluate under a stream of nitrogen at approximately 45°C. Reconstitute the residue in 100 µL of the initial mobile phase for injection.[7][8]

  • Chromatographic Conditions:

    • Column: Kinetex® PS C18 (e.g., 2.6 µm, 4.6 x 100 mm).[3][9]

    • Mobile Phase: Isocratic elution with 97% Mobile Phase A (0.1% formic acid in water) and 3% Mobile Phase B (0.1% formic acid in methanol).[4]

    • Flow Rate: 0.45 mL/min.[3]

    • Injection Volume: 25 µL.[3]

  • Mass Spectrometry Detection:

    • System: SCIEX Triple Quad 6500+ system or equivalent.[3]

    • Ion Source: Electrospray Ionization (ESI), operated in both positive and negative modes to analyze various homologues simultaneously.[7]

    • Detection: Multiple Reaction Monitoring (MRM) with optimized transitions for uracil.

Method 2: LC-MS/MS with Protein Precipitation (PPT)

A simpler and faster, though potentially less clean, sample preparation method.

  • Sample Preparation: To 100 µL of a plasma or serum sample, add a mixture of acetonitrile and methanol to precipitate proteins. The supernatant is then diluted with a solution of water and formic acid.[3][4]

  • Chromatographic and MS Conditions: As described in Method 1.

Method 3: Gas Chromatography-Mass Spectrometry (GC-MS)

This method is highly sensitive and particularly useful for analyzing uracil within DNA.

  • Sample Preparation:

    • Use Uracil DNA glycosylase to specifically cleave uracil from the DNA backbone.[5]

    • Derivatize the cleaved uracil with 3,5-bis(trifluoromethyl)benzyl bromide to enhance volatility for GC analysis.[5]

  • GC Conditions:

    • Solvent: Use volatile organic solvents like dichloromethane or hexane. Aqueous samples are not directly compatible.[10]

    • Injector Temperature: Ensure the temperature is below 300°C to prevent analyte degradation.[10]

    • Column: A non-polar (e.g., DB-5) or polar (e.g., DB-Wax) capillary column, depending on the derivatized analyte's properties.[10]

  • Mass Spectrometry Detection:

    • Ionization: Negative Chemical Ionization (NCI) for high sensitivity.[5]

Method 4: Capillary Zone Electrophoresis (CZE)

A technique that separates molecules based on their electrophoretic mobility in a capillary.

  • Sample Preparation: Urine samples can be directly analyzed after dilution.[6]

  • Electrophoresis Conditions:

    • Capillary: Fused silica capillary (e.g., 50 or 100 µm i.d.).[11]

    • Electrolyte: 20 mM Sodium Borate buffer at pH 9.2.[6]

    • Voltage: A high voltage is applied across the capillary to induce migration.

  • Detection: Typically UV-Vis spectrophotometry.

Visualizations: Workflows and Logical Relationships

Visualizing experimental and logical workflows can clarify complex processes in bioanalysis.

experimental_workflow cluster_preanalytical Pre-Analytical cluster_analytical Analytical cluster_postanalytical Post-Analytical SampleCollection Sample Collection (e.g., Plasma, Urine) SampleStorage Sample Storage (-80°C) SampleCollection->SampleStorage SamplePrep Sample Preparation (SPE or PPT) SampleStorage->SamplePrep Analysis Instrumental Analysis (LC-MS/MS) SamplePrep->Analysis DataProcessing Data Processing (Integration & Calibration) Analysis->DataProcessing DataReview Data Review & QC DataProcessing->DataReview Reporting Reporting DataReview->Reporting

Caption: A typical bioanalytical workflow from sample collection to final reporting.

cross_validation_logic ReferenceMethod Reference Method (e.g., Lab A, Method 1) AnalyzeRef Analyze with Reference Method ComparatorMethod Comparator Method (e.g., Lab B, Method 2) AnalyzeComp Analyze with Comparator Method SpikedQCs Prepare Spiked QC Samples (Low, Mid, High Conc.) SpikedQCs->AnalyzeRef SpikedQCs->AnalyzeComp IncurredSamples Select Incurred Study Samples IncurredSamples->AnalyzeRef IncurredSamples->AnalyzeComp CompareResults Compare Results AnalyzeRef->CompareResults AnalyzeComp->CompareResults StatisticalAnalysis Statistical Analysis (e.g., Mean % Difference) CompareResults->StatisticalAnalysis Conclusion Conclusion on Comparability StatisticalAnalysis->Conclusion

Caption: Logical workflow for the cross-validation of two analytical methods.

Cross-Validation of Analytical Methods

Cross-validation is the process of comparing data from two different analytical methods or from the same method used in different laboratories.[1][12] It is essential when data from multiple sources will be combined or compared in a regulatory submission.[2][13]

When is Cross-Validation Required?

According to regulatory guidelines like the ICH M10, cross-validation should be performed in scenarios such as:

  • Data are generated from different analytical methods within or across studies.

  • A single study's samples are analyzed at more than one laboratory or site.[2][13]

  • Data from different analytical techniques (e.g., LC-MS/MS vs. a ligand-binding assay) are being compared.[14]

General Cross-Validation Protocol
  • Sample Selection: A set of quality control (QC) samples spiked at low, medium, and high concentrations, as well as a selection of incurred (real study) samples, should be used.[1][12]

  • Analysis: The same set of selected samples is analyzed using both the reference (original) method and the comparator (new or transferred) method.

  • Data Comparison: The results obtained from both methods are then statistically compared.

  • Acceptance Criteria: While the ICH M10 guideline moves away from strict pass/fail criteria, a common industry practice involves assessing the percentage difference between the values obtained by the two methods.[1][13][15] For chromatographic assays, a general expectation is that the mean accuracy at each concentration level should be between 85.0% and 115.0% of the nominal concentration, with a precision (%CV) within 15.0%.[12] The goal is to identify and understand any systematic bias between the methods.[13]

References

Comparative Docking Analysis of (2-oxopyrimidin-1(2H)-yl)acetic Acid Analogs Against Key Protein Targets

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides an objective comparison of the in silico docking performance of (2-oxopyrimidin-1(2H)-yl)acetic acid derivatives and other pyrimidine analogs against therapeutically relevant protein targets. The data herein is collated from various scientific studies to offer a comparative perspective for researchers in drug discovery and development. Pyrimidine scaffolds are of significant interest in medicinal chemistry due to their diverse pharmacological activities.[1] Molecular docking is a crucial computational method used to predict the binding affinities and interaction patterns of these compounds with their biological targets, thereby guiding the design of novel therapeutic agents.

Data Presentation: Comparative Docking Performance

The following tables summarize quantitative data from several docking studies, showcasing the binding affinities of various pyrimidine derivatives against key protein targets. It is important to note that direct comparison of binding energies between different studies should be approached with caution due to variations in docking software and protocols.

Target: COVID-19 Main Protease (Mpro)

The main protease of SARS-CoV-2 is a critical enzyme for viral replication, making it a prime target for antiviral drug development.[2][3]

Compound Class/NamePDB IDBinding Energy (kcal/mol)Key Interacting ResiduesReference
Pyrido[2,3-d]pyrimidine Derivative (7e)6LU7-8.5Not Specified[2]
Pyrido[2,3-d]pyrimidine Derivative (7c)6LU7-8.4Not Specified[2]
Pyrido[2,3-d]pyrimidine Derivative (7d)6LU7-8.3Not Specified[2]
Pyrimidine-2,4-dione Derivative (Compound 9)6LU7-12.70Asn142, His41, Glu166[3]
Pyrimidine-2,4-dione Derivative (Compound 4)6LU7-12.38Asn142, His41, Glu166[3]
Pyrimidine-2,4-dione Derivative (Compound 11)6LU7-12.13Asn142, His41, Glu166[3]
Co-crystalized Ligand (Reference)6Y2F-7.5THR26, GLU166, CYS145, SER144[2]

Target: Dihydrofolate Reductase (DHFR)

DHFR is an essential enzyme in the synthesis of DNA precursors and is a well-established target for anticancer and antimicrobial agents.[4]

Compound Class/NamePDB IDBinding Energy/ScoreKey Interacting ResiduesReference
Pyrimidine-Quinoline MoleculesNot Specified-6.60 (kcal/mol)Not Specified[1]
2,4-diamino-5-methyl-5-deazapteridine (DMDP) Derivatives1KMSDocking scores correlated with IC50 values (r² = 0.499)Ile7, Val8, Trp24, Phe31, Phe34, Pro61, Val115[5]
Pyrimidine-clubbed Benzimidazole DerivativesNot SpecifiedGood binding affinity reportedNot Specified[4]
5-[(phenethylamino)methyl]pyrimidine-2,4-diaminesNot SpecifiedKi values ranging from 1.3-243 nM against wild-type PfDHFRNot Specified[6]

Target: Cyclin-Dependent Kinase 2 (CDK2)

CDK2 is a key regulator of the cell cycle, and its deregulation is linked to the development of various cancers.[7]

Compound Class/NamePDB IDBinding Energy (kcal/mol)Key Interacting ResiduesReference
Chalcone-Substituted Pyrimidines1HCK-7.9THR165, GLU12, LYS33, THR14[1]
Pyrimidine Derivative (4c)1HCK-7.9Not Specified[8]
Pyrimidine Derivative (4a)1HCK-7.7Not Specified[8]
Pyrimidine Derivative (4h)1HCK-7.5Not Specified[8]
Pyrimidine Derivative (4b)1HCK-7.4Not Specified[8]
Pyrazolo[3,4-d]pyrimidine (Compound 15)Not SpecifiedIC50 of 0.061 µMLeu83[9]

Experimental Protocols: Molecular Docking

The following is a generalized methodology for molecular docking studies of pyrimidine derivatives based on common practices cited in the literature.[1][10]

1. Ligand Preparation:

  • The 3D structures of the pyrimidine derivatives are sketched using chemical drawing software such as ChemDraw and are typically saved in .mol format.

  • These structures are then energetically minimized using computational chemistry programs like Chem3D to obtain the lowest energy conformation.

2. Protein Preparation:

  • The 3D crystallographic structure of the target protein is downloaded from the Protein Data Bank (PDB).

  • Water molecules and co-crystallized ligands not pertinent to the study are generally removed.

  • Polar hydrogen atoms are added to the protein structure, and Kollman charges are assigned using software like AutoDock Tools. The prepared protein is saved in the PDBQT format.[1]

3. Grid Box Generation:

  • A grid box is defined around the active site of the target protein to encompass the binding pocket.[1] The dimensions and center of the grid are chosen to include the region where the natural ligand binds or the predicted binding site is located.

4. Docking Simulation:

  • The Lamarckian Genetic Algorithm (LGA) is a frequently used algorithm for docking calculations.[1]

  • Docking parameters, such as the number of genetic algorithm runs (e.g., 100), population size, and the maximum number of energy evaluations, are set to ensure a comprehensive search of the ligand's conformational space.[1]

5. Analysis of Results:

  • The primary output is the binding affinity, usually reported in kcal/mol. More negative values indicate a stronger predicted binding.[10]

  • The predicted binding poses of the ligand are visualized using software like PyMOL or UCSF Chimera to analyze interactions (e.g., hydrogen bonds, hydrophobic interactions) with the amino acid residues in the active site of the protein.[10]

Visualizations

The following diagrams illustrate key workflows and concepts in comparative docking studies.

G cluster_prep Preparation Stage cluster_docking Docking Simulation cluster_analysis Analysis Stage cluster_comparison Comparative Analysis ligand_prep Ligand Preparation (e.g., this compound) grid_gen Grid Box Generation (Define Active Site) ligand_prep->grid_gen protein_prep Target Protein Preparation (e.g., CDK2, DHFR, Mpro) protein_prep->grid_gen docking_run Run Docking Algorithm (e.g., AutoDock Vina) grid_gen->docking_run pose_analysis Binding Pose & Interaction Analysis docking_run->pose_analysis scoring Binding Energy Scoring (kcal/mol) docking_run->scoring data_table Tabulate & Compare Scores (vs. Alternative Ligands) pose_analysis->data_table scoring->data_table

Caption: Workflow for a comparative molecular docking study.

G cluster_ligand Ligand cluster_protein Target Protein L This compound P Active Site L->P Binding R1 Residue 1 P->R1 H-Bond R2 Residue 2 P->R2 Hydrophobic R3 Residue 3 P->R3 H-Bond

Caption: Ligand-protein binding interactions in the active site.

References

Unveiling the Potential of (2-oxopyrimidin-1(2H)-yl)acetic acid: A Comparative Analysis Against Known Pyrimidine Biosynthesis Inhibitors

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, this guide provides a comparative benchmark of the hypothetical activity of (2-oxopyrimidin-1(2H)-yl)acetic acid against established inhibitors of the de novo pyrimidine biosynthesis pathway. This analysis is based on the structural similarity of this compound to pyrimidine bases, suggesting its potential role as an inhibitor in this critical cellular process.

The de novo pyrimidine biosynthesis pathway is a fundamental cellular process responsible for the synthesis of pyrimidine nucleotides, which are essential for DNA and RNA replication.[1] This pathway is a well-established target for the development of therapeutics against cancer and autoimmune diseases.[2] A key rate-limiting enzyme in this pathway is Dihydroorotate Dehydrogenase (DHODH).[3] This guide focuses on comparing the hypothetical inhibitory activity of this compound with known DHODH inhibitors, Brequinar and A77 1726 (the active metabolite of Leflunomide), as well as the established antimetabolite, 5-Fluorouracil, which targets a different enzyme in the pyrimidine synthesis pathway, thymidylate synthase.[4][5]

Comparative Efficacy: A Quantitative Overview

To provide a clear comparison, the following table summarizes the inhibitory activities of the selected compounds. The activity for this compound is presented as a hypothetical value for the purpose of this benchmarking guide, as specific experimental data is not publicly available.

CompoundTarget EnzymeIC50 (Human)Cell-Based Assay (EC50)Reference(s)
This compound DHODH (Hypothetical)15 nM0.8 µM (HL-60)Hypothetical
BrequinarDHODH5.2 nM~1 µM (Leukemia cells)[6][7]
A77 1726 (Teriflunomide)DHODH1.1 µM~5 µM (Leukemia cells)[7][8]
5-FluorouracilThymidylate SynthaseN/AVariable (cell-dependent)[4][5]

N/A - Not Applicable as 5-Fluorouracil does not directly inhibit DHODH.

Visualizing the Inhibition: The De Novo Pyrimidine Biosynthesis Pathway

The following diagram illustrates the key steps in the de novo pyrimidine biosynthesis pathway and highlights the points of inhibition for the compared compounds.

Pyrimidine_Biosynthesis_Pathway cluster_0 De Novo Pyrimidine Biosynthesis cluster_1 Inhibitors Carbamoyl_Phosphate Carbamoyl Phosphate CAD CAD (Carbamoyl-phosphate synthetase II, Aspartate transcarbamylase, Dihydroorotase) Carbamoyl_Phosphate->CAD Aspartate Aspartate Aspartate->CAD Dihydroorotate Dihydroorotate CAD->Dihydroorotate DHODH Dihydroorotate Dehydrogenase (DHODH) Dihydroorotate->DHODH Oxidation Orotate Orotate DHODH->Orotate UMPS UMPS (Orotate phosphoribosyltransferase, OMP decarboxylase) Orotate->UMPS UMP Uridine Monophosphate (UMP) UMPS->UMP UDP UDP UMP->UDP UTP UTP UDP->UTP dUMP dUMP UDP->dUMP CTP CTP UTP->CTP TS Thymidylate Synthase (TS) dUMP->TS dTMP dTMP TS->dTMP Compound_X This compound (Hypothetical) Compound_X->DHODH Brequinar Brequinar Brequinar->DHODH A77_1726 A77 1726 A77_1726->DHODH Five_FU 5-Fluorouracil Five_FU->TS Experimental_Workflow cluster_workflow Inhibitor Characterization Workflow Start Start: Novel Compound (this compound) In_Vitro_Assay In Vitro Enzymatic Assay (DHODH Inhibition) Start->In_Vitro_Assay Determine_IC50 Determine IC50 Value In_Vitro_Assay->Determine_IC50 Cell_Based_Assay Cell-Based Proliferation Assay (e.g., HL-60 cells) Determine_IC50->Cell_Based_Assay Determine_EC50 Determine EC50 Value Cell_Based_Assay->Determine_EC50 Rescue_Experiment Uridine Rescue Experiment Determine_EC50->Rescue_Experiment Confirm_Mechanism Confirm On-Target Effect Rescue_Experiment->Confirm_Mechanism End End: Characterized Inhibitor Confirm_Mechanism->End

References

head-to-head comparison of different synthesis routes for (2-oxopyrimidin-1(2H)-yl)acetic acid

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, the efficient synthesis of key intermediates is paramount. This guide provides a comparative analysis of established and potential synthesis routes for (2-oxopyrimidin-1(2H)-yl)acetic acid, a valuable building block in medicinal chemistry.

This comparison focuses on two primary synthetic strategies: a classical two-step approach involving N-alkylation followed by hydrolysis, and a potential one-pot Biginelli-type condensation. While detailed experimental data for the direct synthesis of this compound is not extensively reported in publicly available literature, this guide extrapolates from well-established procedures for analogous compounds to provide a comprehensive overview of the methodologies.

At a Glance: Comparison of Synthesis Routes

ParameterRoute 1: N-Alkylation and HydrolysisRoute 2: Modified Biginelli-Type Reaction
Starting Materials 2-Hydroxypyrimidine, Ethyl bromoacetate (or chloroacetate)Urea, Malic Acid (as a dicarbonyl equivalent), Aldehyde (hypothetical)
Key Steps 1. N-alkylation of 2-hydroxypyrimidine2. Hydrolysis of the resulting esterOne-pot multi-component condensation
Reported Yield Variable, generally moderate to good for analogous reactionsNot reported for this specific product; potentially lower yields and side product formation
Reaction Conditions Step 1: Basic conditions (e.g., K₂CO₃, NaH), organic solvent (e.g., DMF, acetone), elevated temperature.Step 2: Acidic or basic hydrolysis.Acid-catalyzed, elevated temperatures.
Purification Chromatography for the intermediate ester, recrystallization for the final acid.Complex purification may be required due to multiple components and potential side products.
Advantages More established and predictable for N-substituted pyrimidinones. Stepwise approach allows for better control and characterization of intermediates.Potentially more atom-economical and time-efficient if optimized.
Disadvantages Two distinct reaction and work-up steps.Feasibility for this specific N-substituted acetic acid is not confirmed. Potential for low regioselectivity and complex product mixtures.

In-Depth Analysis and Experimental Protocols

Route 1: N-Alkylation of 2-Hydroxypyrimidine followed by Hydrolysis

This is the most plausible and widely documented approach for the synthesis of N-alkylated pyrimidinones. The synthesis proceeds in two distinct steps: the formation of an ester intermediate, ethyl (2-oxopyrimidin-1(2H)-yl)acetate, followed by its hydrolysis to the desired carboxylic acid.

Logical Workflow for Route 1

A 2-Hydroxypyrimidine D N-Alkylation A->D B Ethyl Bromoacetate B->D C Base (e.g., K2CO3) Solvent (e.g., DMF) C->D E Ethyl (2-oxopyrimidin-1(2H)-yl)acetate D->E Intermediate F Acid or Base Hydrolysis E->F G This compound F->G Final Product

Figure 1. Stepwise synthesis via N-alkylation and hydrolysis.

Experimental Protocol (Adapted from analogous syntheses):

Step 1: Synthesis of Ethyl (2-oxopyrimidin-1(2H)-yl)acetate

  • To a stirred solution of 2-hydroxypyrimidine (1 equivalent) in anhydrous N,N-dimethylformamide (DMF), add anhydrous potassium carbonate (1.5 equivalents).

  • Heat the mixture to 60-80 °C.

  • Add ethyl bromoacetate (1.2 equivalents) dropwise to the reaction mixture.

  • Maintain the temperature and continue stirring for 4-6 hours, monitoring the reaction progress by thin-layer chromatography (TLC).

  • After completion, cool the reaction mixture to room temperature and pour it into ice-cold water.

  • Extract the aqueous mixture with ethyl acetate.

  • Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography on silica gel to obtain ethyl (2-oxopyrimidin-1(2H)-yl)acetate.

Step 2: Hydrolysis to this compound

  • Dissolve the purified ethyl (2-oxopyrimidin-1(2H)-yl)acetate (1 equivalent) in a mixture of ethanol and water.

  • Add a solution of sodium hydroxide (2 equivalents) and stir the mixture at room temperature for 2-4 hours, or until TLC indicates the complete consumption of the starting material.

  • Remove the ethanol under reduced pressure.

  • Cool the remaining aqueous solution in an ice bath and acidify to pH 2-3 with concentrated hydrochloric acid.

  • Collect the resulting precipitate by filtration, wash with cold water, and dry under vacuum to yield this compound.

Route 2: Modified Biginelli-Type Reaction (Hypothetical)

The Biginelli reaction is a well-known one-pot synthesis of dihydropyrimidines from an aldehyde, a β-ketoester, and urea. A modification of this reaction could potentially be envisioned for the synthesis of the target molecule, although this is a less conventional and currently undocumented approach for this specific product. This would likely involve using a dicarboxylic acid or its derivative in place of the β-ketoester to introduce the acetic acid moiety.

Conceptual Pathway for Route 2

A Urea E One-Pot Condensation A->E B Malic Acid (or similar dicarbonyl) B->E C Aldehyde (e.g., Glyoxylic acid) C->E D Acid Catalyst D->E F This compound E->F Direct Synthesis

Figure 2. A conceptual one-pot Biginelli-type synthesis.

Experimental Protocol (Conceptual):

  • A mixture of urea (1 equivalent), malic acid (1 equivalent), and an appropriate aldehyde (1 equivalent) would be heated in the presence of a strong acid catalyst (e.g., hydrochloric acid or a Lewis acid).

  • The reaction would be carried out in a suitable solvent, such as ethanol or acetic acid, under reflux conditions.

  • The progress of the reaction would need to be carefully monitored for the formation of the desired product.

  • Upon completion, the reaction mixture would be cooled, and the product isolated, likely requiring extensive purification to separate it from unreacted starting materials and various side products.

Conclusion

For the synthesis of this compound, the two-step N-alkylation and subsequent hydrolysis (Route 1) represents a more reliable and well-precedented strategy. This method offers greater control over the reaction and typically provides higher yields of the pure product. While a one-pot Biginelli-type reaction (Route 2) is an intriguing possibility for its potential efficiency, its feasibility and optimization for this specific target molecule remain to be experimentally validated. Researchers seeking a dependable synthesis of this compound are advised to pursue the N-alkylation approach. Further research into optimizing a one-pot synthesis could, however, open up new, more streamlined avenues for the production of this and related compounds.

Interpreting Mass Spectrometry Fragmentation Patterns for the Validation of (2-oxopyrimidin-1(2H)-yl)acetic acid: A Comparative Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comparative framework for the validation of (2-oxopyrimidin-1(2H)-yl)acetic acid using mass spectrometry. Due to the limited availability of direct experimental mass spectra for this specific compound in publicly accessible literature, this guide establishes a validation methodology based on a theoretical fragmentation pattern derived from the known mass spectrometric behavior of its constituent chemical moieties: the 2-oxopyrimidine (uracil) core and the N-substituted acetic acid side chain.

The validation approach involves comparing the predicted fragmentation of this compound with established fragmentation patterns of related molecules, providing a robust method for structural confirmation.

Predicted Fragmentation Profile of this compound

The interpretation of mass spectra is fundamental to the structural elucidation of novel compounds. For this compound (Molecular Weight: 170.13 g/mol ), the expected fragmentation pattern under electrospray ionization (ESI) in positive ion mode is presented below. This prediction is based on the well-documented fragmentation of uracil and its derivatives, as well as the typical behavior of carboxylic acids in mass spectrometry.

Table 1: Predicted Major Fragment Ions of this compound in ESI-MS/MS

Precursor Ion (m/z)Predicted Fragment Ion (m/z)Neutral LossProposed Fragment Structure/Identity
171.05 [M+H]⁺153.04H₂O (18.01)Loss of water from the carboxylic acid group
171.05 [M+H]⁺125.05CO₂ (44.00) + H₂Decarboxylation of the acetic acid side chain
171.05 [M+H]⁺113.04C₂H₂O₂ (58.01)Cleavage of the entire acetic acid side chain
171.05 [M+H]⁺96.03HNCO (43.01) + C₂H₂O₂Loss of isocyanic acid from the pyrimidine ring following side-chain cleavage
171.05 [M+H]⁺70.02C₃H₃NO (69.02) + C₂H₂O₂Further fragmentation of the pyrimidine ring

Comparative Fragmentation Analysis

The validation of the fragmentation pattern of this compound is strengthened by comparing it to the known fragmentation of structurally related compounds.

Table 2: Comparison of Fragmentation Patterns

CompoundKey Fragmentation PathwaysCommon Fragment Ions (m/z)Reference
This compound (Predicted) - Loss of H₂O- Decarboxylation- Side-chain cleavage- Ring fragmentation (loss of HNCO)153, 125, 113, 96, 70Theoretical
Uracil - Loss of HNCO- Retro-Diels-Alder reaction96, 70, 43[1][2]
N1-Methyluracil - Loss of CH₃- Loss of HNCO from the ring111, 83
Acetic Acid - Loss of H₂O- Loss of COOH43, 45[3]

The predicted fragmentation of this compound incorporates characteristic losses from both the uracil ring (e.g., loss of HNCO) and the acetic acid side chain (e.g., loss of H₂O and CO₂), providing multiple points of comparison for structural validation.

Experimental Protocols

To acquire the mass spectrometry data for this compound, the following experimental protocol is recommended.

3.1. Sample Preparation

  • Standard Solution: Prepare a 1 mg/mL stock solution of this compound in a suitable solvent such as methanol or a mixture of water and acetonitrile.

  • Working Solution: Dilute the stock solution to a final concentration of 1-10 µg/mL with the initial mobile phase composition.

3.2. Liquid Chromatography-Mass Spectrometry (LC-MS) Parameters

  • LC System: A high-performance liquid chromatography (HPLC) or ultra-high-performance liquid chromatography (UHPLC) system.

  • Column: A C18 reversed-phase column (e.g., 2.1 mm x 50 mm, 1.8 µm).

  • Mobile Phase A: 0.1% formic acid in water.

  • Mobile Phase B: 0.1% formic acid in acetonitrile.

  • Gradient: A suitable gradient to ensure separation from potential impurities (e.g., 5-95% B over 10 minutes).

  • Flow Rate: 0.3 mL/min.

  • Injection Volume: 5 µL.

  • MS System: A tandem mass spectrometer (e.g., Q-TOF or triple quadrupole).

  • Ionization Mode: Electrospray Ionization (ESI), positive ion mode.

  • Capillary Voltage: 3.5 kV.

  • Source Temperature: 120 °C.

  • Desolvation Temperature: 350 °C.

  • Collision Gas: Argon.

  • Collision Energy: Ramped from 10-40 eV to generate fragment ions.

Visualization of Workflows and Fragmentation

Diagram 1: General Workflow for Mass Spectrometry Validation

cluster_prep Sample Preparation cluster_analysis LC-MS/MS Analysis cluster_data Data Interpretation A Compound Synthesis/ Purification B Standard Solution Preparation A->B C Liquid Chromatography (Separation) B->C D Electrospray Ionization (ESI) C->D E Mass Analyzer 1 (Precursor Ion Selection) D->E F Collision Cell (Fragmentation) E->F G Mass Analyzer 2 (Fragment Ion Detection) F->G H Mass Spectrum Acquisition G->H I Fragmentation Pattern Analysis H->I J Comparison with Theoretical/Reference Data I->J K Structure Validation J->K

Caption: A generalized workflow for the validation of a chemical compound using LC-MS/MS.

Diagram 2: Predicted Fragmentation Pathway of this compound

cluster_frags Primary Fragments cluster_ring_frags Ring Fragmentation M [M+H]⁺ m/z = 171.05 F1 [M+H-H₂O]⁺ m/z = 153.04 M->F1 - H₂O F2 [M+H-CO₂-H₂]⁺ m/z = 125.05 M->F2 - CO₂ - H₂ F3 [Pyrimidine+H]⁺ m/z = 113.04 M->F3 - C₂H₂O₂ F4 [F3-HNCO]⁺ m/z = 96.03 F3->F4 - HNCO F5 [F4-C₂H₂]⁺ m/z = 70.02 F4->F5 - C₂H₂

Caption: Predicted major fragmentation pathways for protonated this compound.

By following the experimental protocol and comparing the acquired mass spectrum with the predicted fragmentation pattern and known data for related compounds, researchers can confidently validate the chemical structure of this compound. This comparative approach is a cornerstone of analytical chemistry and crucial for ensuring the identity and purity of compounds in drug discovery and development.

References

Safety Operating Guide

Proper Disposal of (2-oxopyrimidin-1(2H)-yl)acetic acid: A Procedural Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

The proper disposal of chemical waste is a critical component of laboratory safety and environmental responsibility. This guide provides essential, immediate safety and logistical information for the proper disposal of (2-oxopyrimidin-1(2H)-yl)acetic acid, ensuring compliance with safety regulations and the protection of personnel and the environment.

Hazard Identification and Classification

Before disposal, it is imperative to understand the hazards associated with this compound. While a comprehensive hazard profile may not be readily available for this specific compound, it should be handled as a potentially hazardous substance. Based on available safety data for structurally similar compounds, the primary hazards are likely to include:

  • Acute Toxicity (Oral): May be harmful if swallowed.

  • Skin Corrosion/Irritation: May cause skin irritation.

  • Serious Eye Damage/Irritation: May cause serious eye irritation.

  • Specific Target Organ Toxicity (Single Exposure): May cause respiratory irritation.

Always consult the manufacturer-provided Safety Data Sheet (SDS) for the most specific and up-to-date hazard information. The SDS for this compound advises to "Dispose of contents/container to an appropriate treatment and disposal facility in accordance with applicable laws and regulations, and product characteristics at time of disposal"[1].

Personal Protective Equipment (PPE)

When handling this compound for disposal, all laboratory personnel must wear appropriate PPE to minimize exposure risk.

PPE CategorySpecification
Hand Protection Chemical-resistant gloves (e.g., nitrile)
Eye Protection Safety glasses with side shields or chemical goggles
Skin and Body Laboratory coat, long pants, and closed-toe shoes
Respiratory Use in a well-ventilated area or under a fume hood.

Waste Segregation and Container Management

Proper segregation and containment are fundamental to safe chemical waste disposal.[2][3]

  • Waste Classification: Treat this compound waste as hazardous chemical waste.

  • Container Selection: Use a designated, leak-proof, and chemically compatible container for waste accumulation. The container must be in good condition with a secure lid.

  • Incompatible Materials: Do not mix this waste with other chemical waste streams unless compatibility has been confirmed. For instance, avoid mixing with strong oxidizing agents, acids, or bases, which could lead to dangerous reactions.

  • Labeling: Clearly label the waste container with "Hazardous Waste," the full chemical name "this compound," the date of accumulation, and any associated hazard symbols.[2][3][4] Do not use abbreviations or chemical formulas on the label.

Disposal Protocol

The following step-by-step protocol outlines the procedure for the disposal of this compound.

Experimental Protocol: Waste Disposal Procedure

  • Don Appropriate PPE: Before handling the chemical waste, ensure all required personal protective equipment is worn correctly.

  • Work in a Ventilated Area: Conduct all waste handling procedures within a certified chemical fume hood to minimize the risk of inhalation.

  • Prepare the Waste Container:

    • Obtain a designated hazardous waste container that is clean, dry, and compatible with the chemical.

    • Affix a "Hazardous Waste" label to the container and fill in all required information (generator's name, full chemical name, accumulation start date).

  • Transfer the Waste:

    • Carefully transfer the this compound waste into the prepared container, avoiding splashes and spills.

    • For solid waste, use a dedicated scoop or spatula.

    • For liquid waste, pour slowly and carefully.

  • Secure and Store the Container:

    • Securely close the container lid.

    • Store the container in a designated, well-ventilated, and secure waste accumulation area, away from incompatible materials.

    • Ensure the storage area has secondary containment to capture any potential leaks.

  • Arrange for Professional Disposal:

    • Contact your institution's Environmental Health and Safety (EHS) office or a licensed hazardous waste disposal contractor to arrange for the collection and disposal of the waste.[2][5]

    • Follow all institutional and regulatory procedures for waste pickup. Disposal of pyrimidine-based compounds may involve controlled incineration in a licensed facility.[6]

Under no circumstances should this compound or its containers be disposed of down the drain or in the regular trash. [4][7]

Emergency Procedures

In the event of a spill or exposure, follow these immediate actions:

  • Spill:

    • Evacuate the immediate area.

    • If the spill is small and you are trained to handle it, wear appropriate PPE, contain the spill with an inert absorbent material, and collect it into a labeled hazardous waste container.

    • For large spills, evacuate the area and contact your institution's emergency response team or EHS office.

  • Skin Contact: Immediately wash the affected area with soap and plenty of water for at least 15 minutes. Remove contaminated clothing.

  • Eye Contact: Immediately flush eyes with copious amounts of water for at least 15 minutes, lifting the upper and lower eyelids. Seek medical attention.

  • Inhalation: Move the affected person to fresh air. If breathing is difficult, administer oxygen and seek medical attention.

  • Ingestion: Do not induce vomiting. Rinse the mouth with water and seek immediate medical attention.

Disposal Workflow

The following diagram illustrates the decision-making process for the proper disposal of this compound.

start Start: this compound is designated as waste consult_sds Consult Safety Data Sheet (SDS) for hazard information start->consult_sds classify_waste Classify as Hazardous Waste consult_sds->classify_waste ppe Wear appropriate Personal Protective Equipment (PPE) classify_waste->ppe select_container Select a compatible and properly labeled waste container ppe->select_container segregate Segregate from incompatible materials select_container->segregate transfer_waste Transfer waste into the container in a ventilated area segregate->transfer_waste store_waste Store container in a designated secure waste accumulation area transfer_waste->store_waste contact_ehs Contact Environmental Health & Safety (EHS) or a licensed waste disposal contractor store_waste->contact_ehs disposal Arrange for professional disposal (e.g., controlled incineration) contact_ehs->disposal

References

Personal protective equipment for handling (2-oxopyrimidin-1(2H)-yl)acetic acid

Author: BenchChem Technical Support Team. Date: December 2025

This guide provides crucial safety, operational, and disposal information for researchers, scientists, and drug development professionals handling (2-oxopyrimidin-1(2H)-yl)acetic acid. The following procedures are based on established best practices for handling similar chemical compounds and are intended to ensure a safe laboratory environment.

Hazard Identification and Personal Protective Equipment (PPE)

Table 1: Recommended Personal Protective Equipment (PPE)

Body PartPersonal Protective Equipment (PPE)Specifications & Best PracticesRationale
Eyes/Face Safety Goggles & Face ShieldWear tightly fitting safety goggles conforming to EN 166 (EU) or NIOSH (US) standards.[3] A face shield should be used in addition to goggles when there is a risk of splashing.[3][4][5]To protect against splashes and airborne particles that can cause serious eye irritation.[1][2][6]
Skin Chemical-Resistant Gloves & Laboratory CoatHandle with chemical-impermeable gloves (e.g., nitrile) inspected before use.[3][4] Wear a flame-resistant lab coat that is fully buttoned with long sleeves.[4][7]To prevent skin contact which may cause irritation.[1][2][6]
Respiratory NIOSH-approved RespiratorUse only in a well-ventilated area.[1][2][6] If ventilation is inadequate or dust/aerosols are generated, a NIOSH-approved respirator is required.[4][8][9]To avoid inhalation of dust or aerosols which may cause respiratory irritation.[1][2][6]
General Standard Laboratory AttireWear long pants and closed-toe shoes.[4][7]To provide an additional layer of protection against accidental spills.

Operational Plan: Step-by-Step Handling Procedures

A systematic approach is crucial for the safe handling of this compound.

1. Preparation:

  • Ensure a well-ventilated work area, preferably a chemical fume hood.[2][6]
  • Verify that an eyewash station and safety shower are readily accessible.[10]
  • Don all required PPE as outlined in Table 1.

2. Handling:

  • Avoid direct contact with the skin and eyes.
  • Do not breathe in dust if the compound is in solid form.[7]
  • Weigh and handle the compound in a designated area.
  • Keep the container tightly closed when not in use.[1][2][6]

3. Post-Handling:

  • Wash hands thoroughly after handling, even if gloves were worn.[1][7]
  • Decontaminate the work surface and any equipment used.
  • Remove and properly dispose of contaminated PPE.

Disposal Plan

All waste containing this compound must be treated as hazardous waste.

1. Waste Collection:

  • Collect all solid and liquid waste in a designated, properly labeled, and sealed container.[7]
  • Do not mix with other incompatible waste streams.

2. Storage:

  • Store waste containers in a cool, dry, and well-ventilated area away from ignition sources.[2][6]

3. Disposal:

  • Dispose of the waste through a licensed hazardous waste disposal company, following all local, state, and federal regulations.[1][2][6]

Experimental Workflow and Safety Procedures

The following diagrams illustrate the key workflows for safe handling and in the event of a spill.

cluster_handling Safe Handling Workflow prep 1. Preparation - Work in fume hood - Check safety equipment - Don PPE handle 2. Handling - Avoid contact and inhalation - Keep container closed prep->handle post_handle 3. Post-Handling - Thoroughly wash hands - Decontaminate work area handle->post_handle dispose_ppe 4. Dispose of PPE post_handle->dispose_ppe

Caption: Workflow for the safe handling of this compound.

cluster_spill Spill Response Protocol evacuate 1. Evacuate Immediate Area ppe 2. Don Appropriate PPE evacuate->ppe contain 3. Contain the Spill (Use inert absorbent material) ppe->contain collect 4. Collect Spilled Material - Place in a sealed container contain->collect decontaminate 5. Decontaminate Spill Area collect->decontaminate dispose 6. Dispose of as Hazardous Waste decontaminate->dispose

Caption: Step-by-step procedure for responding to a spill.

References

×

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
(2-oxopyrimidin-1(2H)-yl)acetic acid
Reactant of Route 2
Reactant of Route 2
(2-oxopyrimidin-1(2H)-yl)acetic acid

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.